molecular formula C10H20N2O2 B1521357 1-Boc-3-methylaminopyrrolidine CAS No. 454712-26-6

1-Boc-3-methylaminopyrrolidine

Cat. No.: B1521357
CAS No.: 454712-26-6
M. Wt: 200.28 g/mol
InChI Key: OKUCEQDKBKYEJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Boc-3-methylaminopyrrolidine is a useful research compound. Its molecular formula is C10H20N2O2 and its molecular weight is 200.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 3-(methylamino)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-6-5-8(7-12)11-4/h8,11H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKUCEQDKBKYEJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40666487
Record name tert-Butyl 3-(methylamino)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40666487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

454712-26-6
Record name tert-Butyl 3-(methylamino)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40666487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 3-(methylamino)pyrrolidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Introduction: The Role of 1-Boc-3-Methylaminopyrrolidine in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Properties of 1-Boc-3-Methylaminopyrrolidine

In the landscape of contemporary drug discovery and organic synthesis, the pyrrolidine scaffold is a cornerstone, prized for its unique structural and conformational properties.[1] Among the diverse array of pyrrolidine derivatives, tert-butyl 3-(methylamino)pyrrolidine-1-carboxylate, commonly known as this compound, has emerged as a critical building block. Its strategic combination of a Boc-protected secondary amine and a separate methylamino group provides a versatile platform for constructing complex molecular architectures with high precision.[1] This intermediate is pivotal in the synthesis of pharmacologically active compounds, particularly in the development of antiviral, antibacterial, and central nervous system (CNS) acting drugs.[1][2]

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides a detailed overview of the core physical and chemical properties of this compound, outlines robust experimental protocols for their characterization, and contextualizes the importance of these properties in its application.

Core Chemical and Physical Properties

The utility of any chemical intermediate is fundamentally linked to its physical properties. These parameters dictate handling, storage, reaction conditions, and purification strategies. The properties of this compound are summarized below.

PropertyValueSource(s)
IUPAC Name tert-butyl 3-(methylamino)pyrrolidine-1-carboxylate[3]
Synonyms This compound[4][5]
CAS Number 454712-26-6[4][5]
Molecular Formula C₁₀H₂₀N₂O₂[5]
Molecular Weight 200.28 g/mol [5]
Appearance Data not consistently available; related compounds are liquids or solids.N/A
Boiling Point Data not available; a related compound, (R)-(+)-1-Boc-3-aminopyrrolidine, boils at 243-244 °C.
Density Data not available; a related compound, 1-Boc-3-aminopyrrolidine, has a density of 1.022 g/mL at 25 °C.
Storage Conditions Store in a cool, dry, well-ventilated area. Keep container tightly closed.[6]
Safety Causes skin and serious eye irritation. May cause respiratory irritation.[6]

Spectroscopic Profile: Confirming Identity and Purity

Spectroscopic analysis is non-negotiable for verifying the structural integrity and purity of a chemical intermediate before its use in a synthetic sequence.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are the primary tools for structural elucidation. A typical ¹H NMR spectrum for this compound would confirm the presence of key structural motifs.[4] For instance, a singlet integrating to nine protons around 1.4 ppm corresponds to the tert-butyl group of the Boc protectorate, while a singlet integrating to three protons around 2.4 ppm indicates the methyl group.[4] The pyrrolidine ring protons would appear as a series of multiplets in the 2.2-3.6 ppm region.[4] The ¹³C NMR spectrum would show characteristic peaks for the carbonyl carbon of the Boc group (~155 ppm) and the quaternary carbon of the tert-butyl group (~79 ppm).[7][8]

  • Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight of the compound. Using electrospray ionization (ESI) in positive mode, the protonated molecule [M+H]⁺ would be observed, confirming the molecular weight of 200.28.

  • Infrared (IR) Spectroscopy : IR spectroscopy is used to identify functional groups.[7] Key stretches would include C-H bands from the alkyl groups, a strong C=O stretch from the carbamate group of the Boc protectorate (typically around 1680-1700 cm⁻¹), and N-H bending from the secondary amine.

G Figure 1: General Workflow for Physical Property Characterization cluster_0 Sample Acquisition & Preparation cluster_1 Physical & Spectroscopic Analysis cluster_2 Data Interpretation & Reporting Sample Obtain Sample of This compound MP Melting Point Determination Sample->MP Solid Sample BP Boiling Point Determination Sample->BP Liquid Sample Sol Solubility Testing Sample->Sol Spec Spectroscopic Analysis (NMR, IR, MS) Sample->Spec Analyze Analyze & Compare Data to Literature MP->Analyze BP->Analyze Sol->Analyze Spec->Analyze Report Generate Technical Report & Safety Data Sheet Analyze->Report

Caption: General workflow for the physical and spectroscopic characterization of a chemical compound.

Experimental Protocols for Property Determination

The following sections provide self-validating, field-proven methodologies for determining the core physical properties of organic compounds like this compound. The causality behind each step is explained to ensure robust and reproducible results.

Protocol 1: Melting Point Determination (Capillary Method)

The melting point is a critical indicator of purity; pure crystalline compounds exhibit a sharp melting range (0.5-1.0°C), whereas impurities typically depress and broaden this range.[9]

Methodology:

  • Sample Preparation: Place a small amount of the solid compound on a clean, dry surface.[10] Finely powder the sample if necessary. Push the open end of a glass capillary tube into the powder to collect a small amount.[11] Tap the sealed end of the capillary on a hard surface to pack the sample down to a height of 1-2 mm.[10] The small sample size ensures uniform heat transfer.

  • Apparatus Setup: Place the packed capillary into the sample holder of a digital melting point apparatus.[11] Ensure the sample is visible through the viewing lens.

  • Heating and Observation: Begin heating the block. For an unknown compound, a rapid initial heating can determine an approximate melting point. For an accurate measurement, repeat the process with a fresh sample, heating rapidly to about 15-20°C below the approximate point, then reducing the heating rate to 1-2°C per minute.[11] A slow heating rate near the melting point is crucial for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading.

  • Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2).[12] The melting point range is reported as T1-T2.

Protocol 2: Boiling Point Determination (Microscale Capillary Method)

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[13][14] This microscale method is ideal for small sample quantities.

Methodology:

  • Apparatus Assembly: Add a few milliliters of the liquid sample to a small fusion tube.[15][16] Take a capillary tube (sealed at one end) and place it into the fusion tube with the open end submerged in the liquid.[13][15]

  • Heating Setup: Attach the fusion tube to a thermometer, ensuring the sample and the thermometer bulb are level.[14] Immerse the assembly in a heating bath (e.g., a Thiele tube with mineral oil or an aluminum block) to provide slow, uniform heating.[15]

  • Observation: Heat the apparatus gently.[13] As the temperature rises, air trapped in the capillary will expand and exit as a slow stream of bubbles. Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tip.[15] This indicates the liquid's vapor has displaced all the air.

  • Data Recording: Stop heating and allow the apparatus to cool slowly. The point at which the bubbling stops and liquid just begins to enter the capillary tube is the boiling point.[17] At this temperature, the vapor pressure inside the capillary equals the external atmospheric pressure. Record this temperature.

Protocol 3: Qualitative Solubility Determination

Solubility provides critical insights into the polarity and functional groups of a molecule, guiding choices for reaction solvents, extraction procedures, and purification methods.[18] The principle of "like dissolves like" is the guiding framework.[18]

G Figure 2: Workflow for Solubility Testing Start Start: ~25 mg of Compound Water Add 0.75 mL H₂O Shake Vigorously Start->Water Soluble_H2O Soluble (Polar functional group) Water->Soluble_H2O Yes Insoluble_H2O Insoluble Water->Insoluble_H2O No NaOH Add 0.75 mL 5% NaOH Shake Vigorously Insoluble_H2O->NaOH Soluble_NaOH Soluble (Acidic functional group) NaOH->Soluble_NaOH Yes Insoluble_NaOH Insoluble NaOH->Insoluble_NaOH No HCl Add 0.75 mL 5% HCl Shake Vigorously Insoluble_NaOH->HCl Soluble_HCl Soluble (Basic functional group, e.g., amine) HCl->Soluble_HCl Yes Insoluble_HCl Insoluble (Likely neutral, nonpolar compound) HCl->Insoluble_HCl No

Caption: Decision tree for determining the solubility class of an organic compound.

Methodology:

  • Initial Test in Water: Place approximately 25 mg of the compound into a small test tube.[19] Add 0.75 mL of deionized water in portions, shaking vigorously for at least 60 seconds after each addition.[18][19] Observe if the compound dissolves completely. Water solubility suggests the presence of polar functional groups and a relatively low molecular weight.

  • Test in 5% HCl: If the compound is insoluble in water, use a fresh sample and add 0.75 mL of 5% aqueous HCl.[20][21] Solubility in dilute acid is a strong indication of a basic functional group, such as an amine. The acid protonates the amine to form a water-soluble ammonium salt.[21] this compound is expected to be soluble in 5% HCl.

  • Test in 5% NaOH: If the compound is insoluble in water, use a fresh sample and add 0.75 mL of 5% aqueous NaOH.[20][21] Solubility in a dilute base indicates an acidic functional group (e.g., a carboxylic acid or phenol).

  • Test in Organic Solvents: Test the compound's solubility in common organic solvents like methanol, dichloromethane, and hexane to assess its polarity profile for applications in chromatography and as a reaction medium.

Conclusion

This compound is a valuable intermediate whose utility is deeply rooted in its physical properties. An accurate understanding and determination of its molecular weight, structure, and solubility are paramount for its effective application in the synthesis of next-generation pharmaceuticals. The protocols and data presented in this guide provide the necessary framework for researchers to confidently characterize and utilize this versatile building block, ensuring the integrity and success of their synthetic endeavors.

References

An In-Depth Technical Guide to the Chemical Structure and Conformation of 1-Boc-3-Methylaminopyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrrolidine Scaffold in Medicinal Chemistry

The pyrrolidine ring system is a cornerstone in the design and synthesis of a vast array of pharmacologically active compounds.[1] Its prevalence in over twenty FDA-approved drugs underscores its importance as a privileged scaffold in medicinal chemistry.[2] The non-planar, puckered nature of the five-membered ring allows for a three-dimensional exploration of chemical space, which is crucial for achieving high-affinity and selective interactions with biological targets. Among the myriad of functionalized pyrrolidines, 1-Boc-3-methylaminopyrrolidine (CAS 454712-26-6) has emerged as a particularly valuable building block. Its bifunctional nature, featuring a protected secondary amine (the Boc group) and a secondary methylamino substituent, provides a versatile platform for the construction of more complex molecular architectures with precision and control.[1] This guide offers a detailed exploration of the chemical structure and conformational landscape of this compound, providing insights that are critical for its effective application in drug discovery and development.

Chemical Structure and Properties

This compound possesses the molecular formula C10H20N2O2 and a molecular weight of 200.28 g/mol . The structure features a central pyrrolidine ring, with a tert-butyloxycarbonyl (Boc) group attached to the ring nitrogen (N1) and a methylamino group at the C3 position. The presence of a stereocenter at C3 means the molecule can exist as two enantiomers, (R)- and (S)-1-Boc-3-methylaminopyrrolidine.

PropertyValueSource
CAS Number 454712-26-6
Molecular Formula C10H20N2O2
Molecular Weight 200.28 g/mol
Appearance Colorless to light yellow liquid
Boiling Point 269 °C
Density 1.03 g/mL
Flash Point 117 °C

Conformational Analysis: A Dynamic Interplay of Forces

The biological activity and reactivity of this compound are intrinsically linked to its three-dimensional shape. The conformational flexibility of this molecule is governed by three key factors: the puckering of the pyrrolidine ring, the rotational isomerism of the N-Boc group, and the orientation of the methylamino substituent.

Pyrrolidine Ring Puckering

Unlike planar aromatic rings, the saturated pyrrolidine ring is non-planar and adopts puckered conformations to alleviate torsional strain. The two most common low-energy conformations are the "envelope" and "twist" forms. In substituted pyrrolidines, the substituents play a critical role in determining the preferred pucker. The two primary envelope conformations are termed Cγ-exo and Cγ-endo, which can be visualized as the C3 and C4 atoms being out of the plane defined by the other ring atoms.

The nature and position of substituents significantly influence the equilibrium between these puckered forms. Electronegative substituents, for instance, can exert a profound effect on the ring's conformation.

G cluster_0 Pyrrolidine Ring Pucker cluster_1 Influencing Factors Cγ-exo Cγ-exo (Up) Pucker Cγ-endo Cγ-endo (Down) Pucker Cγ-exo->Cγ-endo Pseudorotation Substituents Substituent Effects (Steric & Electronic) Substituents->Cγ-exo Substituents->Cγ-endo Solvent Solvent Effects Solvent->Cγ-exo Solvent->Cγ-endo

Caption: Interconversion between the two primary envelope conformations of the pyrrolidine ring.

Rotational Isomerism of the N-Boc Group

The tert-butyloxycarbonyl (Boc) protecting group introduces another layer of conformational complexity. Rotation around the N-C(O) amide bond is restricted, leading to the existence of two distinct rotational isomers, or rotamers: syn and anti (often referred to as cis and trans). The energy barrier for this rotation is significant enough that both conformers can often be observed at room temperature by techniques such as NMR spectroscopy. The relative populations of these rotamers are influenced by steric hindrance and solvent polarity.

G Boc_Group N-Boc Group Syn_Rotamer syn-Rotamer Boc_Group->Syn_Rotamer Restricted Rotation Anti_Rotamer anti-Rotamer Boc_Group->Anti_Rotamer Restricted Rotation Syn_Rotamer->Anti_Rotamer Equilibrium

Caption: Rotational isomers of the N-Boc protecting group.

Experimental and Computational Insights into Conformation

The conformational preferences of this compound can be elucidated through a combination of experimental techniques and computational modeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the solution-state conformation of molecules. The chemical shifts, coupling constants, and through-space interactions observed in 1H and 13C NMR spectra provide valuable information about the geometry of the pyrrolidine ring and the relative orientation of its substituents.

¹H NMR Data for this compound:

A representative ¹H NMR spectrum of this compound in CDCl₃ shows the following key signals.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
3.54m4HPyrrolidine ring protons (CH₂)
3.29m2HPyrrolidine ring protons (CH)
2.45s3HMethyl group protons (N-CH₃)
2.20m1HPyrrolidine ring proton (CH)
1.38s9Htert-Butyl group protons (C(CH₃)₃)

The complexity of the multiplets for the pyrrolidine ring protons is indicative of the puckered, non-planar nature of the ring and the potential for different coupling constants between adjacent protons in different conformations. The presence of rotamers of the Boc group can also lead to broadening or duplication of signals in the NMR spectrum.

¹³C NMR Data:

Computational Modeling

In silico methods, such as density functional theory (DFT) and molecular mechanics calculations, can be employed to model the potential energy surface of this compound. These computational studies can predict the relative energies of different ring puckers and Boc rotamers, providing a theoretical framework for interpreting experimental data.

G cluster_0 Conformational Analysis Workflow Start Initial Structure Generation Conformer_Search Conformational Search (e.g., Molecular Dynamics) Start->Conformer_Search Energy_Minimization Geometry Optimization (e.g., DFT) Conformer_Search->Energy_Minimization Energy_Calculation Relative Energy Calculation Energy_Minimization->Energy_Calculation NMR_Prediction NMR Parameter Prediction Energy_Calculation->NMR_Prediction Comparison Comparison with Experimental Data NMR_Prediction->Comparison Final_Conformation Elucidation of Dominant Conformers Comparison->Final_Conformation

Caption: A typical workflow for the computational conformational analysis of a flexible molecule.

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through the reductive amination of 1-(tert-butoxycarbonyl)pyrrolidin-3-one.

Protocol for the Synthesis of this compound
  • Imine Formation: To a solution of 1-(tert-butoxycarbonyl)pyrrolidin-3-one (1 equivalent) in methanol at 0 °C, a solution of methylamine (3 equivalents) in methanol is added slowly. The reaction mixture is then stirred at room temperature for 2 hours to facilitate the formation of the corresponding imine intermediate.

  • Reduction: Sodium borohydride (1 equivalent) is added in portions to the reaction mixture. The stirring is continued for an additional hour at room temperature to reduce the imine to the desired secondary amine.

  • Work-up and Isolation: The reaction mixture is concentrated under reduced pressure to remove the methanol. The resulting crude product is partitioned between dichloromethane and water. The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford this compound.

This self-validating protocol yields the product in high purity, which can often be used in subsequent reactions without further purification. The structure of the product is confirmed by ¹H NMR spectroscopy.

Conclusion

This compound is a valuable and versatile building block in modern drug discovery. A thorough understanding of its chemical structure and, critically, its conformational behavior is paramount for its effective utilization. The pyrrolidine ring exists in a dynamic equilibrium of puckered conformations, which is influenced by the nature of its substituents. Furthermore, the presence of the N-Boc group introduces rotational isomers that contribute to the overall conformational landscape. By leveraging a combination of experimental techniques, particularly NMR spectroscopy, and computational modeling, researchers can gain detailed insights into the three-dimensional structure of this important synthetic intermediate. This knowledge is essential for designing and synthesizing novel therapeutic agents with enhanced potency, selectivity, and pharmacokinetic properties.

References

A Technical Guide to the Spectroscopic Characterization of 1-Boc-3-methylaminopyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

An Essential Building Block for Pharmaceutical Innovation

Introduction

1-Boc-3-methylaminopyrrolidine (CAS No. 454712-26-6) is a chiral synthetic building block of significant interest to the pharmaceutical and drug development industries.[1] Its pyrrolidine core is a prevalent scaffold in a multitude of biologically active compounds, and the presence of both a protected (Boc) and a secondary amine provides orthogonal handles for sequential chemical modifications.[1][2] With a molecular formula of C₁₀H₂₀N₂O₂ and a molecular weight of 200.28 g/mol , precise structural confirmation is paramount for its effective use in complex synthetic pathways.[3][4]

This technical guide provides an in-depth analysis of the key spectroscopic data—NMR, IR, and MS—used to verify the identity, purity, and structure of this compound. The methodologies and interpretations presented herein are grounded in established analytical principles to ensure trustworthiness and reproducibility for researchers and quality control professionals.

Molecular Structure and Atom Numbering

For clarity in spectral assignments, the following numbering scheme will be used for the core atoms of this compound.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of this compound in solution. Due to the restricted rotation around the N1-C(O) amide bond of the Boc group, it is common to observe rotamers (conformational isomers), which can lead to broadening or duplication of signals for atoms near the Boc moiety (C2, C5).[5]

¹H NMR Spectroscopy Data

The proton NMR spectrum provides information on the chemical environment, connectivity, and number of different types of protons in the molecule.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.54m (multiplet)4HH2, H5 (Pyrrolidine ring)
~3.29m (multiplet)2HH3, H4a (Pyrrolidine ring)
2.45s (singlet)3HN-CH₃
~2.20m (multiplet)1HH4b (Pyrrolidine ring)
1.46s (singlet)9H-C(CH₃ )₃ (Boc group)
Data acquired in CDCl₃ at 400 MHz.[3]

Interpretation:

  • Boc Group (1.46 ppm): The sharp singlet integrating to 9 protons is the classic signature of the tert-butyl group of the Boc protector. Its chemical shift is in the expected aliphatic region.

  • N-Methyl Group (2.45 ppm): The singlet at 2.45 ppm, integrating to 3 protons, is characteristic of the methyl group attached to the secondary amine.

  • Pyrrolidine Ring (~2.20-3.54 ppm): The protons on the pyrrolidine ring appear as a series of complex multiplets due to their diastereotopic nature and spin-spin coupling. The signals are spread over a range from approximately 2.20 to 3.54 ppm. The protons on carbons adjacent to the nitrogen atoms (C2 and C5) are the most deshielded, appearing furthest downfield.

¹³C NMR Spectroscopy Data

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. While specific experimental data for this exact molecule is not widely published, the expected chemical shifts can be reliably predicted based on extensive data for analogous N-Boc protected pyrrolidine derivatives.[5][6]

Chemical Shift (δ) ppm (Predicted)Assignment
154.7C =O (Boc carbamate)
79.5-C (CH₃)₃ (Boc quaternary C)
~58C3 (CH-N)
~50-55C2, C5 (N-CH₂)
~35N-C H₃
~30C4 (CH₂)
28.5-C(C H₃)₃ (Boc methyl C)
Predicted shifts based on CDCl₃ as solvent.

Interpretation:

  • Carbonyl Carbon (154.7 ppm): The carbamate carbonyl carbon is significantly deshielded and appears far downfield, which is characteristic.[6]

  • Boc Carbons (79.5, 28.5 ppm): The quaternary and methyl carbons of the Boc group have highly conserved chemical shifts, providing a reliable diagnostic marker.

  • Pyrrolidine Ring Carbons (~30-58 ppm): The carbons of the pyrrolidine ring are found in the aliphatic region. The C3 carbon, bearing the methylamino group, is expected around 58 ppm, while the other ring carbons (C2, C4, C5) will appear at higher field.

Experimental Protocol for NMR Data Acquisition

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

  • Sample Preparation:

    • Accurately weigh 10-15 mg of this compound.

    • Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Use a 400 MHz (or higher) NMR spectrometer.[7]

    • Tune and shim the probe for the CDCl₃ sample to ensure optimal magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-3 seconds, relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: spectral width of 220-240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2 seconds, and 1024-2048 scans.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Phase and baseline correct the resulting spectra.

    • Calibrate the ¹H spectrum by setting the residual CHCl₃ signal to 7.26 ppm and the ¹³C spectrum by setting the CDCl₃ signal to 77.16 ppm.[8]

    • Integrate the ¹H spectrum and pick peaks for both spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule.

IR Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
~3300Weak-MediumN-H Stretch (secondary amine)
2975-2850StrongC-H Aliphatic Stretch (CH, CH₂, CH₃)
~1690StrongC=O Stretch (Boc carbamate)
~1410MediumC-N Stretch (carbamate)
~1170StrongC-O Stretch (carbamate)

Expected vibrational frequencies based on functional group analysis.[5][9]

Interpretation:

  • The most prominent peak will be the strong C=O stretch of the carbamate group around 1690 cm⁻¹. Its position confirms the presence of the Boc protecting group.

  • A broad band of strong absorptions between 2850 and 2975 cm⁻¹ corresponds to the C-H stretching of the numerous aliphatic groups.

  • A weaker, and sometimes broad, peak around 3300 cm⁻¹ is indicative of the N-H stretch of the secondary amine. This peak can be subtle.

  • The "fingerprint region" (below 1500 cm⁻¹) will contain a complex pattern of signals, including the characteristic strong C-O and C-N stretches of the carbamate linkage.

Experimental Protocol for IR Data Acquisition (ATR-FTIR)
  • Instrument Preparation:

    • Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory (e.g., diamond crystal).

    • Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

  • Sample Application:

    • Place a single drop of the liquid this compound directly onto the center of the ATR crystal.

  • Data Acquisition:

    • Acquire the spectrum over a range of 4000-400 cm⁻¹.

    • Co-add 16-32 scans to achieve a high signal-to-noise ratio.

  • Data Processing:

    • Perform an automatic baseline correction and background subtraction.

    • Label the major peaks with their corresponding wavenumbers (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural information based on its fragmentation patterns.

Mass Spectrometry Data
m/zIonNotes
201.16[M+H]⁺Protonated molecular ion. Calculated exact mass for C₁₀H₂₁N₂O₂⁺ is 201.1598.
223.14[M+Na]⁺Sodiated molecular ion adduct.
145.13[M-C₄H₈+H]⁺Loss of isobutylene (56 Da) from the Boc group.
101.10[M-Boc+H]⁺Loss of the entire Boc group (100 Da). This is often a major fragment.

Expected m/z values for ESI-MS in positive ion mode.

Interpretation: The primary goal is to confirm the molecular weight. In Electrospray Ionization (ESI), the compound is typically observed as the protonated molecular ion [M+H]⁺ at m/z 201.[7] The presence of this ion confirms the elemental composition. Key fragmentation pathways for Boc-protected amines involve the loss of the Boc group or parts of it.[10] The fragment at m/z 101, corresponding to the loss of the entire Boc group, is a strong indicator of the core pyrrolidine structure.

Experimental Protocol for MS Data Acquisition (ESI-MS)
  • Sample Preparation:

    • Prepare a dilute solution of the compound (~10-100 μg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrument Setup:

    • Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source.

    • Calibrate the instrument using a known standard.

  • Data Acquisition:

    • Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 μL/min).

    • Acquire data in positive ion mode over a mass range of m/z 50-500.

    • Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the [M+H]⁺ ion.

Comprehensive Characterization Workflow

The following diagram illustrates the logical flow for a comprehensive spectroscopic characterization of this compound, ensuring identity and purity.

Caption: Workflow for the spectroscopic verification of this compound.

References

Solubility Profile of 1-Boc-3-methylaminopyrrolidine: A-Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Medicinal Chemists

Abstract

1-(tert-butoxycarbonyl)-3-(methylamino)pyrrolidine (1-Boc-3-methylaminopyrrolidine) is a pivotal chiral building block in contemporary pharmaceutical synthesis. Its unique molecular architecture, featuring a bulky lipophilic Boc-protecting group, a polar pyrrolidine core, and a basic secondary amine, presents a distinct solubility profile that is critical for reaction kinetics, purification strategies, and formulation development. This technical guide provides a comprehensive analysis of the molecule's structural attributes to predict its solubility in common organic solvents. Recognizing the scarcity of published quantitative data, this document furnishes a detailed, field-proven experimental protocol for the precise determination of its solubility, enabling researchers to generate reliable data tailored to their specific laboratory conditions. This guide is designed to be an indispensable resource for chemists and scientists in the drug discovery and development sectors, empowering them to optimize processes and accelerate research timelines.

Foundational Analysis: Molecular Structure and Physicochemical Properties

A molecule's solubility is fundamentally dictated by its structure. This compound (MW: 200.28 g/mol as free base) possesses three key structural domains that govern its interaction with various solvents.[1]

  • The Pyrrolidine Ring: A five-membered saturated heterocycle containing a nitrogen atom. This core contributes to the molecule's overall polarity.

  • The N-Boc Group: A bulky, nonpolar tert-butoxycarbonyl protecting group. This lipophilic moiety significantly influences solubility in nonpolar solvents and can sterically hinder interactions at the pyrrolidine nitrogen.

  • The 3-Methylamino Group: A secondary amine that is both a hydrogen bond donor and acceptor. This group is basic, with a predicted pKa of approximately 10.02, making its protonation state—and thus solubility in protic solvents—highly dependent on pH.[2]

The interplay between the polar amine and pyrrolidine ring and the nonpolar Boc group results in an amphiphilic character, suggesting nuanced solubility across the solvent spectrum.

mol This compound boc tert-Butoxycarbonyl (Boc) Group mol->boc Contains amine Secondary Amine (-NHCH3) mol->amine Contains ring Pyrrolidine Ring mol->ring Contains nonpolar Nonpolar / Lipophilic boc->nonpolar imparts polar_hbond Polar / H-Bond Donor & Acceptor / Basic (pKa ~10) amine->polar_hbond imparts polar_core Polar Core ring->polar_core provides sol_nonpolar Solubility in Nonpolar Solvents (e.g., Hexane, Toluene) nonpolar->sol_nonpolar Increases sol_polar Solubility in Polar Solvents (e.g., Alcohols, Water, DMF) nonpolar->sol_polar Decreases polar_hbond->sol_nonpolar Decreases polar_hbond->sol_polar Increases polar_core->sol_polar Contributes to G cluster_prep Preparation & Equilibration cluster_sample Sampling & Isolation cluster_calc Calculation A 1. Add excess solute to known volume of solvent B 2. Agitate at constant T for 24-48h to reach equilibrium A->B C 3. Let solids settle (phase separation) B->C D 4. Draw supernatant into syringe and filter (0.2 µm) into tared pan C->D Transfer clear supernatant E 5. Record mass of saturated solution aliquot D->E F 6. Evaporate solvent (vacuum oven) E->F G 7. Weigh dried solute (constant mass) F->G H 8. Calculate solute mass and solvent mass G->H Input final mass I 9. Express solubility (e.g., mg/mL) H->I

References

Introduction: The Strategic Importance of Chiral Pyrrolidines in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chiral Properties of (R)- and (S)-1-Boc-3-Methylaminopyrrolidine

The five-membered pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and FDA-approved drugs.[1][2] Its non-planar, flexible nature allows for a thorough exploration of three-dimensional chemical space, a critical factor for achieving high-affinity and selective interactions with biological targets.[1] When functionalized with a chiral center, as in the case of (R)- and (S)-1-Boc-3-methylaminopyrrolidine, these building blocks become powerful tools for constructing enantiomerically pure pharmaceuticals. The stereochemistry at the C3 position is often pivotal, as biological systems are inherently chiral, meaning one enantiomer may exhibit the desired therapeutic effect while the other could be inactive or even induce toxicity.[3][4]

This guide provides an in-depth examination of the synthesis, chiral properties, analytical characterization, and applications of (R)- and (S)-1-Boc-3-methylaminopyrrolidine. It is designed for researchers, scientists, and drug development professionals who utilize these critical chiral intermediates to advance novel therapeutic programs.

Synthesis and Chiral Resolution

The synthesis of 1-Boc-3-methylaminopyrrolidine is typically achieved through reductive amination, followed by chiral resolution or asymmetric synthesis to isolate the individual enantiomers.

Racemic Synthesis via Reductive Amination

A common and efficient laboratory-scale synthesis begins with the commercially available 1-Boc-3-pyrrolidinone. The process involves the formation of an enamine intermediate with methylamine, which is then reduced in situ.

Causality Behind Experimental Choices:

  • Starting Material: 1-Boc-3-pyrrolidinone is an ideal precursor. The Boc (tert-butoxycarbonyl) group is a robust protecting group for the pyrrolidine nitrogen, stable to the reductive conditions but easily removed later under acidic conditions.

  • Reagents: A solution of methylamine in methanol is used in excess to drive the formation of the enamine intermediate. Sodium borohydride (NaBH₄) is chosen as the reducing agent due to its mild nature and high selectivity for reducing the iminium intermediate over the ketone starting material, minimizing side reactions.[5]

  • Solvent: Methanol is an effective solvent for all reactants and does not interfere with the reduction process.[5]

Detailed Experimental Protocol:

  • Enamine Formation: Dissolve 1-(tert-butoxycarbonyl)pyrrolidin-3-one (0.4 mol) in methanol (450 mL) and cool the solution to 0 °C in an ice bath.[5]

  • Slowly add a methanolic solution of methylamine (1.2 mol) to the cooled solution.[5]

  • Remove the ice bath and stir the reaction mixture at room temperature for 2 hours to ensure complete formation of the intermediate.

  • Reduction: Add sodium borohydride (0.4 mol) in small portions to the reaction mixture, controlling any effervescence. Continue stirring for 1 hour at room temperature.[5]

  • Work-up and Isolation: Concentrate the mixture under reduced pressure to remove the methanol. Partition the resulting residue between dichloromethane (3 x 500 mL) and water (300 mL).[5]

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield racemic this compound as a crude product, which is often of sufficient purity for the next step.[5]

Synthesis Workflow Diagram

G start 1-Boc-3-pyrrolidinone + Methylamine in Methanol reductant Add Sodium Borohydride (NaBH₄) start->reductant Stir 2h @ RT (Enamine Formation) workup Quench & Concentrate reductant->workup Stir 1h @ RT (Reduction) extraction DCM/Water Extraction workup->extraction final Racemic this compound extraction->final Dry & Evaporate

Caption: Reductive amination workflow for racemic synthesis.

Chiral Separation and Asymmetric Synthesis

Achieving enantiopure (R)- and (S)-1-Boc-3-methylaminopyrrolidine is paramount for pharmaceutical applications.

  • Chiral Resolution: The most common method involves separating the racemic mixture. This can be accomplished using chiral chromatography, where a chiral stationary phase (CSP) interacts differently with each enantiomer, allowing for their separation.[][7] Another classical approach is fractional crystallization using a chiral resolving agent (e.g., tartaric acid) to form diastereomeric salts with different solubilities.

  • Asymmetric Synthesis: More advanced strategies build the chirality directly into the molecule. This can involve using a chiral starting material or employing a chiral catalyst. For instance, chemoenzymatic methods that use amine transaminases (ATAs) can perform stereoselective transamination of a prochiral ketone precursor to yield the desired chiral amine with high enantiomeric excess (>99% ee).[8]

Physicochemical and Chiral Properties

While enantiomers share most physical properties in an achiral environment, their interaction with plane-polarized light is distinct and defining.

Property(R)-1-Boc-3-methylaminopyrrolidine(S)-1-Boc-3-methylaminopyrrolidineReference
Molecular Formula C₁₀H₂₀N₂O₂C₁₀H₂₀N₂O₂[9]
Molecular Weight 200.28 g/mol 200.28 g/mol [9]
Appearance White to off-white solid/oilWhite to off-white solid/oilAssumed, based on analogs[3]
Boiling Point ~281 °C (Predicted)~281 °C (Predicted)[10]
Density ~1.004 g/mL (Predicted)~1.004 g/mL (Predicted)[10]
Optical Rotation [α] Expected to be equal in magnitude and opposite in sign to the (S)-enantiomer.Expected to be equal in magnitude and opposite in sign to the (R)-enantiomer.Principle of Chirality

The Defining Chiral Property: Optical Activity The key differentiating property of enantiomers is their optical rotation. (R)- and (S)-1-Boc-3-methylaminopyrrolidine are optically active due to the chiral center at the C3 position of the pyrrolidine ring. When plane-polarized light is passed through a solution of a pure enantiomer, the plane of light is rotated. The (R)-enantiomer will rotate the light in one direction (dextrorotatory, +) and the (S)-enantiomer will rotate it by an equal magnitude in the opposite direction (levorotatory, -). A racemic mixture (50:50) will exhibit no optical rotation.

Spectroscopic and Analytical Characterization

Confirming the identity, purity, and stereochemical integrity of the target compound requires a suite of analytical techniques.

Structural Elucidation (NMR & MS)

Standard spectroscopic methods like NMR and Mass Spectrometry are used to confirm the molecular structure but cannot differentiate between enantiomers.

  • ¹H NMR Spectroscopy: Confirms the proton environment of the molecule. The spectrum for the racemic mixture shows characteristic peaks.[5]

    • δ ~3.5 ppm (m, 4H): Protons on the pyrrolidine ring adjacent to the nitrogen.

    • δ ~3.3 ppm (m, 2H): Additional pyrrolidine ring protons.

    • δ 2.45 ppm (s, 3H): Methyl group protons.

    • δ ~2.2 ppm (m, 1H): Pyrrolidine ring proton.

    • δ 1.38 ppm (s, 9H): tert-Butyl protons of the Boc group.[5]

  • ¹³C NMR Spectroscopy: Used to identify all unique carbon atoms in the molecule, including the carbonyl carbon of the Boc group around 155 ppm and the quaternary carbon of the Boc group around 79 ppm.[11][12]

  • Mass Spectrometry (MS): Confirms the molecular weight. Using electrospray ionization (ESI) in positive mode, the protonated molecule [M+H]⁺ would be observed at m/z 201.29.

Chiral Purity Determination (Chiral HPLC)

Determining the enantiomeric excess (ee) is crucial and is most reliably achieved using Chiral High-Performance Liquid Chromatography (HPLC).[]

Principle of Chiral HPLC: This technique uses a stationary phase that is itself chiral (a Chiral Stationary Phase, or CSP). The enantiomers of the analyte form transient, diastereomeric complexes with the CSP.[7] Because these diastereomeric complexes have different energies and stabilities, one enantiomer is retained on the column longer than the other, resulting in their separation into two distinct peaks on the chromatogram. Macrocyclic glycopeptide-based CSPs are particularly effective for separating N-protected amino compounds.[13][14]

G cluster_0 Racemic Mixture Injected cluster_1 Chiral Stationary Phase cluster_2 Separated Enantiomers Eluted Analyte (R) R CSP2 CSP Analyte (R)->CSP2 Weaker Interaction Analyte (S) S CSP1 CSP Analyte (S)->CSP1 Stronger Interaction Eluted (R) R CSP1->Eluted (R) Eluted (S) S CSP2->Eluted (S) CSP3 CSP

References

A Technical Guide to 1-Boc-3-methylaminopyrrolidine: Commercial Availability, Synthesis, and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 1-Boc-3-methylaminopyrrolidine (CAS 454712-26-6), a key building block in modern medicinal chemistry. This guide details its commercial availability from various suppliers, explores the scientific rationale for its use, presents detailed experimental protocols, and discusses its application in the synthesis of therapeutic agents.

Introduction: The Strategic Importance of Substituted Pyrrolidines

The pyrrolidine ring is a privileged scaffold in drug discovery, forming the core of numerous FDA-approved drugs.[1] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an invaluable component for creating molecules that can effectively interact with biological targets.[2] this compound, a derivative featuring a secondary amine and a Boc-protected ring nitrogen, offers a versatile platform for constructing complex molecular architectures with high precision.[2] The tert-butoxycarbonyl (Boc) protecting group enhances its stability and allows for controlled, sequential reactions, a crucial aspect in multi-step pharmaceutical synthesis.[2]

Commercial Availability and Supplier Overview

This compound is readily available from a range of chemical suppliers, catering to both research and development and bulk manufacturing needs. The quality and purity of the starting material are paramount for reproducible results in complex synthetic endeavors. Researchers should always refer to the supplier's Certificate of Analysis (CoA) for lot-specific data.[3]

Below is a comparative table of prominent suppliers for this compound and its closely related derivatives.

SupplierProduct NameCAS NumberPurityPack SizesCatalog Number (Example)
Sigma-Aldrich tert-Butyl 3-(methylamino)pyrrolidine-1-carboxylate454712-26-697%CustomMAN372907329
Santa Cruz Biotechnology 1-Boc-3-methylamino-pyrrolidine454712-26-6N/ACustomsc-281033
TCI America tert-Butyl 3-(Methylamino)pyrrolidine-1-carboxylate454712-26-6>98.0% (GC)1g, 5gD4944
ChemicalBook This compound454712-26-6≥99%g to kgCB7293924
BLDpharm (R)-1-Boc-3-(Methylamino)pyrrolidine hydrochloride1004538-35-5N/ACustomBD141935
Chem-Impex (S)-1-Boc-3-(aminomethyl)pyrrolidine199175-10-5≥ 99% (HPLC)Custom28464

Scientific Rationale and Key Applications

The utility of this compound in drug synthesis stems from its bifunctional nature. The Boc-protected pyrrolidine ring provides a stable scaffold, while the secondary methylamino group serves as a key nucleophilic handle for further elaboration.

The Role of the Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is a widely used nitrogen protecting group in organic synthesis. Its prevalence is due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions (e.g., trifluoroacetic acid or hydrochloric acid). This allows for the selective deprotection of the pyrrolidine nitrogen, enabling subsequent reactions at this position without affecting other sensitive functional groups in the molecule.

Caption: Boc-deprotection of this compound.

Applications in Kinase Inhibitor Synthesis

Protein kinases are crucial targets in oncology and immunology.[4][5] The pyrrolidine scaffold is a common feature in many kinase inhibitors, where it often serves as a linker or a key binding element.[4] The secondary amine of this compound can be readily functionalized, for example, through nucleophilic aromatic substitution or amide bond formation, to introduce pharmacophores that interact with the kinase active site.

Caption: Role as a building block in kinase inhibitor synthesis.

Utility in Antiviral Drug Development

Pyrrolidine derivatives are also integral to the development of antiviral agents.[6][7] For instance, the core of the FDA-approved COVID-19 drug Nirmatrelvir (a component of Paxlovid) features a complex pyrrolidine-based amino acid fragment.[6] The ability to introduce specific stereochemistry and functional groups on the pyrrolidine ring, facilitated by precursors like this compound, is critical for achieving potent and selective antiviral activity.

Experimental Protocols

The following protocols are provided as illustrative examples of how this compound can be synthesized and utilized in subsequent reactions.

Synthesis of this compound via Reductive Amination

This protocol describes a common method for the synthesis of this compound from 1-Boc-3-pyrrolidinone.[8]

Materials:

  • 1-(tert-butoxycarbonyl)pyrrolidin-3-one

  • Methylamine solution (e.g., in methanol)

  • Sodium borohydride

  • Methanol

  • Dichloromethane

  • Water

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 1-(tert-butoxycarbonyl)pyrrolidin-3-one (0.4 mol) in methanol (450 mL), slowly add a methanolic solution of methylamine (1.2 mol) at 0 °C.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Add sodium borohydride (0.4 mol) in batches and continue stirring for 1 hour at room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • Partition the crude product between dichloromethane (3 x 500 mL) and water (300 mL).

  • Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 1-(tert-butoxycarbonyl)-3-methylaminopyrrolidine.[8]

General Protocol for N-Alkylation of this compound

This protocol outlines a general procedure for the further functionalization of the secondary amine via reductive amination.[9]

Materials:

  • This compound

  • Aldehyde or ketone (1.0-1.2 equivalents)

  • Sodium triacetoxyborohydride (1.5 equivalents)

  • Dichloromethane (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) and the desired aldehyde or ketone (1.0-1.2 eq.) in anhydrous dichloromethane.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine/enamine formation.

  • Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the stirred solution.

  • Continue stirring at room temperature until the starting materials are consumed (monitor by TLC or LC-MS, typically 2-24 hours).

  • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[9]

Safety and Handling

This compound and its derivatives should be handled in a well-ventilated area, preferably in a fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a commercially accessible and highly versatile building block for drug discovery and development. Its unique combination of a stable, Boc-protected pyrrolidine scaffold and a reactive secondary amine provides medicinal chemists with a powerful tool for the synthesis of complex and biologically active molecules, particularly in the areas of kinase inhibitors and antiviral therapeutics. The protocols and supplier information provided in this guide serve as a valuable resource for researchers and scientists working at the forefront of pharmaceutical innovation.

References

An In-depth Technical Guide to the Aurora B/C Kinase Inhibitor GSK1070916 and its Synthetic Precursor (CAS 454712-26-6)

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of GSK1070916, a potent and selective inhibitor of Aurora B and C kinases, with relevance to its synthetic precursor, 1-Boc-3-Methylaminopyrrolidine (CAS 454712-26-6). The document is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring a thorough understanding for professionals in drug discovery and development.

Section 1: Introduction to GSK1070916 and the Role of Aurora Kinases in Oncology

The Aurora kinase family, comprising Aurora A, B, and C, are serine/threonine kinases that serve as critical regulators of mitosis.[1] Their overexpression or amplification is a common feature in many human cancers, making them attractive targets for therapeutic intervention.[1][2] GSK1070916 has emerged as a significant tool in this area of research. It is a novel, ATP-competitive inhibitor with high potency and selectivity for Aurora B and Aurora C kinases.[1][3][4]

GSK1070916's mechanism of action involves binding to and inhibiting the activity of Aurora B and C. This leads to an interruption of cellular division, causing cells to fail cytokinesis, become polyploid, and ultimately undergo apoptosis.[1][3][4] This targeted disruption of mitosis in rapidly proliferating cancer cells underpins its therapeutic potential.

Section 2: Physicochemical and Handling Properties

A clear understanding of the physical and chemical properties of both the final compound and its precursors is fundamental for effective and safe research.

GSK1070916: The Active Compound

GSK1070916 is a synthetic organic molecule with a complex structure designed for high-affinity binding to its target kinases.

PropertyValueSource
CAS Number 942918-07-2[4]
Molecular Formula C30H33N7O[4]
Molecular Weight 507.63 g/mol [4]
Synonyms GSK-1070916, GSK 1070916A[4]
Mechanism ATP-competitive inhibitor of Aurora B/C[3][4]
This compound: A Key Synthetic Intermediate

The compound with CAS number 454712-26-6, this compound, is a heterocyclic amine protected by a tert-butyloxycarbonyl (Boc) group. Such structures are common building blocks in medicinal chemistry, valued for their role in constructing more complex molecular architectures.

PropertyValueSource
CAS Number 454712-26-6[5][6]
Molecular Formula C10H20N2O2[6][7]
Molecular Weight 200.28 g/mol [6][7]
Synonyms tert-Butyl 3-(methylamino)pyrrolidine-1-carboxylate[6]
Primary Use Precursor for synthesizing bioactive molecules[8]

Section 3: Synthesis and Mechanism of Action

Illustrative Synthesis of this compound

The synthesis of this compound is a well-established process in organic chemistry, typically achieved through reductive amination.[5] This process is foundational for creating the pyrrolidine core that may be incorporated into larger molecules like GSK1070916.

Workflow for the Synthesis of this compound:

cluster_reactants Reactants cluster_process Process cluster_workup Work-up A 1-(tert-butoxycarbonyl)pyrrolidin-3-one C Mix at 0°C, then stir at room temperature for 2 hours A->C B Methanolic solution of methylamine B->C D Add Sodium Borohydride in batches C->D E Stir for 1 hour at room temperature D->E F Concentrate under reduced pressure E->F G Extract with Dichloromethane and Water F->G H Dry organic layers and concentrate G->H I Product: this compound H->I

Caption: Reductive amination workflow for synthesizing this compound.

Step-by-Step Protocol:

  • A solution of 1-(tert-butoxycarbonyl)pyrrolidin-3-one in methanol is cooled to 0°C.[5]

  • A methanolic solution of methylamine is slowly added, and the mixture is stirred at room temperature for 2 hours.[5]

  • Sodium borohydride is then added in portions, and stirring continues for an additional hour at room temperature.[5]

  • The reaction mixture is concentrated under reduced pressure to remove the solvent.[5]

  • The crude product is then subjected to a liquid-liquid extraction using dichloromethane and water.[5]

  • The combined organic layers are dried with anhydrous sodium sulfate, filtered, and concentrated to yield 1-(tert-butoxycarbonyl)-3-methylaminopyrrolidine.[5]

Mechanism of Action of GSK1070916

GSK1070916 exerts its biological effects by selectively inhibiting Aurora B and Aurora C kinases.[3][4] The inhibition is time-dependent and competitive with respect to ATP.[3][4]

Key Inhibitory Constants:

  • Aurora B: Ki of 0.38 nM[3][4]

  • Aurora C: Ki of 1.5 nM[3][4]

  • Aurora A: Ki of 490 nM (demonstrating over 100-fold selectivity for B/C over A)[3][4]

The inhibition of Aurora B kinase activity can be monitored by measuring the phosphorylation of its specific substrate, histone H3, at serine 10. Treatment of human tumor cells with GSK1070916 results in a dose-dependent decrease in this phosphorylation event.[1][3]

Signaling Pathway Disruption by GSK1070916:

cluster_mitosis Normal Mitosis cluster_inhibition Inhibition by GSK1070916 A Aurora B/C Kinase B Histone H3 (Ser10) A->B Phosphorylation E Inhibition of Phosphorylation A->E C Proper Chromosome Segregation & Cytokinesis B->C D GSK1070916 D->A F Failed Cytokinesis E->F G Polyploidy F->G H Apoptosis G->H

Caption: GSK1070916 inhibits Aurora B/C, leading to mitotic failure and apoptosis.

Section 4: Experimental Protocols and Applications

GSK1070916 is a valuable tool for studying the roles of Aurora B and C kinases in cell cycle control and for evaluating their potential as therapeutic targets.

In Vitro Kinase Assay

This protocol outlines a method to determine the inhibitory activity of GSK1070916 against Aurora kinases.

Materials:

  • Recombinant Aurora B/C-INCENP complex

  • Fluorescently labeled peptide substrate

  • ATP

  • Assay buffer (e.g., 25 mM HEPES, pH 7.5, 0.15 mg/mL BSA, 0.01% Tween 20, 25 mM NaCl)

  • GSK1070916 stock solution (in DMSO)

  • Microplates (e.g., 384-well)

  • Plate reader capable of fluorescence polarization

Procedure:

  • Prepare serial dilutions of GSK1070916 in DMSO and then in assay buffer.

  • Add the diluted inhibitor or DMSO (vehicle control) to the microplate wells.

  • Add the Aurora kinase-INCENP complex to the wells and incubate at room temperature for 30 minutes to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

  • Incubate the plate at room temperature for 90-120 minutes to allow the reaction to reach equilibrium.

  • Measure the fluorescence polarization in a plate reader to quantify product formation.

  • Calculate IC50 values by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay

This protocol assesses the anti-proliferative effects of GSK1070916 on cancer cell lines.

Materials:

  • Human tumor cell lines (e.g., breast, colon, lung cancer lines)

  • Complete cell culture medium

  • GSK1070916 stock solution (in DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., resazurin-based)

  • Plate reader

Procedure:

  • Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of GSK1070916 (and a DMSO vehicle control) and incubate for a period of 72 hours.

  • Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

  • Measure the fluorescence or absorbance using a plate reader.

  • Calculate the EC50 value, which represents the concentration of GSK1070916 that inhibits cell proliferation by 50%. GSK1070916 has shown EC50 values of <10 nM in over 100 cell lines.[1][3]

Section 5: Safety, Handling, and Storage

Proper handling and storage are critical for ensuring the safety of laboratory personnel and maintaining the integrity of the compounds.

Safety and Handling of this compound (CAS 454712-26-6)

Hazard Identification:

  • GHS Pictograms: Warning[7]

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[7][9]

Recommended Precautions:

  • Handle in a well-ventilated area or fume hood.[9]

  • Wear suitable personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9]

  • Avoid contact with skin, eyes, and clothing.[9]

  • Do not breathe dust, fumes, or vapors.[9]

  • Wash hands thoroughly after handling.[9]

  • In case of fire, use water spray, carbon dioxide, dry chemical, or alcohol-resistant foam.[9]

Safety and Handling of GSK1070916

As a potent cytotoxic agent, GSK1070916 should be handled with a high degree of caution.

  • Handling: All handling of GSK1070916, particularly in its powdered form, should be conducted in a certified chemical fume hood or other contained environment.

  • PPE: Use appropriate PPE, including double gloves, a lab coat, and safety glasses.

  • Disposal: Dispose of all waste contaminated with GSK1070916 as hazardous chemical waste, in accordance with local, regional, and national regulations.[9]

Storage
  • This compound: Store in a well-ventilated place. Keep the container tightly closed.[9]

  • GSK1070916: Store as a solid at -20°C for long-term stability. For solutions, follow the supplier's recommendations, but typically, stock solutions in DMSO can be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Section 6: Conclusion and Future Directions

GSK1070916 is a powerful research tool and a potential therapeutic agent that has significantly advanced our understanding of the role of Aurora B and C kinases in cancer. Its high potency and selectivity make it an excellent probe for elucidating the downstream effects of Aurora B/C inhibition. The synthesis of this and similar complex molecules relies on the availability of versatile building blocks like this compound. As research progresses, the continued investigation of GSK1070916 in various cancer models, including its use in combination therapies, will be crucial in defining its ultimate clinical utility.

References

The Pyrrolidine Scaffold: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a ubiquitous and versatile scaffold in medicinal chemistry.[1][2] Its prevalence in numerous natural products and FDA-approved drugs underscores its significance in the development of therapeutic agents.[3][4] This technical guide provides a comprehensive overview of pyrrolidine derivatives, delving into their fundamental physicochemical properties, diverse pharmacological activities, and the strategic synthetic methodologies employed for their construction. By exploring the structure-activity relationships and the critical role of stereochemistry, this guide aims to equip researchers and drug development professionals with the foundational knowledge and in-depth insights required to effectively leverage the pyrrolidine scaffold in the design and discovery of novel therapeutics.

Introduction: The Privileged Nature of the Pyrrolidine Core

The pyrrolidine ring, also known as tetrahydropyrrole, is a saturated heterocycle that has earned the status of a "privileged scaffold" in drug discovery.[4] Its remarkable success can be attributed to a unique combination of structural and physicochemical properties that make it an ideal building block for interacting with biological targets.[5] Unlike its aromatic counterpart, pyrrole, the sp³-hybridized carbon atoms of the pyrrolidine ring confer a three-dimensional, non-planar structure.[3][4] This "pseudorotation" allows for a greater exploration of pharmacophore space, enabling more precise and potent interactions with the complex topographies of protein binding sites.[3][5]

The presence of a nitrogen atom within the five-membered ring introduces a basic center that can participate in hydrogen bonding and salt formation, significantly influencing the pharmacokinetic properties of the molecule, such as solubility and membrane permeability. Furthermore, the stereogenic centers inherent to substituted pyrrolidine rings provide a platform for creating stereoisomers with distinct biological profiles, a critical consideration in modern drug design.[3][6]

The Pyrrolidine Scaffold in Marketed Pharmaceuticals

The therapeutic importance of the pyrrolidine motif is evidenced by its presence in a wide array of FDA-approved drugs across various therapeutic areas.[3] These compounds showcase the versatility of the pyrrolidine core in achieving desired pharmacological effects.

Drug NameTherapeutic AreaRole of the Pyrrolidine Scaffold
Eletriptan (Relpax) AntimigraineThe pyrrolidine ring is a key component of the pharmacophore, contributing to its agonist activity at serotonin 5-HT1B and 5-HT1D receptors.[7]
Avanafil (Stendra) Erectile DysfunctionDerived from (S)-prolinol, the pyrrolidine moiety is integral to the molecule's structure, which acts as a phosphodiesterase 5 (PDE5) inhibitor.[7]
Grazoprevir Hepatitis CThis antiviral agent features a pyrrolidine derivative that is crucial for its inhibitory activity against the HCV NS3/4A protease.[7]
Anisomycin AntibioticA naturally derived pyrrolidine, it functions by inhibiting protein synthesis.[7]

Diverse Biological Activities of Pyrrolidine Derivatives

The structural diversity of pyrrolidine derivatives has led to their exploration in a multitude of therapeutic applications. Recent research continues to uncover new and potent biological activities associated with this versatile scaffold.[1][2]

Anticancer Activity

Pyrrolidine-containing compounds have demonstrated significant potential as anticancer agents.[3] For instance, certain polyhydroxylated pyrrolidines are potent inhibitors of α-glycosidase, an enzyme implicated in cancer progression.[3] The spatial arrangement of substituents on the pyrrolidine ring plays a crucial role in their binding affinity and inhibitory potency.[3]

Antimicrobial and Antiviral Properties

The pyrrolidine scaffold is a common feature in molecules with potent antimicrobial and antiviral activities.[1] Pyrrolidinoindoline alkaloids, for example, have shown broad-spectrum antibacterial, antifungal, and antiviral effects.[8] Hodgkinsine A and quadrigemine C, in particular, have exhibited minimum inhibitory concentrations (MICs) as low as 5 µg/mL against various microbial strains.[8]

Neuroprotective and Anticonvulsant Effects

Derivatives of pyrrolidine-2,5-dione have been investigated for their anticonvulsant properties.[3] The presence of specific substituents, such as a benzhydryl group, has been shown to enhance their efficacy in preclinical models of epilepsy.[3]

Anti-inflammatory and Antioxidant Activities

Certain pyrrolidine alkaloids, such as nicotine, have well-documented anti-inflammatory and antioxidant properties.[3][9] These activities are often attributed to their ability to modulate inflammatory pathways and scavenge reactive oxygen species.

Synthetic Strategies for Pyrrolidine Derivatives

The construction of the pyrrolidine ring is a central focus in synthetic organic chemistry, with numerous methodologies developed to access this important scaffold. The choice of synthetic route is often dictated by the desired substitution pattern and stereochemistry of the final product.

Functionalization of Pre-formed Pyrrolidine Rings

A common and efficient approach involves the use of readily available chiral precursors, such as proline and 4-hydroxyproline.[7] These starting materials provide a straightforward entry into enantiomerically pure pyrrolidine derivatives.

Experimental Protocol: Synthesis of Avanafil Precursor from (S)-Prolinol

  • Reduction of Proline: (S)-proline is reduced using a suitable reducing agent, such as LiAlH₄ or LiBH₄, to yield (S)-prolinol.[7]

  • Condensation: The resulting (S)-prolinol is then condensed with a carboxylic acid derivative to form the amide bond, a key step in the synthesis of Avanafil.[7]

Ring Construction from Acyclic Precursors

The de novo synthesis of the pyrrolidine ring offers greater flexibility in accessing a wider range of derivatives.

This powerful method involves the reaction of an azomethine ylide with an alkene or alkyne to directly form the five-membered ring, often with excellent stereocontrol.[10]

Acyclic precursors, such as amino alcohols or ω-azido carboxylic acids, can be induced to cyclize to form the pyrrolidine ring through various reactions, including reductive amination and C-H amination.[10]

A classic and reliable method where a 1,4-dicarbonyl compound reacts with a primary amine, followed by reduction, to yield the corresponding N-substituted pyrrolidine.[10]

G cluster_synthesis Synthetic Strategies for Pyrrolidine Derivatives cluster_construction Ring Construction Acyclic_Precursors Acyclic Precursors Dipolar_Cycloaddition [3+2] Dipolar Cycloaddition Acyclic_Precursors->Dipolar_Cycloaddition Azomethine Ylides + Alkenes/Alkynes Intramolecular_Cyclization Intramolecular Cyclization Acyclic_Precursors->Intramolecular_Cyclization Amino Alcohols, ω-Azido Carboxylic Acids Reductive_Amination Reductive Amination of 1,4-Dicarbonyls Acyclic_Precursors->Reductive_Amination 1,4-Dicarbonyls + Primary Amines Preformed_Rings Pre-formed Rings (e.g., Proline) Functionalization Functionalization Preformed_Rings->Functionalization Pyrrolidine_Derivatives Pyrrolidine Derivatives Dipolar_Cycloaddition->Pyrrolidine_Derivatives Intramolecular_Cyclization->Pyrrolidine_Derivatives Reductive_Amination->Pyrrolidine_Derivatives Functionalization->Pyrrolidine_Derivatives

Caption: Synthetic pathways to pyrrolidine derivatives.

Structure-Activity Relationships and Stereochemistry

The biological activity of pyrrolidine derivatives is highly dependent on their three-dimensional structure.[3][6] The stereochemistry of the chiral centers and the spatial orientation of the substituents on the pyrrolidine ring can dramatically influence the binding affinity to the target protein.[3]

For example, in the case of polyhydroxylated pyrrolidine inhibitors of α-glycosidase, the stereoisomers often exhibit significantly different inhibitory potencies.[3] This highlights the importance of stereoselective synthesis in the development of pyrrolidine-based drugs.[7] A thorough understanding of the structure-activity relationship (SAR) is crucial for optimizing the lead compounds to enhance their efficacy and reduce off-target effects.[1]

Future Perspectives and Conclusion

The pyrrolidine scaffold continues to be a fertile ground for the discovery of new therapeutic agents.[1][2] The development of novel synthetic methodologies, coupled with a deeper understanding of the biological targets, will undoubtedly lead to the emergence of next-generation pyrrolidine-based drugs. The inherent versatility and privileged structural features of the pyrrolidine ring ensure its enduring legacy as a cornerstone of modern medicinal chemistry. This guide has provided a comprehensive overview of the key aspects of pyrrolidine derivatives, from their fundamental properties to their synthesis and diverse biological activities, offering valuable insights for researchers dedicated to the advancement of drug discovery.

References

Methodological & Application

Application Note: A Robust and Scalable Protocol for the Synthesis of 1-Boc-3-methylaminopyrrolidine via Reductive Amination

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-tested protocol for the synthesis of 1-Boc-3-methylaminopyrrolidine, a critical building block in contemporary medicinal chemistry and drug development. The synthesis is achieved through the reductive amination of 1-Boc-3-pyrrolidinone with methylamine, utilizing sodium borohydride as a cost-effective and efficient reducing agent. We delve into the underlying reaction mechanism, provide a detailed step-by-step experimental procedure, and offer expert insights into process optimization and safety. This guide is designed for researchers, chemists, and process development professionals seeking a reliable and scalable method for producing this high-value intermediate.

Introduction: The Significance of the Pyrrolidine Scaffold

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of FDA-approved drugs and clinical candidates. Its conformational rigidity, basic nitrogen atom, and stereochemical potential make it an ideal component for modulating pharmacological properties such as potency, selectivity, and pharmacokinetics. Specifically, 3-substituted pyrrolidines like this compound serve as versatile intermediates for introducing key pharmacophores. The tert-butoxycarbonyl (Boc) protecting group offers robust protection of the ring nitrogen under various conditions while being readily removable under acidic conditions, making it ideal for multi-step syntheses.

The conversion of a ketone to a secondary amine via reductive amination is one of the most powerful and frequently used transformations in pharmaceutical synthesis.[1][2] This document outlines a highly efficient protocol for this conversion, focusing on practical execution, mechanistic understanding, and safety.

The Chemistry: Mechanism of Reductive Amination

The synthesis proceeds in a one-pot fashion via two principal stages: the formation of an iminium ion intermediate and its subsequent reduction by a hydride source.

  • Iminium Ion Formation: 1-Boc-3-pyrrolidinone reacts with methylamine in a nucleophilic addition to form an unstable hemiaminal intermediate. Under the reaction conditions, this hemiaminal readily dehydrates to form a more stable, electrophilic iminium ion.

  • Hydride Reduction: A reducing agent, in this case, sodium borohydride (NaBH₄), delivers a hydride ion (H⁻) to the electrophilic carbon of the iminium ion. This reduction step is rapid and irreversible, yielding the desired secondary amine product.

While sodium borohydride is a potent reducing agent, its selectivity for the iminium ion over the starting ketone is achieved by controlling the reaction conditions and the relative rates of reaction. The formation of the iminium ion is the rate-limiting step for the productive pathway. An alternative, milder reagent often used for this purpose is sodium triacetoxyborohydride (NaBH(OAc)₃), which is known for its exceptional selectivity for imines and iminium ions in the presence of ketones and aldehydes.[3][4] However, for this specific transformation, sodium borohydride provides an excellent balance of reactivity, cost-effectiveness, and high yield.[5]

Reductive Amination Mechanism Figure 1: Reaction Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product ketone 1-Boc-3-pyrrolidinone hemiaminal Hemiaminal Intermediate ketone->hemiaminal + CH₃NH₂ methylamine Methylamine (CH₃NH₂) iminium Iminium Ion hemiaminal->iminium - H₂O product This compound iminium->product + [H⁻] (from NaBH₄) nabh4 NaBH₄

Caption: Figure 1: Reaction Mechanism.

Materials, Reagents, and Safety

Reagent & Material List
Reagent/MaterialCAS NumberMolecular FormulaM.W. ( g/mol )Supplier
1-Boc-3-pyrrolidinone101385-93-7C₉H₁₅NO₃185.22e.g., Santa Cruz[6]
Methylamine, 40% solution in Methanol74-89-5CH₅N31.06e.g., CDH[7]
Sodium Borohydride16940-66-2NaBH₄37.83e.g., Sigma-Aldrich
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93e.g., Fisher Sci.
Anhydrous Sodium Sulfate7757-82-6Na₂SO₄142.04e.g., Fisher Sci.
Deionized Water7732-18-5H₂O18.02In-house
Safety Hazard Summary

Extreme caution must be exercised during this procedure. The reaction should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.

ChemicalGHS PictogramsKey Hazards
1-Boc-3-pyrrolidinone Harmful if swallowed. Causes skin and serious eye irritation.[8]
Methylamine Solution (40%) 🔥, corrosive, 💀Highly flammable liquid and vapor. Toxic if inhaled. Causes severe skin burns and eye damage.[7]
Sodium Borohydride 🔥, corrosive, 💀In contact with water releases flammable gases. Toxic if swallowed. Causes severe skin burns and eye damage.
Dichloromethane (DCM) ❗, health hazardCauses skin and eye irritation. Suspected of causing cancer.

Personal Protective Equipment (PPE):

  • Flame-resistant lab coat

  • Chemical splash goggles and a face shield

  • Heavy-duty chemical-resistant gloves (e.g., butyl rubber for methylamine)

  • Ensure a safety shower and eyewash station are immediately accessible.[8][9][10]

Detailed Experimental Protocol

This protocol is based on a reported procedure with a proven high yield.[5]

Quantitative Overview
ReagentM.W. ( g/mol )Amount (g)Moles (mol)Equivalents
1-Boc-3-pyrrolidinone185.2274.00.401.0
Methylamine31.06137.81.203.0
Sodium Borohydride37.8315.20.401.0
Methanol (as solvent)-~450 mL--
Dichloromethane (DCM)-~1500 mL--
Water-~300 mL--
Amount corresponds to a 40% solution of methylamine in methanol.
Step-by-Step Procedure

Reaction Setup:

  • Equip a 2L round-bottom flask with a magnetic stirrer, a temperature probe, and a nitrogen inlet.

  • Charge the flask with 1-Boc-3-pyrrolidinone (74.0 g, 0.40 mol).

  • Add methanol (approx. 50 mL) to dissolve the starting material.

  • Place the flask in an ice/water bath and cool the solution to 0-5 °C.

  • Slowly add the 40% methanolic solution of methylamine (137.8 g, 1.20 mol) to the cooled solution via an addition funnel over 30-45 minutes.

    • Scientist's Note: The initial cooling and slow addition are critical to manage the exotherm from the initial amine-ketone addition and to minimize potential side reactions. Methylamine is a gas at room temperature, and using a pre-made solution simplifies handling.[11]

  • Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours.

    • Scientist's Note: This period allows for the formation of the iminium ion intermediate to proceed to a significant extent before the reduction step.

Reduction: 7. Re-cool the reaction mixture to 0-5 °C using an ice bath. 8. Add sodium borohydride (15.2 g, 0.40 mol) in small portions over 30 minutes.

  • Scientist's Note: This addition is highly exothermic and will generate hydrogen gas. Portion-wise addition is a critical safety measure to control the reaction rate and gas evolution. Ensure adequate ventilation and headspace in the flask.
  • After the final portion of NaBH₄ is added, remove the ice bath and continue stirring at room temperature for 1 hour.
  • Monitor the reaction completion by TLC or LC-MS (Aliquots should be quenched with a few drops of acetone before analysis to destroy excess hydride).

Work-up and Isolation: 11. Once the reaction is complete, place the flask on a rotary evaporator and concentrate the mixture under reduced pressure to remove the bulk of the methanol. 12. To the resulting crude residue, add deionized water (300 mL) and dichloromethane (DCM, 500 mL). Stir vigorously for 10 minutes. 13. Transfer the mixture to a separatory funnel and separate the layers. The product will be in the organic (bottom) layer. 14. Extract the aqueous layer two more times with DCM (2 x 500 mL).

  • Scientist's Note: Multiple extractions ensure maximum recovery of the product from the aqueous phase.
  • Combine all organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).
  • Filter off the drying agent and concentrate the filtrate under reduced pressure to afford the final product as an oil or low-melting solid.

The crude product is often of sufficient purity (>90%) for subsequent steps.[5] If higher purity is required, flash column chromatography on silica gel can be performed using a gradient of methanol in dichloromethane with 0.5-1% triethylamine to prevent streaking.[12]

Experimental Workflow Diagram

Synthesis Workflow Figure 2: Experimental Workflow start_end start_end process process input input output output caution caution start Start input_ketone Charge 1-Boc-3-pyrrolidinone & Methanol start->input_ketone cool_1 Cool to 0-5 °C input_ketone->cool_1 add_amine Add Methylamine Solution cool_1->add_amine react_1 Stir at RT for 2h (Imine Formation) add_amine->react_1 cool_2 Cool to 0-5 °C react_1->cool_2 add_nabh4 Add NaBH₄ in portions cool_2->add_nabh4 react_2 Stir at RT for 1h (Reduction) add_nabh4->react_2 concentrate Concentrate in vacuo react_2->concentrate workup Aqueous Work-up (H₂O & DCM) concentrate->workup extract Extract with DCM (x3) workup->extract dry Dry organic layer (Na₂SO₄) extract->dry final_concentrate Concentrate in vacuo dry->final_concentrate product Crude Product (this compound) final_concentrate->product end End product->end

Caption: Figure 2: Experimental Workflow.

Expected Results and Characterization

  • Yield: A typical crude yield for this procedure is in the range of 90-95%.[5]

  • Appearance: The product is usually a colorless to pale yellow oil.

  • Characterization (¹H NMR): The structure of the product can be confirmed by proton NMR spectroscopy.

Proton NMR Data (400 MHz, CDCl₃)[5]
Chemical Shift (δ, ppm) Assignment & Multiplicity
3.54m, 4H (Pyrrolidine CH₂)
3.29m, 2H (Pyrrolidine CH)
2.45s, 3H (N-CH₃)
2.20m, 1H (Pyrrolidine CH)
1.38s, 9H (Boc, C(CH₃)₃)

Conclusion

This application note details a reliable, high-yielding, and scalable synthesis of this compound from 1-Boc-3-pyrrolidinone. By understanding the reaction mechanism and adhering strictly to the safety precautions, researchers can confidently produce this valuable synthetic intermediate. The use of readily available and cost-effective reagents makes this protocol particularly suitable for both academic research and process development environments.

References

Reductive amination protocol for 1-Boc-3-methylaminopyrrolidine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

<

Application Note: A-1B3MP

Synthesis of 1-Boc-3-methylaminopyrrolidine via Reductive Amination

Abstract

This document provides a comprehensive guide for the synthesis of this compound, a critical building block in contemporary drug discovery.[1] The protocol details a robust and scalable one-pot reductive amination of 1-Boc-3-oxopyrrolidine with methylamine, utilizing sodium triacetoxyborohydride as a mild and selective reducing agent. This application note is intended for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, a detailed step-by-step protocol, process optimization strategies, and essential safety considerations.

Introduction: The Significance of Pyrrolidine Scaffolds

Pyrrolidine derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous approved therapeutics.[1] The conformational rigidity and chiral nature of the pyrrolidine ring allow for precise spatial orientation of substituents, which is crucial for optimizing interactions with biological targets. This compound, in particular, serves as a versatile intermediate for the synthesis of a wide range of pharmacologically active compounds, including kinase inhibitors, GPCR modulators, and antiviral agents. The Boc (tert-butyloxycarbonyl) protecting group facilitates subsequent chemical transformations, while the secondary amine provides a key handle for diversification.

Reductive amination is a cornerstone of modern amine synthesis due to its efficiency and broad functional group tolerance.[2][3] This method involves the reaction of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.[4][5] The choice of reducing agent is paramount for the success of a one-pot procedure, as it must selectively reduce the iminium ion in the presence of the starting carbonyl compound.[6]

The Chemistry: Mechanism of Reductive Amination

The synthesis of this compound proceeds via a well-established reductive amination pathway. The key steps are outlined below:

  • Imine/Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of methylamine on the carbonyl carbon of 1-Boc-3-oxopyrrolidine. This is typically catalyzed by a weak acid, such as acetic acid, which protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic.[7] Subsequent dehydration leads to the formation of an imine intermediate, which exists in equilibrium with its protonated form, the iminium ion.[6]

  • Selective Reduction: Sodium triacetoxyborohydride (STAB) is an ideal reducing agent for this transformation.[4] The electron-withdrawing acetoxy groups attenuate the reactivity of the borohydride, making it less reactive towards ketones and aldehydes but highly effective for the reduction of the more electrophilic iminium ion. The hydride transfer from STAB to the iminium ion is the rate-determining step of the reduction, yielding the desired secondary amine.[6]

The selectivity of STAB is a key advantage over harsher reducing agents like sodium borohydride, which can readily reduce the starting ketone, leading to undesired side products.[3][8]

Experimental Protocol

This protocol is optimized for a laboratory scale synthesis and can be adapted for larger scale production with appropriate modifications.

3.1. Materials and Reagents
ReagentCAS NumberMolecular WeightPuritySupplierNotes
1-Boc-3-oxopyrrolidine101385-93-7185.22 g/mol >98%Commercially AvailableStore under inert atmosphere.
Methylamine (40% in H₂O)74-89-531.06 g/mol 40% w/wCommercially AvailableCorrosive and flammable. Handle in a fume hood.
Sodium Triacetoxyborohydride (STAB)56553-60-7211.94 g/mol >95%Commercially AvailableMoisture sensitive.[9] Handle under inert atmosphere.
Dichloromethane (DCM), Anhydrous75-09-284.93 g/mol >99.8%Commercially AvailableUse a dry solvent.
Acetic Acid, Glacial64-19-760.05 g/mol >99.7%Commercially AvailableCorrosive.
Saturated Sodium Bicarbonate (aq.)144-55-884.01 g/mol N/APrepared in-houseUsed for workup.
Anhydrous Magnesium Sulfate7487-88-9120.37 g/mol N/ACommercially AvailableUsed for drying.

3.2. Step-by-Step Procedure

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Dissolve 1-Boc-3-oxopyrrolidine in anhydrous DCM prep2 Cool the solution to 0 °C prep1->prep2 react1 Add methylamine solution dropwise prep2->react1 react2 Add acetic acid react1->react2 react3 Stir for 1 hour at 0 °C react2->react3 react4 Add STAB portion-wise react3->react4 react5 Warm to room temperature and stir overnight react4->react5 workup1 Quench with saturated NaHCO₃ react5->workup1 workup2 Separate organic layer workup1->workup2 workup3 Extract aqueous layer with DCM workup2->workup3 workup4 Combine organic layers workup3->workup4 workup5 Dry over MgSO₄ workup4->workup5 workup6 Filter and concentrate workup5->workup6 workup7 Purify by column chromatography (optional) workup6->workup7

Figure 1: Experimental workflow for the synthesis of this compound.

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 1-Boc-3-oxopyrrolidine (1.0 eq). Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.

  • Amine and Acid Addition: Cool the solution to 0 °C using an ice bath. To the stirred solution, slowly add a 40% aqueous solution of methylamine (1.2 eq). Following the addition of methylamine, add glacial acetic acid (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.

  • Imine Formation: Stir the reaction mixture at 0 °C for 1 hour to facilitate the formation of the imine intermediate.

  • Reduction: While maintaining the temperature at 0 °C, add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 30 minutes. Caution: The addition of STAB can be exothermic.

  • Reaction Completion: After the addition of STAB is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 12-16 hours (overnight). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases. Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with DCM (3 x volume of the aqueous layer).

  • Isolation and Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The crude this compound is often of sufficient purity for subsequent steps.[10] If further purification is required, it can be achieved by silica gel column chromatography using a gradient of methanol in dichloromethane.

3.3. Characterization

The structure and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H NMR: The proton NMR spectrum should show characteristic peaks for the Boc group (a singlet around 1.4 ppm), the methyl group (a singlet around 2.4 ppm), and the pyrrolidine ring protons.[10]

  • ¹³C NMR: The carbon NMR will confirm the presence of all carbons in the molecule.

  • Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) should show the expected molecular ion peak.

Process Optimization and Troubleshooting
ParameterRecommendationRationaleTroubleshooting
Solvent Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)These aprotic solvents are compatible with STAB and effectively solubilize the reactants.[8][11]If the reaction is sluggish, ensure the solvent is completely dry as water can decompose STAB.[9]
Temperature Initial cooling to 0 °C, then warming to room temperature.Cooling during the addition of reagents controls the initial exotherm. The reaction then proceeds efficiently at room temperature.Low yields may be improved by running the reaction at a slightly elevated temperature (e.g., 40 °C), but this may also increase side product formation.
Stoichiometry Slight excess of amine and STAB.A small excess of the amine drives the imine formation equilibrium forward. An excess of STAB ensures complete reduction.Incomplete conversion can be addressed by adding more STAB. Over-alkylation is generally not an issue with this method.[12]
pH Slightly acidic (catalyzed by acetic acid).Mildly acidic conditions are optimal for imine formation without causing significant decomposition of the Boc protecting group.[6][13]If the reaction is not proceeding, check the pH. If it is too basic, the imine will not form efficiently. If it is too acidic, the amine will be protonated and non-nucleophilic.
Safety and Handling

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[14]

Ventilation: All manipulations should be performed in a well-ventilated fume hood.[15]

Reagent-Specific Hazards:

  • Methylamine: Is a corrosive and flammable gas. Handle aqueous solutions with care.

  • Sodium Triacetoxyborohydride (STAB): Is a water-reactive solid that can release flammable gases upon contact with water.[16][17] It is also an irritant.[9] Avoid inhalation of dust and contact with skin and eyes.[14] Store in a cool, dry place under an inert atmosphere.[9]

  • Dichloromethane (DCM): Is a volatile and potentially carcinogenic solvent. Minimize exposure.

Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

The reductive amination protocol described herein provides an efficient, scalable, and reliable method for the synthesis of this compound. The use of sodium triacetoxyborohydride ensures high selectivity and yield, making this procedure well-suited for applications in drug discovery and development. By understanding the underlying chemical principles and adhering to the detailed protocol and safety guidelines, researchers can confidently produce this valuable synthetic intermediate.

References

Application Notes & Protocols for the Use of 1-Boc-3-methylaminopyrrolidine in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Constrained Scaffolds in Peptide Design

In the landscape of modern drug discovery, peptides represent a compelling class of therapeutics due to their high specificity and potency. However, their application is often limited by poor metabolic stability and low cell permeability. The strategic incorporation of non-natural or conformationally constrained amino acids is a powerful method to overcome these limitations. The pyrrolidine ring, a five-membered nitrogen heterocycle, is a particularly valuable scaffold in medicinal chemistry.[1][2][3] Its incorporation into a peptide backbone introduces a rigid structure that can lock the peptide into a bioactive conformation, potentially leading to enhanced receptor affinity and selectivity.[4][5]

1-Boc-3-methylaminopyrrolidine is a chiral building block that combines the benefits of a cyclic scaffold with N-methylation. The N-methyl group further enhances therapeutic properties by providing steric shielding against enzymatic degradation and by removing a hydrogen bond donor, which can disrupt aggregation-prone secondary structures like β-sheets.[6][7] This modification is known to improve metabolic stability, membrane permeability, and overall oral bioavailability.[6][7]

However, the very features that make N-methylated residues desirable also present significant synthetic challenges. The secondary amine of this compound is both sterically hindered and less nucleophilic than a primary amine, which can lead to slow and incomplete coupling reactions during Solid-Phase Peptide Synthesis (SPPS).[6][8] This guide provides a comprehensive overview of the principles and detailed protocols for the efficient and successful incorporation of this compound into peptide chains, addressing the unique challenges posed by this valuable building block.

Pillar 1: The Mechanistic Challenge of N-Methylated Residues

The primary obstacle in coupling any N-methylated amino acid is the steric bulk imposed by the methyl group on the amide nitrogen.[8] This hindrance impedes the approach of the activated carboxyl group of the incoming amino acid, making peptide bond formation significantly more difficult than with standard primary amines.[8] This issue is often compounded when coupling two adjacent N-methylated residues.[6][8]

Consequently, standard coupling reagents like HBTU and HCTU are often less effective, leading to incomplete reactions and the formation of deletion sequences in the final product.[8][9] To overcome this energy barrier, more potent activating reagents are required to generate a highly reactive acylating species that can react efficiently with the sterically hindered secondary amine.

Scientist's Note (Expertise & Experience): The choice of coupling reagent is the single most critical parameter for success. In our experience, uronium/aminium salt-based reagents that incorporate the 1-hydroxy-7-azabenzotriazole (HOAt) moiety, such as HATU, are superior for these couplings. HOAt is a more effective catalyst than its predecessor, HOBt, leading to faster reaction rates and reduced risk of side reactions like racemization. For exceptionally challenging couplings, phosphonium salts like PyBroP or the use of pre-formed Fmoc-amino acid chlorides may be necessary.[8][9][10]

Pillar 2: The Imperative of In-Process Monitoring

Given the challenges of coupling to a secondary amine, relying on standard reaction times is insufficient. Each coupling step involving this compound must be rigorously monitored to ensure the reaction has gone to completion before proceeding to the next cycle.

The widely used ninhydrin (Kaiser) test, which produces a dark blue color in the presence of primary amines, is ineffective here as it does not react with the secondary amine of the pyrrolidine ring. The Bromophenol Blue (BPB) test is the recommended alternative for monitoring the presence of unreacted secondary amines.[8][9]

  • Positive Test (Incomplete Coupling): Blue or green resin beads indicate the presence of free amine, requiring a second coupling.

  • Negative Test (Complete Coupling): Yellow resin beads indicate the absence of free amine, and the synthesis can proceed.[8]

This self-validating step is crucial for preventing the accumulation of deletion sequences and ensuring the integrity of the final peptide.

Experimental Workflow & Protocols

The following protocols are designed for the manual Fmoc/tBu-based solid-phase synthesis on a 0.1 mmol scale. Adjustments to scale will require proportional changes in reagent volumes and quantities.

Diagram: SPPS Cycle for this compound Incorporation

SPPS_Workflow cluster_prep Resin Preparation cluster_cycle Synthesis Cycle Swell 1. Swell Resin in DMF (30-60 min) Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 3. DMF Wash (5-7x) Deprotect->Wash1 Couple 4. Coupling Step (See Protocol 2B) Wash1->Couple Monitor 5. Monitor Coupling (Bromophenol Blue Test) Couple->Monitor Recouple Recouple (If test is positive) Monitor->Recouple Test Positive (Blue/Green) Wash2 6. Final Wash (DMF, DCM) Monitor->Wash2 Test Negative (Yellow) Recouple->Couple Wash2->Deprotect Next Cycle

Caption: General workflow for one cycle of N-methyl amino acid incorporation in SPPS.

Protocol 1: Resin Preparation and Standard Fmoc Deprotection
  • Resin Swelling: Place the appropriate amount of resin (e.g., 167 mg of 0.6 mmol/g loading Rink Amide resin for a 0.1 mmol synthesis) into a peptide synthesis vessel. Add N,N-Dimethylformamide (DMF) to cover the resin and allow it to swell for 30-60 minutes with gentle agitation. Drain the DMF.[11]

  • Fmoc Deprotection: Add a solution of 20% piperidine in DMF to the resin. Agitate for 5 minutes, then drain. Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15-20 minutes.[4]

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and dibenzofulvene adducts.

Protocol 2: Coupling of this compound

This step is critical and requires a potent activation method. The HATU-based protocol is highly recommended for its efficiency.

A. Reagent Preparation (0.1 mmol Scale)

ReagentEquivalents (vs. Resin)AmountSolvent
Fmoc-Amino Acid4 eq0.4 mmol~3 mL DMF
HATU 3.9 eq0.39 mmol(Add to AA solution)
DIPEA 8 eq0.8 mmol(Add to AA solution)

B. Activation and Coupling Procedure

  • Pre-activation: In a separate vial, dissolve the incoming Fmoc-protected amino acid (4 equivalents) and HATU (3.9 equivalents) in DMF. Add N,N-Diisopropylethylamine (DIPEA) (8 equivalents) to the solution.[9]

  • Activation Time: Allow the mixture to pre-activate for 2-5 minutes at room temperature. The solution will typically change color.

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin from Protocol 1.[6]

  • Reaction: Agitate the reaction vessel at room temperature for 1-4 hours. Due to steric hindrance, longer coupling times are generally required compared to standard amino acids.[6]

  • Monitoring: After the initial coupling time, take a small sample of resin beads, wash them with DMF and methanol, and perform the Bromophenol Blue test (see Protocol 3).

  • Recoupling (If Necessary): If the test is blue or green, drain the reaction solution and repeat the coupling step (Protocol 2B, steps 1-4) with a freshly prepared solution of activated amino acid.

  • Washing: Once the coupling is complete (BPB test is yellow), drain the coupling solution and wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x) to remove all soluble reagents and byproducts.[6]

Diagram: HATU-Mediated Coupling Mechanism

HATU_Mechanism cluster_activation Activation cluster_coupling Coupling Fmoc_AA Fmoc-AA-COOH Active_Ester Fmoc-AA-OAt (Active Ester) Fmoc_AA->Active_Ester HATU HATU HATU->Active_Ester DIPEA DIPEA (Base) DIPEA->Active_Ester Resin_NH Resin-Peptide-N(Me)H Peptide_Bond Resin-Peptide-N(Me)-CO-AA-Fmoc Resin_NH->Peptide_Bond Tetramethylguanidinium Tetramethylguanidinium Byproduct Active_Ester->Tetramethylguanidinium Active_Ester->Peptide_Bond

Caption: Activation and coupling pathway using HATU.

Protocol 3: Bromophenol Blue (BPB) Monitoring Test
  • Solution Preparation: Dissolve ~3 mg of bromophenol blue in 10 mL of DMF.

  • Test Procedure:

    • Remove a small sample of resin (10-20 beads) from the vessel.

    • Wash the beads on a small piece of filter paper with DMF, then methanol.

    • Add 1-2 drops of the BPB test solution to the beads.

    • Observe the color.[9]

Protocol 4: Final Cleavage and Deprotection

Peptides containing N-methylated residues can sometimes be susceptible to side reactions during final cleavage.[10] Using a standard TFA "cocktail" with scavengers is essential to protect sensitive side chains and the peptide backbone.

  • Resin Preparation: After the final Fmoc deprotection and synthesis cycle, wash the peptide-resin thoroughly with DCM (5x) and dry it under a high vacuum for at least 4 hours.

  • Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. A common formulation is Reagent B:

    • Trifluoroacetic acid (TFA): 88%

    • Phenol: 5%

    • Water: 5%

    • Triisopropylsilane (TIPS): 2%[12] CAUTION: Work in a well-ventilated fume hood. TFA is highly corrosive.

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin (~10 mL per gram of resin). Swirl occasionally for 2-4 hours at room temperature.[13]

  • Peptide Precipitation: Filter the resin and collect the filtrate. Add the TFA filtrate dropwise into a 10-fold volume of cold diethyl ether to precipitate the crude peptide.

  • Isolation and Purification: Centrifuge the ether suspension, decant the ether, and wash the peptide pellet with cold ether two more times. Dry the crude peptide under vacuum. The peptide can then be purified by preparative RP-HPLC.[4]

Characterization and Data Interpretation

  • Mass Spectrometry (MS): ESI-MS or MALDI-TOF should be used to confirm the molecular weight of the final product. The presence of significant deletion sequences (missing the mass of the intended amino acid) would indicate incomplete coupling.

  • High-Performance Liquid Chromatography (HPLC): RP-HPLC is used to assess the purity of the crude and purified peptide. N-methyl-rich peptides may exhibit broad peaks or multiple peaks on the HPLC chromatogram due to the presence of slowly interconverting cis/trans isomers around the N-methylated peptide bond.[10] This is a known phenomenon and not necessarily an indication of impurity.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Positive BPB Test After Coupling Incomplete reaction due to steric hindrance.Perform a second coupling. If the problem persists, switch to a more potent coupling reagent (e.g., PyBroP) or increase the reaction temperature to 50°C.[8]
Major Deletion Sequence in MS Persistent coupling failure at the N-methylated site.Ensure adequate resin swelling. Use extended coupling times (up to 4 hours) and double coupling as a standard procedure for this residue.[8]
Low Final Yield Premature cleavage from resin; incomplete coupling.For Boc-SPPS, ensure the use of a more stable linker like PAM resin.[14] For Fmoc-SPPS, verify complete coupling at every step with the BPB test.
Side Products in MS after Cleavage Acid-catalyzed fragmentation or side-chain degradation.Ensure the use of appropriate scavengers (TIPS, water, phenol) in the TFA cocktail. Minimize cleavage time to what is necessary (2-3 hours).[10][12]

References

Application Note: Strategic Synthesis of Novel Heterocyclic Scaffolds from 1-Boc-3-Methylaminopyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the utilization of 1-Boc-3-methylaminopyrrolidine as a versatile chiral starting material for the synthesis of novel heterocyclic compounds. The pyrrolidine ring is a foundational scaffold in a multitude of pharmacologically active agents, and its derivatives are critical building blocks in modern drug discovery.[1][2] This guide moves beyond simple procedural outlines to explain the underlying chemical principles, strategic considerations for reaction design, and detailed, field-tested protocols. We will explore two primary synthetic pathways: a cascade aza-Michael addition-cyclization to construct pyrrolo[1,2-a]pyrazine cores and a fundamental Boc-deprotection protocol to enable further diversification of the pyrrolidine scaffold.

Introduction: The Strategic Value of this compound

Heterocyclic compounds form the backbone of a significant portion of pharmaceuticals, natural products, and agrochemicals, owing to their diverse biological activities and three-dimensional structures that enable precise interactions with biological targets.[3][4][5] Among the myriad of available building blocks, this compound (CAS: 454712-26-6) has emerged as a particularly valuable synthon in pharmaceutical development.[1]

Its utility is rooted in several key features:

  • Chirality: It provides a chiral scaffold, which is essential for developing stereoselective drugs with improved efficacy and reduced side effects.

  • Orthogonal Reactivity: The molecule possesses two distinct amine functionalities. The secondary methylamino group serves as a reactive nucleophile for initial bond-forming reactions. The pyrrolidine nitrogen is protected by a tert-butyloxycarbonyl (Boc) group, rendering it inert under many reaction conditions. This Boc group can be selectively removed later in a synthetic sequence to expose a new reactive site for further functionalization.[6]

  • Structural Versatility: The pyrrolidine core is a "privileged structure" in medicinal chemistry, found in numerous FDA-approved drugs.[2] Its non-planar geometry is ideal for exploring chemical space in drug design.

This guide details robust protocols for transforming this building block into more complex heterocyclic systems, focusing on practical execution, mechanistic understanding, and purification strategies.

Core Synthetic Strategies & Mechanistic Rationale

The strategic application of this compound hinges on leveraging its dual amine functionalities. The initial reaction almost invariably targets the more nucleophilic secondary methylamino group, while the Boc-protected nitrogen awaits a dedicated deprotection step.

G cluster_0 Pathway A: Annulation cluster_1 Pathway B: Derivatization start This compound michael Aza-Michael Addition (Reaction with α,β-unsaturated ester) start->michael Nucleophilic Attack deprotect Boc Deprotection (Acidic Conditions) start->deprotect cyclize Intramolecular Cyclization (Lactamization) michael->cyclize Cascade Reaction productA Pyrrolo[1,2-a]pyrazine Core cyclize->productA productB 3-Methylaminopyrrolidine (Free Diamine) deprotect->productB diversify Further Functionalization (e.g., Acylation, Alkylation) productB->diversify N-functionalization caption Figure 1. Key synthetic pathways from this compound.

Caption: Figure 1. Key synthetic pathways from this compound.

Strategy A: Cascade Aza-Michael Addition-Cyclization

This powerful strategy builds a fused bicyclic system in a highly efficient one-pot or two-step sequence. The reaction proceeds via two key stages:

  • Aza-Michael Addition: The secondary amine of this compound acts as a nucleophile (a Michael donor) and adds to an electron-deficient alkene (a Michael acceptor), such as an α,β-unsaturated ester. This conjugate addition is a robust and widely used carbon-nitrogen bond-forming reaction.[7][8][9]

  • Intramolecular Cyclization: The newly formed tertiary amine intermediate is positioned to react with the ester group in an intramolecular fashion. This nucleophilic attack results in the formation of a stable six-membered lactam ring, expelling the alcohol from the ester as a leaving group. This cascade process, where one reaction sets up the conditions for a subsequent intramolecular transformation, is a hallmark of efficient organic synthesis.[7][8]

G start Starting Materials: This compound + α,β-Unsaturated Ester step1 Step 1: Aza-Michael Addition (Nucleophilic attack of secondary amine on the β-carbon) start->step1 Base or Heat intermediate Intermediate: (Tertiary amine-ester) step1->intermediate step2 Step 2: Intramolecular Cyclization (Amine attacks ester carbonyl) intermediate->step2 Spontaneous or Heat tetrahedral Tetrahedral Intermediate step2->tetrahedral step3 Step 3: Elimination (Loss of alcohol leaving group) tetrahedral->step3 product Final Product: Pyrrolo[1,2-a]pyrazine Derivative step3->product caption Figure 2. Mechanism of the cascade aza-Michael/cyclization reaction.

Caption: Figure 2. Mechanism of the cascade aza-Michael/cyclization reaction.

Strategy B: The Critical Role of Boc Deprotection

The Boc group is a cornerstone of modern organic synthesis, prized for its stability to basic and nucleophilic conditions while being easily removable under acidic conditions.[6][10] The standard method for Boc deprotection involves treatment with a strong acid, such as trifluoroacetic acid (TFA) in an inert solvent like dichloromethane (DCM), or hydrogen chloride (HCl) in dioxane or ethyl acetate.[11][12]

The mechanism is initiated by protonation of the carbonyl oxygen of the Boc group, followed by the collapse of the intermediate to release the stable tert-butyl cation, carbon dioxide, and the free amine.

Causality Behind Experimental Choices:

  • Choice of Acid: TFA is highly effective and its excess can be easily removed by evaporation due to its volatility. However, it is corrosive and expensive. HCl in an organic solvent is a common, cost-effective alternative.

  • Scavengers: The liberated tert-butyl cation is an electrophile and can cause unwanted side reactions by alkylating nucleophilic sites on the target molecule (e.g., indoles, thiols).[13] To prevent this, a "scavenger" such as triethylsilane (TES) or anisole is often added to the reaction mixture to trap the cation.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[14][15][16][17] Consult the Safety Data Sheet (SDS) for all reagents before use.

Protocol 1: Synthesis of a Fused Pyrrolo[1,2-a]pyrazine Derivative

This protocol describes the synthesis of a bicyclic lactam via a thermally promoted, one-pot aza-Michael addition and cyclization reaction.

Principle: The secondary amine of this compound undergoes a conjugate addition to diethyl fumarate, followed by an in-situ intramolecular cyclization to form the fused heterocyclic product.

Reagents & Materials Supplier Grade Quantity
This compoundCommercial>98%1.0 g (5.0 mmol)
Diethyl fumarateCommercial>98%0.95 mL (5.5 mmol)
TolueneCommercialAnhydrous20 mL
Sodium sulfate (Na₂SO₄)CommercialAnhydrousAs needed
Ethyl acetate (EtOAc)CommercialReagentFor workup/chromatography
HexanesCommercialReagentFor chromatography

Step-by-Step Methodology:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 g, 5.0 mmol).

  • Reagent Addition: Add anhydrous toluene (20 mL) to dissolve the starting material, followed by diethyl fumarate (0.95 mL, 5.5 mmol).

  • Reaction Execution: Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate (2 x 20 mL) and then with brine (1 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil is purified by flash column chromatography on silica gel.[18]

    • Eluent System: A gradient of 30% to 70% ethyl acetate in hexanes is typically effective.

    • Combine the fractions containing the pure product (identified by TLC) and remove the solvent under reduced pressure to yield the product as a viscous oil or low-melting solid.

Expected Results:

Parameter Value Characterization Method
Expected Yield 65-80%Gravimetric
Appearance Colorless to pale yellow oilVisual
¹H NMR Complex spectrum consistent with the fused bicyclic structureNMR Spectroscopy
Mass Spec (ESI+) [M+H]⁺ calculated for C₁₈H₃₀N₂O₅MS

Troubleshooting:

Problem Potential Cause Solution
Incomplete Reaction Insufficient reaction time or temperature.Increase reflux time to 36 hours. Ensure the reaction is fully anhydrous.
Low Yield Inefficient work-up or purification.Ensure thorough extraction. Use a slow gradient during chromatography for better separation.
Side Product Formation Polymerization of diethyl fumarate or side reactions.Consider running the reaction at a lower temperature (e.g., 80 °C) for a longer duration.
Protocol 2: Standard Boc-Deprotection of a Pyrrolidine Derivative

This protocol details the removal of the Boc protecting group to liberate the secondary amine on the pyrrolidine ring, making it available for subsequent reactions.

Principle: A strong acid, trifluoroacetic acid (TFA), is used to cleave the tert-butyl carbamate group, generating the corresponding ammonium salt. A subsequent basic work-up provides the neutral free amine.[11][12]

G start Boc-Protected Amine step1 Protonation of Carbonyl Oxygen (by TFA) start->step1 Add TFA intermediate1 Protonated Intermediate step1->intermediate1 step2 Formation of tert-Butyl Cation (C-O bond cleavage) intermediate1->step2 intermediate2 Carbamic Acid Intermediate + t-Bu⁺ step2->intermediate2 step3 Decarboxylation intermediate2->step3 Spontaneous product Free Amine (as TFA salt) + CO₂ step3->product caption Figure 3. Mechanism of acid-catalyzed Boc deprotection.

Caption: Figure 3. Mechanism of acid-catalyzed Boc deprotection.

Reagents & Materials Supplier Grade Quantity
Boc-protected SubstrateN/APurified1.0 mmol
Dichloromethane (DCM)CommercialAnhydrous10 mL
Trifluoroacetic Acid (TFA)CommercialReagent2 mL (~20% v/v)
Saturated NaHCO₃ (aq)Lab PreparedN/AFor workup
Dichloromethane (DCM)CommercialReagentFor extraction

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the Boc-protected pyrrolidine derivative (1.0 mmol) in anhydrous dichloromethane (10 mL) in a round-bottom flask with a stir bar at room temperature.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add trifluoroacetic acid (2 mL) dropwise over 5 minutes. Caution: The reaction can be exothermic.

  • Reaction Execution: Remove the ice bath and allow the mixture to stir at room temperature for 1-3 hours. Monitor the reaction by TLC or LC-MS. The product will have a much lower Rf value on silica gel.

  • Work-up:

    • Concentrate the reaction mixture to dryness under reduced pressure to remove excess TFA and DCM.

    • Re-dissolve the residue in DCM (20 mL).

    • Carefully add saturated aqueous sodium bicarbonate solution dropwise until gas evolution ceases and the aqueous layer is basic (pH > 8).

    • Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 15 mL).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free amine.

Expert Insight: The resulting free amine may be unstable over long periods. It is often best to use it immediately in the next synthetic step or to store it as its more stable hydrochloride salt.

Conclusion

This compound is a powerful and versatile building block for the synthesis of novel heterocyclic compounds. By understanding the differential reactivity of its two amine centers and mastering key transformations such as cascade cyclizations and selective deprotection, researchers can efficiently generate libraries of complex molecules. The protocols provided herein offer robust and reproducible methods for accessing both fused bicyclic systems and functionalized pyrrolidine derivatives, paving the way for the discovery of new therapeutic agents.

References

Application Notes and Protocols: Coupling Reactions of 1-Boc-3-methylaminopyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 1-Boc-3-methylaminopyrrolidine

In the landscape of modern medicinal chemistry and drug development, the pyrrolidine scaffold is a privileged structure, forming the core of numerous pharmacologically active compounds.[1] Its conformational flexibility and utility as a versatile building block make it invaluable. This compound, in particular, has emerged as a critical intermediate.[1] The presence of a Boc-protected tertiary amine at the 1-position and a reactive secondary amine at the 3-position allows for precise, sequential chemical modifications. This guide provides detailed protocols and expert insights into the most common and effective coupling reactions involving the secondary amine, enabling researchers to efficiently generate diverse libraries of compounds for screening and development.

This document will detail three primary classes of coupling reactions: Amide Bond Formation, Reductive Amination, and Urea/Thiourea Synthesis. Each section will provide not only step-by-step protocols but also the underlying mechanistic principles and rationale for procedural choices, ensuring both reproducibility and a deep understanding of the chemistry involved.

Amide Bond Formation: The Workhorse of Medicinal Chemistry

The formation of an amide bond is one of the most fundamental and frequently utilized reactions in drug discovery. Coupling the secondary amine of this compound with a carboxylic acid introduces a vast array of possible side chains (R-groups), making it a powerful tool for structure-activity relationship (SAR) studies.

Scientific Principles & Reagent Selection

Direct condensation of a carboxylic acid and an amine is generally unfavorable and requires high temperatures. Therefore, "coupling reagents" are used to activate the carboxylic acid, making it highly susceptible to nucleophilic attack by the amine.

HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) is a third-generation uronium-based coupling reagent renowned for its high efficiency, fast reaction rates, and ability to suppress racemization, especially in peptide synthesis.[2][3] It is often the reagent of choice for coupling sterically hindered or electronically deactivated substrates.[3]

The general mechanism proceeds in two stages:

  • Activation: The carboxylate, formed by deprotonation with a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), attacks HATU to form a highly reactive OAt-active ester.[2][4]

  • Coupling: The secondary amine of this compound attacks the activated ester, forming the desired amide bond and releasing 1-hydroxy-7-azabenzotriazole (HOAt) and tetramethylurea as byproducts.[2][5]

The pyridine nitrogen in the HOAt leaving group is thought to participate in the reaction, stabilizing the transition state and accelerating the coupling process.[2]

HATU_Mechanism RCOOH Carboxylic Acid (R-COOH) RCOO Carboxylate (R-COO⁻) RCOOH->RCOO Deprotonation Base Base (e.g., DIPEA) ActiveEster OAt-Active Ester RCOO->ActiveEster Activation HATU HATU TMU Tetramethylurea (Byproduct) ActiveEster->TMU releases Amide Product Amide ActiveEster->Amide Coupling Amine 1-Boc-3-methyl- aminopyrrolidine HOAt HOAt (Byproduct) Amide->HOAt releases

Caption: General workflow for HATU-mediated amide coupling.

Detailed Protocol: HATU-Mediated Amide Coupling

Materials:

  • This compound

  • Carboxylic acid of interest

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Reaction vessel, magnetic stirrer, nitrogen atmosphere setup

Procedure:

  • Preparation: In a clean, dry, nitrogen-flushed flask, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.

  • Activation: To the stirred solution, add HATU (1.1 - 1.2 eq) followed by DIPEA (2.0 - 3.0 eq).[6] Stir the mixture at room temperature for 15-30 minutes. This "pre-activation" step is crucial for forming the active ester before the amine is introduced.

  • Coupling: Add a solution of this compound (1.0 - 1.1 eq) in a small amount of anhydrous DMF to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 1-4 hours).

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate or DCM.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) to remove unreacted acid and HOAt, followed by water (1x), and finally brine (1x).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or methanol in DCM.

ParameterRecommended ConditionRationale
Equivalents (Amine) 1.0Limiting reagent
Equivalents (Acid) 1.0 - 1.2Slight excess can drive reaction
Equivalents (HATU) 1.1 - 1.2Ensures full activation of the acid
Equivalents (Base) 2.0 - 3.0Neutralizes the acid and the HCl produced
Solvent Anhydrous DMF, DCMPolar aprotic solvents that solubilize reagents[2]
Temperature Room TemperatureSufficient for efficient coupling with HATU
Time 1 - 4 hoursMonitor by TLC/LC-MS for completion

Reductive Amination: Forging C-N Bonds with Carbonyls

Reductive amination is a powerful and versatile method for forming carbon-nitrogen bonds, allowing for the synthesis of more complex tertiary amines. The reaction proceeds by condensing the secondary amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ to the final amine product.

Scientific Principles & Reagent Selection

The key to a successful one-pot reductive amination is the choice of reducing agent. It must be mild enough not to reduce the starting carbonyl compound but reactive enough to rapidly reduce the iminium ion as it is formed.

Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reagent of choice for this transformation.[7] Its popularity stems from several key advantages:

  • Mildness and Selectivity: STAB is less reactive than sodium borohydride (NaBH₄) and does not readily reduce aldehydes or ketones at a significant rate, minimizing alcohol byproduct formation.[7][8]

  • One-Pot Procedure: The reaction rate for the reduction of the iminium ion is much faster than for the carbonyl, allowing all reagents to be mixed together in a single step.[8]

  • Acid Tolerance: The reaction is often catalyzed by a small amount of acetic acid, which facilitates the formation of the iminium ion intermediate without decomposing the hydride reagent.[8][9]

Reductive_Amination Amine 1-Boc-3-methyl- aminopyrrolidine Iminium Iminium Ion [R₂C=N⁺R'₂] Amine->Iminium Condensation Carbonyl Aldehyde or Ketone (R₂C=O) Product Tertiary Amine Product Iminium->Product Reduction STAB NaBH(OAc)₃ (STAB) Acid Acetic Acid (Catalyst) Acid->Iminium catalyzes

Caption: One-pot reductive amination workflow using STAB.

Detailed Protocol: One-Pot Reductive Amination

Materials:

  • This compound

  • Aldehyde or ketone of interest

  • Sodium triacetoxyborohydride (STAB)

  • Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Glacial acetic acid (optional, but recommended for ketones)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation: To a flask containing a stirred solution of this compound (1.0 eq) and the carbonyl compound (1.0 - 1.2 eq) in anhydrous DCE, add a catalytic amount of glacial acetic acid (0.1 eq, particularly for ketones).[10]

  • Reduction: Stir the mixture for 20-30 minutes to allow for initial iminium ion formation. Then, add sodium triacetoxyborohydride (1.2 - 1.5 eq) portion-wise over 10 minutes. The reaction is often mildly exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 3 to 24 hours. Monitor by TLC or LC-MS for the disappearance of the starting materials.

  • Work-up:

    • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

    • Separate the organic layer. Extract the aqueous layer with DCM or ethyl acetate (2x).

    • Combine the organic layers and wash with brine.

    • Dry the combined organic phase over anhydrous MgSO₄.

  • Purification: Filter and concentrate the solvent under reduced pressure. Purify the crude product via flash column chromatography.

Urea and Thiourea Synthesis: Bioisosteres and H-Bond Donors

Ureas and their thio-analogs are important functional groups in medicinal chemistry, often acting as bioisosteres for amides or as potent hydrogen bond donors to engage with biological targets. Their synthesis from a secondary amine is typically straightforward and high-yielding.

Scientific Principles & Reagent Selection

This reaction involves the direct nucleophilic addition of the secondary amine to the electrophilic carbon of an isocyanate or isothiocyanate. The reaction is generally rapid and does not require a catalyst or coupling agent, making it highly efficient.[11][12] Unsymmetrical ureas are readily generated by this condensation method.[11]

Detailed Protocol: Urea Formation

Materials:

  • This compound

  • Isocyanate or isothiocyanate of interest

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Reaction vessel, magnetic stirrer

Procedure:

  • Preparation: Dissolve this compound (1.0 eq) in anhydrous DCM.

  • Addition: To this stirred solution, add the isocyanate or isothiocyanate (1.0 - 1.05 eq) dropwise at room temperature.

  • Reaction Monitoring: The reaction is often complete within 30 minutes to 2 hours. Monitor by TLC or LC-MS.

  • Work-up & Purification: If the product is pure as judged by the monitoring method, the solvent can be removed under reduced pressure. If byproducts are present or the product precipitates, it can be filtered and washed with a cold non-polar solvent like hexanes or diethyl ether. If necessary, the product can be purified by column chromatography.

General Considerations & Stability

Boc-Group Stability: The tert-butoxycarbonyl (Boc) protecting group is a cornerstone of modern synthesis due to its stability in basic and nucleophilic conditions, while being easily removable with acid.[13][14] It is critical to avoid strongly acidic conditions (e.g., concentrated HCl, >50% Trifluoroacetic Acid (TFA)) during the reactions and work-ups described above to prevent premature deprotection.[13][15] The conditions outlined in these protocols are well within the stability limits of the Boc group.

Purification: The byproducts from HATU coupling (tetramethylurea and HOAt) can sometimes be challenging to remove. Washing thoroughly with aqueous NaHCO₃ is effective for removing HOAt. Tetramethylurea is water-soluble and can often be removed with aqueous washes, but may require careful chromatography if it co-elutes with the product.

References

Application Notes & Protocols: The Strategic Use of 1-Boc-3-methylaminopyrrolidine in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrrolidine Scaffold as a Pillar of Asymmetric Catalysis

The chiral pyrrolidine motif is a cornerstone of modern organic synthesis, celebrated for its prevalence in natural products, pharmaceuticals, and its pivotal role as a directing group in asymmetric catalysis.[1][2] Its rigid, five-membered ring structure provides a well-defined stereochemical environment, making it an exemplary scaffold for the design of highly effective organocatalysts and ligands for metal-catalyzed transformations.[3][4] Within this class of privileged structures, 1-Boc-3-methylaminopyrrolidine emerges as a versatile and strategically important chiral building block.[5][6]

This guide provides an in-depth exploration of the application of this compound, not as a direct catalyst, but as a valuable chiral synthon for the construction of more complex and highly effective chiral ligands and organocatalysts. We will detail the synthetic rationale, provide validated protocols for its synthesis and derivatization, and illustrate its utility in achieving high stereocontrol in key asymmetric reactions.

Section 1: Strategic Role as a Versatile Chiral Building Block

The synthetic utility of this compound is rooted in its distinct structural features:

  • Defined Stereocenter: The chiral center at the C3 position provides the foundational stereochemical information that is relayed during a catalytic transformation.

  • Orthogonal Protection: The tert-butoxycarbonyl (Boc) group on the ring nitrogen serves two purposes. Firstly, it prevents this nitrogen from participating in undesired side reactions. Secondly, its lability under acidic conditions allows for selective deprotection at a later synthetic stage, enabling further functionalization.[7]

  • Reactive Secondary Amine: The exocyclic methylamino group is a key handle for synthetic elaboration. It can act as a nucleophile or be readily transformed into amides, sulfonamides, or other functional groups to build sophisticated ligand architectures.[8]

This combination of features allows for the directed synthesis of C1-symmetric chiral diamine ligands and bifunctional organocatalysts, which are instrumental in a wide range of asymmetric transformations.

Workflow for Ligand Synthesis from this compound

The following diagram illustrates the general synthetic pathway from a common precursor to a functionalized chiral ligand using this compound as the core intermediate.

G start 1-(tert-butoxycarbonyl)pyrrolidin-3-one intermediate This compound start->intermediate functionalization Functionalization (e.g., Acylation, Sulfonylation) intermediate->functionalization product Chiral Diamine Ligand or Bifunctional Organocatalyst functionalization->product

Caption: General workflow for synthesizing chiral ligands from this compound.

Section 2: Synthesis and Derivatization Protocols

Protocol 1: Synthesis of this compound

This protocol details the synthesis via reductive amination of the corresponding ketone, a robust and scalable method.[9]

Materials:

  • 1-(tert-butoxycarbonyl)pyrrolidin-3-one

  • Methanolic solution of methylamine (e.g., 40%)

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Water (H₂O)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Imine Formation: Dissolve 1-(tert-butoxycarbonyl)pyrrolidin-3-one (1 equivalent) in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Slowly add a methanolic solution of methylamine (3 equivalents) to the cooled solution.

  • Remove the ice bath and stir the reaction mixture at room temperature for 2 hours. The progress can be monitored by TLC to confirm the consumption of the starting ketone.

  • Reduction: Cool the mixture back to 0 °C and add sodium borohydride (1 equivalent) portion-wise, ensuring the temperature does not rise significantly.

  • After the addition is complete, stir the reaction for an additional hour at room temperature.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove most of the methanol.

  • Partition the resulting residue between dichloromethane and water. Extract the aqueous layer two more times with dichloromethane.[9]

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford this compound as a crude product, which is often of sufficient purity for subsequent steps.[9]

Protocol 2: Synthesis of a Chiral N,N'-Diamine Ligand

This protocol demonstrates the derivatization of the methylamino group to form a chiral diamine ligand, suitable for coordinating with transition metals.

Materials:

  • This compound (from Protocol 1)

  • 2-Pyridinecarbonyl chloride hydrochloride

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: Dissolve this compound (1 equivalent) and triethylamine (2.5 equivalents) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C.

  • Acylation: In a separate flask, suspend 2-pyridinecarbonyl chloride hydrochloride (1.1 equivalents) in anhydrous DCM. Slowly add this suspension to the stirred amine solution at 0 °C. Causality Note: The use of excess base is critical to neutralize both the HCl salt of the acid chloride and the HCl generated during the acylation.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction's completion via TLC.

  • Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (a typical eluent system would be a gradient of ethyl acetate in hexanes) to yield the pure Boc-protected chiral diamine ligand.

Section 3: Application in Asymmetric Catalysis

While this compound itself is not the catalyst, ligands derived from it are highly effective. For instance, chiral diamine ligands are used in iron-catalyzed C-H amination and various palladium-catalyzed asymmetric reactions.[10][11] Similarly, incorporating this scaffold into prolinamide structures yields potent organocatalysts for aldol and Michael reactions.[3][7]

Representative Catalytic Performance

The following table summarizes the typical performance of catalysts featuring a chiral pyrrolidine diamine scaffold in a representative asymmetric transformation. The data is compiled from literature on structurally analogous catalyst systems to provide an expected performance benchmark.

Catalyst Type / Reaction Substrate 1 Substrate 2 Yield (%) ee (%) Reference Analogue
Fe-Diamine Complex / C-H Amination Aliphatic Azide-~85-95~80-92[10]
Pd-Diamine Complex / Allylic Alkylation 1,3-Diphenylallyl AcetateDimethyl Malonate>95~90-97[11]
Prolinamide-Type / Michael Addition CyclohexanoneNitrostyrene~85-95>95[2][3]
Protocol 3: Asymmetric Michael Addition using a Derived Organocatalyst

This protocol outlines a general procedure for an asymmetric Michael addition, a fundamental C-C bond-forming reaction, using a conceptual organocatalyst derived from our chiral building block.

Materials:

  • Chiral prolinamide catalyst (conceptually derived from this compound after deprotection and coupling with a carboxylic acid)

  • Cyclohexanone (nucleophile)

  • trans-β-Nitrostyrene (electrophile)

  • Toluene (solvent)

  • Benzoic acid (co-catalyst)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

Procedure:

  • Catalyst Loading: To a dry reaction vial, add the chiral prolinamide catalyst (0.1 equivalents) and benzoic acid (0.1 equivalents). Causality Note: The acid co-catalyst activates the nitroalkene electrophile and facilitates the enamine catalytic cycle.

  • Reagent Addition: Add toluene, followed by cyclohexanone (10 equivalents) and finally trans-β-nitrostyrene (1 equivalent).

  • Stir the reaction mixture at room temperature. The reaction is typically complete within 24-48 hours, as monitored by TLC.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification & Analysis: Purify the product by flash column chromatography. The enantiomeric excess (ee%) of the product should be determined by chiral HPLC analysis.

Section 4: Mechanistic Insight

The efficacy of catalysts derived from this compound stems from their ability to create a highly organized, chiral transition state. In the case of a prolinamide-type organocatalyst in a Michael addition, the reaction proceeds through a well-defined enamine catalytic cycle.

G Enamine Catalytic Cycle catalyst Chiral Pyrrolidine Catalyst (R₂NH) enamine Chiral Enamine Intermediate catalyst->enamine - H₂O ketone Ketone ketone->enamine iminium Iminium Ion Intermediate enamine->iminium + Electrophile nitroalkene Nitroalkene (Electrophile) nitroalkene->iminium product Michael Adduct (Product) iminium->product + H₂O h2o_in H₂O h2o_in->product h2o_out H₂O product->catalyst - Catalyst

Caption: Simplified catalytic cycle for an organocatalyzed asymmetric Michael addition.

The chiral catalyst reacts with the ketone to form a nucleophilic chiral enamine. This intermediate then attacks the nitroalkene from a specific face, directed by the steric and electronic properties of the catalyst's chiral scaffold. Hydrolysis of the resulting iminium ion releases the enantioenriched product and regenerates the catalyst.

Conclusion

This compound is a powerful and versatile chiral building block in the field of asymmetric synthesis. Its true value is realized not through its direct use, but as a strategically designed synthon for constructing sophisticated chiral ligands and organocatalysts. The protocols and data presented herein demonstrate its utility in creating catalytic systems capable of inducing high levels of stereoselectivity in synthetically important reactions, making it an indispensable tool for researchers in organic synthesis and drug development.

References

Application Notes & Protocols: The Strategic Role of 1-Boc-3-methylaminopyrrolidine in the Synthesis of Neuroactive Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrrolidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a wide range of pharmacologically active compounds, particularly those targeting the Central Nervous System (CNS).[1][2] Its unique conformational flexibility and stereochemical properties make it an invaluable building block in modern drug design.[1] This guide focuses on a key derivative, 1-Boc-3-methylaminopyrrolidine (CAS: 454712-26-6) , a versatile secondary amine building block. We will explore its strategic application in synthesizing neuroactive compounds, detailing the causality behind synthetic choices and providing robust, field-proven protocols for its use in key chemical transformations. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this reagent in CNS drug discovery programs.

Introduction: Why this compound is a Key Player in CNS Drug Discovery

The successful development of CNS drugs hinges on navigating the stringent requirements for blood-brain barrier (BBB) penetration and achieving high target potency.[3] Desirable properties often include a low molecular weight (≤400 Da), controlled lipophilicity (LogP ≤ 5), and a low polar surface area (TPSA < 70 Ų).[3][4] The pyrrolidine ring system is an ideal starting point for molecules designed to meet these criteria.[4][]

This compound emerges as a particularly strategic building block for several reasons:

  • Protected Functionality: The tert-butyloxycarbonyl (Boc) group on the ring nitrogen deactivates it, allowing for selective reactions at the exocyclic secondary methylamine. This orthogonal protection scheme is fundamental for controlled, stepwise synthesis.[6][7]

  • Nucleophilic Secondary Amine: The secondary amine is a potent nucleophile, readily participating in a wide range of bond-forming reactions, including reductive amination, N-alkylation, N-arylation, and acylation, to build molecular complexity.

  • Stereochemical Potential: The C3 position is a stereocenter. Using an enantiomerically pure starting material, such as (R)- or (S)-1-Boc-3-methylaminopyrrolidine, allows for the diastereoselective synthesis of complex targets, a critical consideration for optimizing drug-receptor interactions.[8]

  • Scaffold for CNS Targets: The resulting 3-substituted pyrrolidine motif is a common feature in numerous neuroactive agents, including selective serotonin reuptake inhibitors (SSRIs), dual serotonin-norepinephrine reuptake inhibitors (SNRIs), and dopamine reuptake inhibitors (DRIs).[9][10][11][12]

Physicochemical Properties of this compound
PropertyValueSource
CAS Number 454712-26-6[13]
Molecular Formula C₁₀H₂₀N₂O₂[13]
Molecular Weight 200.28 g/mol [13]
Appearance Colorless to light yellow liquid-
Boiling Point ~285.5 °C at 760 mmHg[14]

Core Synthetic Transformations and Mechanistic Rationale

The utility of this compound is best illustrated by its application in fundamental C-N bond-forming reactions that are central to the assembly of neuroactive drug candidates.

G main This compound reductive_amination Reductive Amination (with R-CHO/R-CO-R') main->reductive_amination Forms Imine/Enamine then reduces n_arylation N-Arylation (e.g., Buchwald-Hartwig) main->n_arylation Pd-catalyzed cross-coupling acylation Acylation / Amide Coupling (with R-COCl/R-COOH) main->acylation Nucleophilic acyl substitution product_amine Tertiary Amine -N(Me)-CH₂-R reductive_amination->product_amine product_arylamine Aryl Amine -N(Me)-Ar n_arylation->product_arylamine product_amide Amide -N(Me)-CO-R acylation->product_amide

Caption: Core synthetic utility of this compound.

Reductive Amination: A Controlled Route to Tertiary Amines

Reductive amination is a highly efficient, one-pot method for N-alkylation that avoids the over-alkylation issues common with direct alkylation using alkyl halides.[15] The reaction proceeds via the formation of an iminium ion intermediate from the secondary amine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ by a mild, selective reducing agent.

Causality & Experimental Choice:

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice.[15] It is significantly milder than agents like NaBH₄ or LiAlH₄ and is particularly effective at reducing the protonated iminium intermediate while being slow to reduce the starting aldehyde or ketone. This selectivity is crucial for high yields.

  • Solvent: Dichloromethane (DCM) or dichloroethane (DCE) are preferred as they are aprotic and effectively solubilize the reactants.

  • Acid Catalyst: A catalytic amount of acetic acid is often added to facilitate the formation of the iminium ion by protonating the hydroxyl group of the hemiaminal intermediate, promoting the elimination of water.[15]

Detailed Experimental Protocols

Protocol 3.1: Synthesis of this compound via Reductive Amination

This protocol details the synthesis of the title compound itself from a ketone precursor, illustrating the fundamental reductive amination process.[14]

Principle: A methanolic solution of methylamine reacts with 1-(tert-butoxycarbonyl)pyrrolidin-3-one to form an enamine/iminium intermediate, which is subsequently reduced in situ with sodium borohydride to yield the target secondary amine.

Materials & Reagents:

  • 1-(tert-butoxycarbonyl)pyrrolidin-3-one

  • Methylamine solution in methanol

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • To a solution of 1-(tert-butoxycarbonyl)pyrrolidin-3-one (1.0 eq) in methanol (approx. 0.9 M), slowly add a methanolic solution of methylamine (3.0 eq) at 0 °C.[14]

  • Remove the ice bath and stir the reaction mixture at room temperature for 2 hours.[14]

  • Cool the mixture again to 0 °C and add sodium borohydride (1.0 eq) in portions, ensuring the temperature remains low.

  • Stir the reaction for an additional 1 hour at room temperature.[14]

  • Monitor reaction completion using TLC or LC-MS.

  • Upon completion, concentrate the mixture under reduced pressure to remove the methanol.[14]

  • Partition the resulting crude residue between dichloromethane and water.[14]

  • Extract the aqueous layer three times with dichloromethane.

  • Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the product.[14] The product is often of sufficient purity for subsequent steps.

Protocol 3.2: General Protocol for N-Alkylation using this compound

This protocol provides a robust starting point for coupling this compound with various aldehydes to synthesize precursors for neuroactive compounds.

Principle: A controlled, one-pot reductive amination using sodium triacetoxyborohydride to form a C-N bond between the pyrrolidine's secondary amine and an aldehyde.

G cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Work-up & Purification A 1. Dissolve this compound (1.0 eq) & Aldehyde (1.1 eq) in anhydrous DCM B 2. Add catalytic acetic acid (0.1 eq) A->B C 3. Stir for 30 min at RT B->C D 4. Add NaBH(OAc)₃ (1.5 eq) portion-wise C->D E 5. Stir 4-16h at RT D->E F 6. Monitor by TLC / LC-MS E->F G 7. Quench with sat. NaHCO₃ (aq) F->G H 8. Extract with DCM G->H I 9. Dry, filter, concentrate H->I J 10. Purify via column chromatography I->J K Final Product J->K

Caption: General experimental workflow for reductive amination.

Materials & Reagents:

  • This compound

  • Aldehyde of interest (e.g., 4-(trifluoromethyl)benzaldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous Dichloromethane (DCM)

  • Glacial Acetic Acid

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Dissolve the amine in anhydrous DCM (to achieve a concentration of approx. 0.1-0.2 M).

  • Add the aldehyde (1.0-1.2 eq) to the solution and stir for 20-30 minutes at room temperature.[15]

  • Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).[15]

  • Carefully add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the mixture. An exothermic reaction may occur.[15]

  • Stir the reaction at room temperature for 12-24 hours, monitoring progress by TLC or LC-MS.[15]

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.[15]

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase twice more with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Case Study: Synthesis of a Serotonin Reuptake Inhibitor (SRI) Precursor

The 3-aminopyrrolidine scaffold is a key component in a class of potent and selective serotonin reuptake inhibitors.[10] The following is a representative synthesis illustrating the use of our title building block.

Target: (S)-tert-butyl 3-((3-chloropropyl)(methyl)amino)pyrrolidine-1-carboxylate, a key intermediate for SRIs.

Rationale: This synthesis involves a simple N-alkylation, a fundamental step where the nucleophilic secondary amine displaces a halide. A base is required to neutralize the H-Cl generated. The Boc group on the pyrrolidine ring ensures the reaction occurs selectively at the methylamino group.

Procedure:

  • In a round-bottom flask, dissolve (S)-1-Boc-3-methylaminopyrrolidine (1.0 eq) in a suitable aprotic solvent like acetonitrile (MeCN) or dimethylformamide (DMF).

  • Add a mild inorganic base, such as potassium carbonate (K₂CO₃, 2.0 eq) or a non-nucleophilic organic base like diisopropylethylamine (DIPEA, 1.5 eq).

  • Add 1-bromo-3-chloropropane (1.2 eq) dropwise to the stirring mixture.

  • Heat the reaction to 60-80 °C and stir for 4-12 hours, monitoring by TLC or LC-MS for the disappearance of the starting amine.

  • After cooling to room temperature, filter off the inorganic salts (if used).

  • Remove the solvent under reduced pressure.

  • Purify the residue using silica gel column chromatography (e.g., with a hexane/ethyl acetate gradient) to yield the desired product.

  • The resulting intermediate can be deprotected (Boc removal with TFA or HCl) and cyclized or further functionalized to access a range of neuroactive compounds.

Troubleshooting and Optimization

IssuePossible Cause(s)Suggested Solution(s)
Low Yield in Reductive Amination Incomplete iminium formation; Inactive reducing agent; Sterically hindered carbonyl.Add a catalytic amount of acetic acid. Use freshly opened NaBH(OAc)₃. Increase reaction time or temperature moderately (e.g., to 40 °C).
Starting Material Remains Insufficient equivalents of one reagent; Reaction has not reached completion.Check stoichiometry. Increase reaction time. Re-check reagent quality.
Formation of Side Products Over-alkylation (in direct alkylation); Reductant reduces starting carbonyl.Switch from direct alkylation to reductive amination. Use a more selective reductant like NaBH(OAc)₃ instead of NaBH₄.
Low Diastereoselectivity (with chiral versions) High reaction temperature; Inappropriate solvent or reagent choice.Run the reaction at a lower temperature (0 °C to RT). Screen different solvents. The choice of bulky reagents can sometimes enhance facial selectivity.[8]

Conclusion

This compound is a high-value, versatile building block for the synthesis of neuroactive compounds. Its pre-installed, orthogonally protected nitrogen atoms and potential for stereocontrol provide a streamlined and logical pathway to complex molecular architectures. The robust and well-understood reactivity of its secondary amine in transformations like reductive amination and N-alkylation allows medicinal chemists to efficiently construct libraries of compounds for CNS drug discovery programs. By understanding the principles behind the protocols and the rationale for reagent selection, researchers can effectively harness the power of this scaffold to develop the next generation of therapies for neurological disorders.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 1-Boc-3-methylaminopyrrolidine by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 1-Boc-3-methylaminopyrrolidine. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding its purification by column chromatography.

I. Understanding the Molecule: Key Physicochemical Properties

Before delving into purification strategies, it's crucial to understand the properties of this compound that influence its chromatographic behavior.

PropertyValue/CharacteristicSignificance for Chromatography
Molecular Weight 200.28 g/mol Influences diffusion rates but is less critical for low-pressure column chromatography.
pKa (predicted) 10.40 ± 0.10[1]The secondary amine is basic. This can lead to strong interactions with acidic silica gel, causing peak tailing.
Boiling Point 282°C[1]High boiling point makes solvent removal post-chromatography straightforward.
Polarity PolarThe presence of two amine groups and a carbamate makes the molecule polar, requiring a relatively polar mobile phase for elution from normal-phase columns.
Stability The Boc protecting group is sensitive to strong acids.[2][3]Acidic conditions, including standard silica gel, can potentially cause partial deprotection.[2][4]

II. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

Common impurities often include unreacted starting materials such as 1-(tert-butoxycarbonyl)pyrrolidin-3-one and methylamine, as well as byproducts from the reductive amination step.[5] Depending on the work-up procedure, you might also have residual salts.

Q2: What is a good starting point for a solvent system for TLC analysis and column chromatography?

A common and effective mobile phase for N-Boc protected amines is a mixture of dichloromethane (DCM) and methanol (MeOH).[2][6] A typical starting gradient for TLC analysis would be from 100% DCM to 90:10 DCM:MeOH. For column chromatography, a gradient of 0-10% methanol in dichloromethane is often effective for eluting polar amines.[7] Another system to consider is ethyl acetate (EtOAc) in hexanes.[8][9]

Q3: Should I use silica gel or alumina for the stationary phase?

Standard silica gel is the most common choice. However, due to the basic nature of the secondary amine in this compound, interactions with the acidic silanol groups on the silica surface can lead to peak tailing and potential degradation.[4][10] If significant tailing is observed, consider using deactivated silica gel or neutral alumina.[7][10]

Q4: How can I visualize this compound on a TLC plate?

Since this compound lacks a strong UV chromophore, UV light is not an effective visualization method. Staining is required. Common staining agents for amines include:

  • Ninhydrin: Reacts with primary and secondary amines to produce a colored spot (typically purple or yellow).

  • Potassium permanganate (KMnO4): A general stain that reacts with many organic compounds.

  • Iodine chamber: Iodine vapor adsorbs to the compound, making it visible as a brown spot.

Q5: My compound is very polar and has a low Rf value even with 10% methanol in DCM. What should I do?

If your compound remains at the baseline, you need to increase the polarity of the mobile phase.[7] You can try gradually increasing the percentage of methanol. If that is still insufficient, consider switching to a more polar solvent system, such as acetonitrile/water on a reverse-phase C18 column.[7]

III. Troubleshooting Guide

This section addresses specific problems you may encounter during the column chromatography of this compound.

Problem 1: Significant Peak Tailing

Symptoms: The spot on the TLC plate appears as a streak rather than a tight spot. During column chromatography, the product elutes over a large number of fractions.

Causality: The basic secondary amine in your compound is interacting strongly with the acidic silanol groups on the surface of the silica gel. This leads to a slow and uneven elution.

Solutions:

  • Deactivate the Silica Gel: Before running the column, flush it with the mobile phase containing a small amount of a basic additive. Triethylamine (TEA) at a concentration of 0.5-2% is commonly used.[7][10] This will neutralize the acidic sites on the silica.

  • Use a Different Stationary Phase: If tailing persists, switch to a less acidic stationary phase like neutral alumina.[7]

  • Optimize the Mobile Phase: Sometimes, a change in the solvent system can mitigate tailing. Experiment with different solvent combinations during your TLC analysis.

G start Problem: Significant Peak Tailing c1 Is the TLC spot streaking? start->c1 s1 Add 0.5-2% Triethylamine to the mobile phase. c1->s1 Yes end Resolution: Improved Peak Shape c1->end No c2 Is tailing still observed? s1->c2 s2 Switch to a neutral stationary phase (e.g., neutral alumina). c2->s2 Yes c2->end No s2->end

Caption: Troubleshooting workflow for peak tailing.

Problem 2: Product Degradation on the Column

Symptoms: You observe new, lower Rf spots on your TLC plates after running the column that were not present in the crude material. Your overall yield is significantly lower than expected.

Causality: The acidic nature of the silica gel may be causing the partial cleavage of the acid-labile Boc protecting group.[2][4]

Solutions:

  • Deactivate the Silica Gel: As with peak tailing, adding a small amount of triethylamine to your mobile phase can neutralize the silica and prevent Boc group cleavage.[10]

  • Minimize Contact Time: Run the column as quickly as possible without sacrificing separation (flash chromatography). Prolonged exposure to the silica increases the risk of degradation.

  • Use an Alternative Stationary Phase: Consider using neutral alumina or a bonded phase like diol or amine-functionalized silica.[10]

G start Problem: Product Degradation c1 Are new, lower Rf spots appearing? start->c1 s1 Neutralize silica with Triethylamine in the eluent. c1->s1 Yes end Resolution: Product Stabilized c1->end No c2 Is degradation still occurring? s1->c2 s3 Minimize column contact time (Flash Chromatography). s1->s3 s2 Use a less acidic stationary phase (e.g., neutral alumina). c2->s2 Yes c2->end No s2->end

Caption: Decision tree for addressing product instability.

Problem 3: Poor Separation of Product from a Close-Eluting Impurity

Symptoms: Two or more spots on the TLC have very similar Rf values, making them difficult to separate by column chromatography.[11]

Causality: The chosen solvent system does not provide sufficient selectivity for the compounds in your mixture.

Solutions:

  • Optimize the Solvent System: Test a variety of solvent systems with different polarities and selectivities. For example, if a DCM/MeOH system is not working, try an ethyl acetate/hexanes system, or even a three-component system. The goal is to maximize the difference in Rf values (ΔRf).

  • Employ Gradient Elution: A shallow solvent gradient during column chromatography can often improve the separation of closely eluting compounds.

  • Consider a Different Chromatographic Mode: If normal-phase chromatography is ineffective, reversed-phase chromatography (e.g., C18 silica with a water/acetonitrile or water/methanol gradient) may provide the necessary selectivity.[7]

IV. Experimental Protocols

Protocol 1: Deactivation of Silica Gel
  • Dry pack the column with the required amount of silica gel.

  • Prepare a solvent mixture identical to your initial mobile phase, but with the addition of 1-2% triethylamine.[10]

  • Flush the column with 2-3 column volumes of this deactivating solvent.

  • Equilibrate the column with 2-3 column volumes of your initial mobile phase (without triethylamine) before loading your sample.[10]

Protocol 2: Sample Loading
  • Wet Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase.[12] Using a pipette, carefully add the solution to the top of the column, ensuring not to disturb the silica bed.[12]

  • Dry Loading: If your compound is not very soluble in the initial mobile phase, dissolve it in a suitable solvent (e.g., DCM), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[12] Carefully add this powder to the top of the packed column.[12]

V. References

  • Bousquet, E., et al. (2013). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. National Institutes of Health.

  • 1-Boc-3-(Methylaminomethyl)-pyrrolidine. (n.d.). ChemicalBook.

  • Bhattacharya, S., et al. (2011). Der Pharma Chemica. Scholars Research Library.

  • Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry.

  • Zahroui, M., et al. (2012). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace.

  • Doering, F. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? ResearchGate.

  • Boc Protection of Aminoglycosides. (2012). ChemSpider Synthetic Pages.

  • Grogan, J. A., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications.

  • El Ayouchia, H. B., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Semantic Scholar.

  • Quick Troubleshooting Guide For HPLC Column Usage. (n.d.). Biovanix Chromatography.

  • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012). ChemistryViews.

  • Column troubleshooting guide - Reversed phase. (n.d.). Thermo Fisher Scientific.

  • Troubleshooting guide for the purification of polar quinoline compounds. (n.d.). Benchchem.

  • Technical Support Center: Purification of Crude (R)-3-(Boc-amino)pyrrolidine. (n.d.). Benchchem.

  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (n.d.).

  • This compound. (2025). ChemicalBook.

  • Selective sp3 C–H Alkylation via Polarity Match Based Cross-Coupling. (n.d.). Princeton University.

  • The Role of Pyrrolidine Derivatives Like this compound in Drug Synthesis. (2025).

  • 1-Boc-3-aminopyrrolidine. (n.d.). PubChem, National Institutes of Health.

  • (R)-1-Boc-3-(Methylamino)pyrrolidine hydrochloride. (n.d.). BLDpharm.

  • How might one separate compounds with a very similar Rf value? (2015). ResearchGate.

References

Technical Support Center: Over-alkylation Side Reactions of 1-Boc-3-methylaminopyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the over-alkylation side reactions of 1-Boc-3-methylaminopyrrolidine, a critical building block in pharmaceutical synthesis.[1] Our goal is to equip you with the expertise and practical insights needed to anticipate, mitigate, and resolve common challenges encountered during your experiments.

Introduction: The Challenge of Over-alkylation

This compound is a versatile secondary amine widely used in the synthesis of complex molecules. However, its nucleophilic nature presents a common hurdle: over-alkylation. This occurs when the desired mono-alkylated product, which is often more nucleophilic than the starting secondary amine, reacts further with the alkylating agent. This leads to the formation of undesired tertiary amines and, in some cases, quaternary ammonium salts, ultimately reducing the yield of the target compound and complicating purification.[2][3]

The increased nucleophilicity of the product is due to the electron-donating effect of the newly introduced alkyl group, which enhances the electron density on the nitrogen atom.[2] This guide will explore strategies to control this reactivity and achieve selective mono-alkylation.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the alkylation of this compound.

Issue 1: Formation of a Significant Amount of Tertiary Amine Byproduct

Question: I am attempting a direct alkylation of this compound with an alkyl halide and observing a substantial amount of the di-alkylated (tertiary amine) byproduct by LC-MS analysis, even with a 1:1 stoichiometry. What is causing this and how can I fix it?

Answer: This is a classic case of over-alkylation. The mono-alkylated product is more nucleophilic than the starting this compound and competes for the remaining alkyl halide.[2]

Here’s a troubleshooting workflow to address this issue:

dot

troubleshooting_workflow start Problem: Significant Tertiary Amine Formation strategy1 Strategy 1: Modify Reaction Conditions start->strategy1 strategy2 Strategy 2: Alternative Synthetic Route start->strategy2 sub_strategy1a Use Excess of Starting Amine strategy1->sub_strategy1a sub_strategy1b Slow Addition of Alkylating Agent strategy1->sub_strategy1b sub_strategy1c Change the Base strategy1->sub_strategy1c sub_strategy1d Lower Reaction Temperature strategy1->sub_strategy1d sub_strategy2a Reductive Amination strategy2->sub_strategy2a outcome_success Success: Improved Selectivity for Mono-alkylation sub_strategy1a->outcome_success sub_strategy1b->outcome_success sub_strategy1c->outcome_success sub_strategy1d->outcome_success sub_strategy2a->outcome_success outcome_fail Persistent Issue: Re-evaluate Synthetic Strategy

Caption: Troubleshooting workflow for over-alkylation.

Detailed Solutions:

  • Use a Large Excess of the Starting Amine: Employing a 5- to 10-fold excess of this compound statistically favors the reaction of the alkylating agent with the starting amine over the mono-alkylated product. This is most practical when the amine is readily available and cost-effective.

  • Slow Addition of the Alkylating Agent: Adding the alkylating agent dropwise to the reaction mixture maintains a low concentration, which can favor mono-alkylation.[2]

  • Change the Base: The choice of base can significantly influence the reaction's selectivity. Consider using a milder base or one known to promote mono-alkylation, such as cesium hydroxide or cesium carbonate.[2][4]

  • Lower the Reaction Temperature: Reducing the reaction temperature can help control the reaction rate and improve selectivity towards the desired product.[2][5]

  • Consider an Alternative Synthetic Route: If optimizing the direct alkylation fails, switching to a more controlled method like reductive amination is highly recommended.[2]

Issue 2: Low Yields in Reductive Amination

Question: I switched to a reductive amination protocol to avoid over-alkylation, but my yields of the desired secondary amine are consistently low. What could be the problem?

Answer: Low yields in reductive amination often stem from inefficient imine formation or issues with the reducing agent.

Troubleshooting Steps for Reductive Amination:

Potential Cause Troubleshooting Action & Rationale
Inefficient Imine Formation Adjust pH: Imine formation is often pH-sensitive. A slightly acidic medium (pH 4-6) is typically optimal to facilitate protonation of the carbonyl oxygen without protonating the amine nucleophile.[2] Use a Dehydrating Agent: The formation of an imine from an amine and a carbonyl compound produces water. Adding a dehydrating agent like molecular sieves can drive the equilibrium towards imine formation.[2]
Ineffective or Harsh Reducing Agent Choose an Appropriate Reducing Agent: Sodium triacetoxyborohydride (STAB) is a mild and selective reagent for reductive amination.[2] Sodium cyanoborohydride is also effective but is toxic. Sodium borohydride can be used, but it may also reduce the starting carbonyl compound.[2] Ensure Purity of the Reducing Agent: Old or improperly stored reducing agents can lose their efficacy. Use a fresh, high-purity reagent.

dot

reductive_amination_workflow start Start: This compound + Aldehyde/Ketone step1 Step 1: Imine Formation (pH 4-6, Dehydrating Agent) start->step1 step2 Step 2: Reduction (e.g., STAB) step1->step2 product Product: Desired Mono-alkylated Amine step2->product

Caption: General workflow for reductive amination.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reason for over-alkylation in amine synthesis?

A1: The primary reason for over-alkylation is that the product of the initial alkylation (a secondary amine in this case) is often more nucleophilic than the starting amine. This increased nucleophilicity makes the newly formed amine more likely to react with the remaining alkylating agent, leading to a difficult-to-control cascade of reactions.

Q2: Are there any "self-limiting" alkylation methods available?

A2: Yes, recent research has focused on developing self-limiting alkylation strategies. One such approach involves the use of N-aminopyridinium salts as ammonia surrogates. These reagents engage in N-alkylation and subsequent in situ depyridylation to afford secondary amines without the formation of over-alkylation products.[5][6]

Q3: How can I effectively purify my desired mono-alkylated product from the di-alkylated byproduct?

A3: Purification can be challenging due to the similar polarities of the mono- and di-alkylated products.

  • Column Chromatography: Careful column chromatography on silica gel is the most common method. A shallow gradient of a more polar solvent (e.g., methanol in dichloromethane or ethyl acetate in hexanes) can help to resolve the two compounds.

  • Acid-Base Extraction: In some cases, the basicity difference between the secondary and tertiary amine can be exploited. However, with the Boc-protecting group present, this difference may be subtle.

  • Crystallization: If the desired product is a solid, crystallization can be an effective purification technique.

Q4: Can the Boc protecting group interfere with the alkylation reaction?

A4: The Boc (tert-butoxycarbonyl) group is generally stable under the basic or neutral conditions used for most alkylations.[7] However, under strongly acidic conditions, the Boc group can be cleaved, exposing the pyrrolidine nitrogen to reaction.[8] It's crucial to ensure the reaction conditions are compatible with the Boc protecting group. The bulky nature of the Boc group can also introduce steric hindrance, potentially slowing down the reaction rate.[9]

Experimental Protocols

Protocol 1: General Procedure for Reductive Amination

This protocol provides a general guideline for the reductive amination of this compound.

  • Dissolve this compound (1.0 eq.) and the desired aldehyde or ketone (1.1 eq.) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Add a dehydrating agent, such as anhydrous magnesium sulfate or molecular sieves.

  • If necessary, add a catalytic amount of acetic acid to achieve a pH of 4-6.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise to the reaction mixture. Caution: Gas evolution may occur.

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting materials are consumed (typically 12-24 hours).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with the solvent (e.g., DCM).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

References

Technical Support Center: Optimizing the Synthesis of 1-Boc-3-methylaminopyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Boc-3-methylaminopyrrolidine. This guide is designed for researchers, scientists, and drug development professionals aiming to enhance the yield and purity of this critical building block. As a versatile intermediate in medicinal chemistry, efficient access to high-quality this compound is paramount.[1] This document moves beyond simple protocols to provide in-depth troubleshooting, mechanistic explanations, and field-proven strategies to overcome common synthetic hurdles.

Section 1: Understanding the Core Reaction: Reductive Amination

The most prevalent and direct method for synthesizing this compound is the reductive amination of 1-Boc-3-pyrrolidinone with methylamine. This process occurs in two principal, often concurrent, stages:

  • Iminium Ion Formation: The carbonyl group of 1-Boc-3-pyrrolidinone reacts with methylamine in a reversible nucleophilic addition to form a hemiaminal, which then dehydrates to yield a reactive iminium ion.

  • Reduction: A hydride-based reducing agent selectively reduces the iminium ion to the final secondary amine product.

Understanding the interplay between these two stages is the key to troubleshooting and optimizing the reaction.

Reductive_Amination_Workflow cluster_0 Stage 1: Iminium Formation (Reversible) cluster_1 Stage 2: Reduction (Irreversible) A 1-Boc-3-pyrrolidinone (Ketone) C Iminium Ion Intermediate A->C + H⁺ - H₂O B Methylamine (Primary Amine) C->A + H₂O - H⁺ D This compound (Product) C->D [Reducing Agent] e.g., NaBH(OAc)₃

Caption: General workflow for reductive amination.

Section 2: Troubleshooting Guide - Low Yield & Impurities

This section addresses the most common issues encountered during the synthesis in a question-and-answer format.

Troubleshooting_Workflow start Low Overall Yield check_sm Is starting material (ketone) consumed? (Check by TLC/GC-MS) start->check_sm incomplete Incomplete Reaction: Significant starting material remains check_sm->incomplete No complete Complete Consumption: Little to no starting material remains check_sm->complete Yes cause_incomplete Likely Cause: Poor Iminium Formation or Inefficient Reduction incomplete->cause_incomplete cause_complete Likely Cause: Byproduct Formation or Losses During Work-up complete->cause_complete solution_incomplete1 Optimize Iminium Formation: - Adjust pH (mildly acidic) - Increase methylamine equivalents - Extend reaction time cause_incomplete->solution_incomplete1 solution_incomplete2 Re-evaluate Reducing Agent: - Ensure sufficient equivalents - Check reagent quality/activity cause_incomplete->solution_incomplete2 check_byproduct Is 1-Boc-3-pyrrolidinol a major byproduct? cause_complete->check_byproduct byproduct_yes Yes check_byproduct->byproduct_yes byproduct_no No check_byproduct->byproduct_no solution_byproduct Solution: Use a more selective reducing agent (e.g., NaBH(OAc)₃ instead of NaBH₄) byproduct_yes->solution_byproduct solution_workup Optimize Work-up: - Ensure aqueous layer is basic (pH >10) before extraction - Use appropriate solvent (DCM/EtOAc) - Perform multiple extractions byproduct_no->solution_workup

Caption: Decision tree for troubleshooting low yield.

Q1: My reaction yield is poor, and I recover a significant amount of the starting 1-Boc-3-pyrrolidinone. What is the issue?

A: This points to a problem in the initial stages of the reaction: either iminium formation is not favored, or the reduction step is inefficient.

  • Causality - Iminium Formation: The formation of the iminium ion is an equilibrium-driven process that is highly pH-dependent. While methylamine is basic, the reaction often benefits from mildly acidic conditions to facilitate the dehydration of the hemiaminal intermediate. If the medium is too basic, the dehydration step is slow. If it's too acidic, the methylamine will be protonated and non-nucleophilic.

  • Actionable Solution:

    • Co-solvent/Additive: When using a solution of methylamine in a solvent like methanol or THF, consider adding a mild acid, such as acetic acid (typically 1-2 equivalents), to catalyze imine formation.

    • Reagent Equivalents: Ensure you are using a sufficient excess of methylamine (typically 2-3 equivalents) to drive the equilibrium towards the iminium ion.

    • Reaction Time: Allow sufficient time for iminium formation before or during the addition of the reducing agent. This can be monitored by TLC or GC-MS.

Q2: I observe a major byproduct with a similar polarity to my starting material. NMR analysis suggests it is 1-Boc-3-pyrrolidinol. How can I prevent this?

A: This is a classic selectivity problem. The byproduct, 1-Boc-3-pyrrolidinol, is formed when the reducing agent attacks the carbonyl of the starting ketone instead of the intended iminium ion target. This occurs when the reducing agent is too powerful or non-selective under the reaction conditions.[2]

  • Causality - Reductant Reactivity: Strong, less-hindered borohydrides like Sodium Borohydride (NaBH₄) are capable of reducing both ketones and iminium ions.[2][3] In a one-pot synthesis where both species are present, competitive reduction will lower your yield.

  • Actionable Solution: Switch to a more selective ("softer") reducing agent that shows a strong preference for reducing the protonated iminium ion over the neutral ketone.[2]

Reducing AgentSelectivityOptimal ConditionsProsCons
Sodium Borohydride (NaBH₄)LowBest if imine is pre-formed; basic/neutral pHInexpensive, readily available.[3]Reduces starting ketone, leading to alcohol byproduct.[2]
Sodium Cyanoborohydride (NaBH₃CN)HighMildly acidic (pH 5-6)Highly selective for iminium ions; allows for one-pot reactions.[2][4]Toxic cyanide byproduct; requires careful pH control.
Sodium Triacetoxyborohydride (NaBH(OAc)₃)Very High (Recommended) Mildly acidic (often buffered by acetate)Excellent selectivity, non-toxic, commercially available, effective in one-pot procedures.[2][4]More expensive than NaBH₄; can be moisture-sensitive.
Q3: My reaction is complete, but I lose a significant amount of product during the aqueous work-up. How can I improve my recovery?

A: this compound, like many low-molecular-weight amines, can have some water solubility, especially in its protonated (salt) form. Product loss during extraction is a common, yet preventable, issue.

  • Causality - Product Solubility: In an acidic or neutral aqueous phase, the secondary amine of your product will be protonated (R₂NH₂⁺), forming a salt that is highly soluble in water and will not partition into the organic layer.

  • Actionable Solution:

    • Basify Before Extraction: After quenching any remaining reducing agent (e.g., with water or dilute acid), it is critical to basify the aqueous layer with a strong base like 2M NaOH or saturated Na₂CO₃ to a pH of >10. This deprotonates the amine, converting it to the free base which is significantly more soluble in organic solvents like dichloromethane (DCM) or ethyl acetate (EtOAc).

    • Multiple Extractions: Perform at least three separate extractions with your organic solvent. A series of smaller-volume extractions is more efficient at recovering the product than a single large-volume extraction.

    • Brine Wash: After combining the organic layers, wash them with a saturated NaCl solution (brine). This helps to remove residual water and can decrease the solubility of your organic product in the remaining aqueous phase, driving more of it into the organic layer.

Section 3: Optimized Experimental Protocol

This protocol utilizes Sodium Triacetoxyborohydride for its superior selectivity and operational simplicity.

Materials:

  • 1-Boc-3-pyrrolidinone (1.0 eq)

  • Methylamine solution (e.g., 2.0 M in THF or 40% in H₂O) (2.5 eq)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM)

  • Acetic Acid (optional, 1.2 eq)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • 2M Sodium Hydroxide (NaOH) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 1-Boc-3-pyrrolidinone (1.0 eq) dissolved in dichloromethane (approx. 0.2 M concentration).

  • Amine Addition: Add the methylamine solution (2.5 eq) to the flask. If not using an acid catalyst, allow the mixture to stir for 1-2 hours at room temperature to facilitate imine formation. Optional: If catalysis is desired, add acetic acid (1.2 eq) and stir for 30 minutes.

  • Reduction: Cool the mixture to 0 °C using an ice bath. Add Sodium Triacetoxyborohydride (1.5 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC (staining with ninhydrin or permanganate) or GC-MS until the starting ketone is consumed (typically 4-12 hours).

  • Quenching: Once the reaction is complete, carefully quench by slowly adding saturated NaHCO₃ solution until gas evolution ceases.

  • Work-up & Extraction:

    • Transfer the mixture to a separatory funnel. Add more DCM if necessary.

    • Crucially, add 2M NaOH solution until the aqueous layer is strongly basic (pH > 10, check with pH paper).

    • Separate the layers. Extract the aqueous layer two more times with fresh portions of DCM.

    • Combine all organic layers. Wash the combined organic phase with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude this compound, typically as a pale yellow oil.

  • Purification: If necessary, the crude product can be purified by flash column chromatography on silica gel using a DCM/Methanol gradient, often with 1% triethylamine added to the eluent to prevent product streaking.

Section 4: Frequently Asked Questions (FAQs)

  • Q: Can I use sodium borohydride (NaBH₄) instead of NaBH(OAc)₃ to save costs?

    • A: Yes, but it requires a two-step, one-pot procedure for optimal results. First, stir the ketone and excess methylamine in methanol for 2-4 hours to maximize imine formation. Then, cool to 0 °C and add NaBH₄. This approach minimizes, but may not eliminate, the formation of the alcohol byproduct.[3] The yield may be lower than with NaBH(OAc)₃.

  • Q: How do I properly handle methylamine?

    • A: Methylamine is a flammable and corrosive gas/liquid with a strong odor. Always work in a well-ventilated fume hood. When using solutions, keep them sealed and cool to prevent pressure buildup. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Q: My final product appears pure by ¹H NMR, but the yield is still below expectations. Where else could I be losing material?

    • A: Besides work-up losses, consider the volatility of the product. This compound has a moderate molecular weight, and prolonged concentration on a high-vacuum rotary evaporator, especially with heating, can lead to loss of material. Use moderate vacuum and minimal heat when removing the final traces of solvent.

References

Storage and handling conditions to prevent degradation of 1-Boc-3-methylaminopyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Ensuring Stability and Preventing Degradation

Welcome to the Technical Support Center for 1-Boc-3-methylaminopyrrolidine (CAS 454712-26-6). This guide, designed for researchers, scientists, and drug development professionals, provides in-depth technical information and practical advice to ensure the stability and proper handling of this critical building block. As Senior Application Scientists, we have compiled this resource based on established chemical principles, field-proven insights, and a thorough review of technical literature to help you navigate potential challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound to ensure its long-term stability?

To maintain the integrity of this compound, it is crucial to store it under controlled conditions. The recommended storage temperature is between 2°C and 8°C.[1] It should be kept in a tightly sealed container to prevent exposure to moisture and atmospheric components. For enhanced stability, particularly for long-term storage, flushing the container with an inert gas such as argon or nitrogen is highly recommended to minimize the risk of oxidative degradation. The storage area should be dry and well-ventilated.

Q2: I've noticed a change in the color of my this compound. What could be the cause?

A change in color, such as yellowing, can be an indicator of degradation. This could be due to several factors, including exposure to air (oxidation), light, or elevated temperatures. The secondary amine functionality in the pyrrolidine ring can be susceptible to oxidation over time. It is also possible that trace impurities are catalyzing a degradation process. We recommend verifying the purity of the material using an appropriate analytical method, such as HPLC or LC-MS, if you observe any change in its physical appearance.

Q3: Is this compound sensitive to acidic or basic conditions?

Yes, the molecule's stability is significantly influenced by pH. The tert-butoxycarbonyl (Boc) protecting group is notably labile under strongly acidic conditions, which will cleave it to reveal the free secondary amine.[2] While generally more stable to basic conditions, prolonged exposure to strong bases, especially at elevated temperatures, can lead to the degradation of the pyrrolidine ring itself, potentially through ring-opening mechanisms.[2] Therefore, it is crucial to carefully control the pH of your reaction and workup conditions.

Q4: Can I handle this compound on the open bench?

For short periods, handling in a well-ventilated area is acceptable.[3] However, due to its sensitivity to atmospheric moisture and oxygen, prolonged exposure to the open air should be avoided. For transfers and weighing, it is best practice to work under a stream of inert gas (e.g., nitrogen or argon) to minimize contact with air. Always ensure the container is tightly sealed immediately after use.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the storage, handling, and use of this compound.

Observed Issue Potential Cause(s) Recommended Action(s)
Unexpected side products in my reaction. Degradation of this compound: The compound may have degraded due to improper storage or handling, leading to the presence of impurities that interfere with your reaction. Reaction conditions: The reaction conditions (e.g., strong acid, high temperature in the presence of a strong base) may be causing in-situ degradation.1. Verify Purity: Analyze the starting material using HPLC or ¹H NMR to confirm its purity before use. 2. Review Storage: Ensure the compound has been stored at 2-8°C in a tightly sealed container under an inert atmosphere. 3. Optimize Reaction Conditions: If possible, use milder reaction conditions. For example, if deprotection is unintentional, consider less acidic conditions or lower reaction temperatures.[2]
Low reaction yield. Inaccurate quantification: The starting material may have absorbed moisture, leading to an overestimation of the amount used. Degradation: A portion of the starting material may have degraded, reducing the amount of active reagent.1. Dry Before Use: If moisture absorption is suspected, dry the compound under vacuum. 2. Confirm Purity: As with unexpected side products, confirm the purity of your starting material. 3. Handle Under Inert Gas: Minimize exposure to air and moisture during handling.
Appearance of a new, more polar spot on TLC. Boc Deprotection: The appearance of a new, more polar spot (lower Rf value) often indicates the loss of the non-polar Boc group, resulting in the more polar free amine.1. Confirm Identity: Use a co-spot with your expected deprotected product on TLC. Staining with ninhydrin can help visualize the amine. 2. Analyze by LC-MS: This will allow you to confirm the mass of the new compound and verify if it corresponds to the deprotected product.
Material has become a viscous oil or has darkened. Significant Degradation: This can be a sign of extensive decomposition, potentially involving both deprotection and other degradation pathways of the pyrrolidine ring.1. Do Not Use: It is highly recommended not to use the material if significant physical changes are observed. 2. Acquire Fresh Material: For reliable and reproducible results, it is best to use a fresh, pure batch of the compound.

Visualizing the Troubleshooting Process

The following diagram illustrates a logical workflow for troubleshooting issues related to the degradation of this compound.

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Analytical Verification cluster_3 Root Cause Analysis cluster_4 Corrective Actions Unexpected Reaction Outcome Unexpected Reaction Outcome Verify Storage Conditions Verify Storage Conditions Unexpected Reaction Outcome->Verify Storage Conditions Review Handling Procedures Review Handling Procedures Unexpected Reaction Outcome->Review Handling Procedures Purity Analysis (HPLC/LC-MS) Purity Analysis (HPLC/LC-MS) Verify Storage Conditions->Purity Analysis (HPLC/LC-MS) Review Handling Procedures->Purity Analysis (HPLC/LC-MS) Structural Confirmation (NMR) Structural Confirmation (NMR) Purity Analysis (HPLC/LC-MS)->Structural Confirmation (NMR) Purity > 95% Degraded Starting Material Degraded Starting Material Purity Analysis (HPLC/LC-MS)->Degraded Starting Material Purity < 95% Harsh Reaction Conditions Harsh Reaction Conditions Structural Confirmation (NMR)->Harsh Reaction Conditions Acquire Fresh Reagent Acquire Fresh Reagent Degraded Starting Material->Acquire Fresh Reagent Optimize Reaction Protocol Optimize Reaction Protocol Harsh Reaction Conditions->Optimize Reaction Protocol G cluster_0 This compound cluster_1 Degradation Products A This compound B 3-methylaminopyrrolidine (Boc Deprotection) A->B Strong Acid C Ring-Opened Products A->C Strong Base + Heat D Oxidized Species (e.g., N-oxides) A->D Oxidizing Conditions

References

Technical Support Center: Troubleshooting Failed Deprotection of 1-Boc-3-methylaminopyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction for the Researcher

Welcome to the technical support center for the deprotection of 1-Boc-3-methylaminopyrrolidine. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges with this common yet sometimes troublesome synthetic step. The removal of the tert-butyloxycarbonyl (Boc) group from the pyrrolidine nitrogen is critical for subsequent functionalization, but the substrate's structure—featuring a sterically influential N-methyl group—can lead to incomplete reactions, side-product formation, and difficult work-ups.

This document provides a structured, question-and-answer-based approach to diagnosing and resolving these issues. We will delve into the mechanistic underpinnings of the reaction, offer field-proven troubleshooting strategies, and provide detailed protocols for both standard and alternative deprotection methods.

Core Principles: The Mechanism of Acid-Catalyzed Boc Deprotection

The removal of a Boc group is fundamentally an acid-catalyzed hydrolysis of a carbamate.[1] The reaction proceeds through a specific, well-understood pathway that is crucial for troubleshooting. The key steps involve the generation of a highly stable tert-butyl cation.[2][3][4]

  • Protonation: A strong acid (e.g., TFA, HCl) protonates the carbonyl oxygen of the Boc group, making the carbonyl carbon more electrophilic.[5]

  • Fragmentation: The lone pair on the nitrogen assists in the cleavage of the C-O bond, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate.[3][4]

  • Decarboxylation: The carbamic acid is unstable and rapidly decomposes into carbon dioxide gas and the free secondary amine.[4]

  • Protonation of Product: Under the strong acidic conditions, the newly liberated pyrrolidine nitrogen is immediately protonated, forming an ammonium salt (e.g., trifluoroacetate or hydrochloride salt).

Boc_Deprotection_Mechanism Start This compound Protonated Protonated Intermediate Start->Protonated + H⁺ (Acid) CarbamicAcid Carbamic Acid Intermediate Protonated->CarbamicAcid Fragmentation Byproducts tert-Butyl Cation + CO₂ Protonated->Byproducts Product 3-Methylaminopyrrolidine Salt CarbamicAcid->Product Decarboxylation

Caption: Acid-catalyzed mechanism for Boc deprotection.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered when deprotecting this compound.

Q1: My reaction is incomplete. How do I confirm this, and what are the primary causes?

A1: Confirmation and Causality

Incomplete deprotection is the most frequent challenge. You can confirm it using several analytical techniques:

  • Thin-Layer Chromatography (TLC): The Boc-protected starting material is significantly less polar than the resulting amine salt. A persistent spot with a high Rf value that co-elutes with your starting material indicates an incomplete reaction. Staining with ninhydrin is highly effective, as it will visualize the deprotected secondary amine product as a colored spot, while the Boc-protected precursor remains invisible.[6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method. It allows for the clear separation and quantification of the starting material and the product, confirming their respective masses.[7][8]

  • ¹H NMR Spectroscopy: The most telling signal for the Boc group is a sharp singlet integrating to 9 protons around 1.4-1.5 ppm.[7][9] The persistence of this peak in your crude product is a clear indicator of remaining starting material.

Primary Causes:

  • Insufficient Acid Strength or Concentration: The rate of Boc cleavage is highly dependent on acid concentration.[10][11] Conditions that work for less hindered amines may be insufficient for this substrate.

  • Steric Hindrance: The N-methyl group on the pyrrolidine ring, while not directly attached to the Boc-protected nitrogen, can influence the local steric environment, potentially slowing the approach of the acid.[10][12]

  • Inadequate Reaction Time or Temperature: For sterically hindered or less reactive substrates, standard reaction times (30-60 minutes) may not be enough.[12] While most deprotections are run at room temperature, stubborn cases may require gentle heating.[10]

  • Poor Reagent Quality: Trifluoroacetic acid (TFA) is hygroscopic. The presence of water can reduce its effective acidity and impede the reaction.[12] Ensure you are using fresh, anhydrous reagents and solvents.

Q2: My reaction has stalled. What specific steps can I take to drive it to completion?

A2: Optimizing Reaction Conditions

If you've confirmed the reaction is incomplete, a systematic approach to increasing the reaction's driving force is necessary.

Troubleshooting_Workflow Start Incomplete Deprotection (Verified by TLC/LC-MS) CheckTime Increase Reaction Time (e.g., to 2-4 hours) Start->CheckTime CheckAcid Increase Acid Conc. (e.g., 50% TFA or neat TFA) CheckTime->CheckAcid No Success Reaction Complete CheckTime->Success Yes SwitchAcid Switch to Stronger Acid (e.g., 4M HCl in Dioxane) CheckAcid->SwitchAcid No CheckAcid->Success Yes Heat Apply Gentle Heat (e.g., 40°C) SwitchAcid->Heat No SwitchAcid->Success Yes Heat->Success Yes Failure Still Incomplete: Consider Alternative Methods Heat->Failure No

Caption: Troubleshooting workflow for incomplete Boc deprotection.

  • Extend Reaction Time: The simplest first step is to allow the reaction to stir for longer (e.g., 2-4 hours, or even overnight if necessary), monitoring periodically by TLC or LC-MS.[13]

  • Increase Acid Concentration: If extending the time is ineffective, increase the concentration of the acid. If you started with 25% TFA in Dichloromethane (DCM), try a 50% solution or even neat TFA.[13][14]

  • Switch to a Different Acid System: A 4M solution of HCl in 1,4-dioxane is a very common and effective alternative to TFA/DCM and is often successful when TFA fails.[15][16]

  • Increase Temperature: Gently warming the reaction to 35-40°C can significantly increase the reaction rate.[10] However, be aware that this can also promote side reactions, so this step should be monitored closely.

Q3: I see new spots on my TLC or unexpected masses in my LC-MS. What are these side products?

A3: Identifying and Mitigating Side Reactions

The primary side reaction during Boc deprotection arises from the tert-butyl cation generated in the fragmentation step.[17] This potent electrophile can alkylate any available nucleophiles in your reaction, including:

  • The Product Itself: The tertiary amine of 3-methylaminopyrrolidine could potentially be alkylated, though this is less common.

  • Other Nucleophilic Functional Groups: If your wider molecule contains sensitive groups like thiols (cysteine), thioethers (methionine), or electron-rich aromatic rings (tryptophan, tyrosine), they are prime targets for t-butylation.[17][18]

Mitigation Strategy: Use of Scavengers

To prevent these side reactions, add a "scavenger" to the reaction mixture. Scavengers are nucleophiles designed to trap the tert-butyl cation before it can react with your desired molecule.[11]

ScavengerTarget of Side ReactionRecommended Concentration
Triethylsilane (TES) General purpose5-10% (v/v)
Thioanisole Tryptophan, Cysteine, Methionine5-10% (v/v)
Anisole General purpose, Tyrosine5-10% (v/v)
1,2-Ethanedithiol (EDT) Cysteine, Methionine2-5% (v/v)
Q4: My work-up is difficult and I'm losing my product. How do I isolate the highly polar 3-methylaminopyrrolidine?

A4: Strategies for Isolating Polar Amines

The product is a small, basic diamine, making it highly soluble in water and difficult to extract with organic solvents. A standard aqueous basic wash (e.g., with NaHCO₃) can lead to significant product loss in the aqueous layer.[19]

Recommended Work-up Procedures:

  • Isolation as the Salt: The most straightforward method is to avoid an aqueous work-up altogether. After the reaction is complete, concentrate the mixture in vacuo to remove the solvent and excess acid.[13][20] The resulting residue is the crude amine salt (TFA or HCl salt). This can often be purified by trituration (suspending the solid in a solvent in which it is insoluble, like diethyl ether or MTBE, to wash away soluble impurities) and filtration.[5]

  • Co-evaporation: To remove stubborn residual TFA, co-evaporate the crude salt with a non-polar solvent like toluene or DCM several times.[6]

  • Ion-Exchange Chromatography: For a clean, free-base product without an aqueous wash, use a basic resin. Dissolve the crude salt in methanol, pass it through a column of a basic resin (e.g., Amberlyst A21), and then concentrate the eluent.[19] This method effectively exchanges the counter-ion for a hydroxide, which is then removed as water, leaving the neutral amine.

Detailed Experimental Protocols

Protocol 1: Standard Deprotection with TFA in DCM

This is the most common method for Boc deprotection.[20]

  • Reagents & Materials:

    • This compound

    • Anhydrous Dichloromethane (DCM)

    • Trifluoroacetic Acid (TFA)

    • (Optional) Scavenger (e.g., Triethylsilane)

    • Diethyl ether for trituration

  • Step-by-Step Procedure:

    • Dissolve the this compound (1.0 eq) in anhydrous DCM to a concentration of 0.1–0.2 M in a round-bottom flask.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add TFA (10-20 eq). A common ratio is 25-50% TFA in DCM (v/v).[13] If using a scavenger, add it to the DCM solution before the TFA.

    • Remove the ice bath and allow the reaction to stir at room temperature.

    • Monitor the reaction progress by TLC or LC-MS every 30 minutes. A typical reaction time is 1-3 hours.[20]

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

    • Add cold diethyl ether to the oily residue and stir vigorously. The product's hydrochloride salt should precipitate as a solid.

    • Collect the solid by filtration, wash with additional cold diethyl ether, and dry under high vacuum.

Protocol 2: Deprotection with HCl in 1,4-Dioxane

This method is an excellent alternative when TFA fails or if a hydrochloride salt is preferred for subsequent steps.[15]

  • Reagents & Materials:

    • This compound

    • 4.0 M HCl solution in 1,4-Dioxane

    • Diethyl ether or MTBE for trituration

  • Step-by-Step Procedure:

    • Place the this compound (1.0 eq) in a round-bottom flask.

    • Add the 4.0 M HCl in 1,4-dioxane solution (5-10 eq of HCl) via syringe.

    • Stir the mixture at room temperature. The product hydrochloride salt may begin to precipitate out of the solution.

    • Monitor the reaction by TLC or LC-MS. Reaction is typically complete within 1-4 hours.[15][20]

    • Upon completion, dilute the reaction mixture with diethyl ether or MTBE to ensure complete precipitation of the product salt.

    • Collect the solid by filtration, wash thoroughly with diethyl ether, and dry under vacuum to yield the product as its hydrochloride salt.

Protocol 3: Alternative Mild Deprotection with Oxalyl Chloride in Methanol

This method is useful for substrates containing other acid-sensitive functional groups that might not tolerate TFA or concentrated HCl.[21][22] The reaction is thought to proceed via the in-situ generation of HCl.

  • Reagents & Materials:

    • This compound

    • Anhydrous Methanol (MeOH)

    • Oxalyl Chloride ((COCl)₂)

  • Step-by-Step Procedure:

    • Dissolve the this compound (1.0 eq) in anhydrous methanol (0.2-0.5 M).

    • Cool the solution to 0°C.

    • Slowly add oxalyl chloride (3.0 eq) to the solution. Gas evolution may be observed.

    • Allow the reaction to warm to room temperature and stir for 1-4 hours.[21][22]

    • Monitor the reaction by LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure to obtain the crude hydrochloride salt.

    • Purify by trituration with diethyl ether as described in the previous protocols.

Parameter_Interplay Outcome Successful Deprotection Acid Acid Strength & Conc. Acid->Outcome Increases Rate Time Reaction Time Time->Outcome Increases Conversion Temp Temperature Temp->Outcome Increases Rate SideRxns Side Reactions Temp->SideRxns Increases Risk SideRxns->Outcome Reduces Yield

Caption: Interplay of key reaction parameters in Boc deprotection.

References

Technical Support Center: Optimization of Coupling Reactions with 1-Boc-3-methylaminopyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing coupling reactions with 1-Boc-3-methylaminopyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and detailed protocols for the successful implementation of this versatile building block in your synthetic workflows. This compound is a valuable intermediate in medicinal chemistry, offering a constrained secondary amine that can significantly influence the pharmacological properties of a molecule.[1] However, its secondary amine nature and steric bulk can present unique challenges in achieving high-yielding and pure products. This guide will equip you with the knowledge to navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What makes coupling reactions with this compound challenging?

A1: The primary challenge arises from the fact that this compound is a secondary amine. Secondary amines are generally less nucleophilic and more sterically hindered than primary amines. This can lead to slower reaction rates and incomplete conversions.[2] The Boc protecting group and the pyrrolidine ring also contribute to the steric bulk around the reacting nitrogen atom.

Q2: What are the most effective coupling reagents for this compound?

A2: For sterically hindered secondary amines like this compound, more potent coupling reagents are generally required.[2] The most common and effective classes of reagents include:

  • Uronium/Aminium Salts: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly effective for challenging couplings due to their high reactivity.[3][4] HATU is often preferred as it is known to react faster and with less epimerization.[4]

  • Phosphonium Salts: Reagents like PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) and PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are also excellent choices, known for their high efficiency and ability to minimize racemization.[3][4]

  • Carbodiimides: While less potent, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used, almost always in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to increase efficiency and suppress side reactions.[3][5] This combination is a more cost-effective option but may require longer reaction times or elevated temperatures.

Q3: Which base should I choose for my coupling reaction?

A3: A non-nucleophilic, sterically hindered base is crucial to prevent side reactions and racemization.[3] The most common choice is N,N-diisopropylethylamine (DIPEA). Triethylamine (TEA) can also be used. The base scavenges the acid produced during the reaction and facilitates the deprotonation of the carboxylic acid.

Q4: What are the recommended solvents for these coupling reactions?

A4: Polar aprotic solvents are the best choice as they can dissolve the reactants and intermediates. Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) are the most frequently used solvents.[6] Acetonitrile can also be an effective solvent.[7] It is critical to use anhydrous solvents to prevent hydrolysis of the activated species.

Troubleshooting Guide

Low yields and the presence of impurities are common hurdles in amide coupling reactions. This section provides a structured approach to troubleshooting issues encountered when working with this compound.

Decision Tree for Troubleshooting Low Yields

troubleshooting_low_yield start Low or No Product Yield check_reagents Are all reagents fresh and anhydrous? start->check_reagents reagents_no Use fresh, high-purity reagents and anhydrous solvents. check_reagents->reagents_no No check_coupling_reagent Is the coupling reagent potent enough? check_reagents->check_coupling_reagent Yes success Improved Yield reagents_no->success coupling_reagent_no Switch to a more potent reagent (e.g., HATU, PyBOP). check_coupling_reagent->coupling_reagent_no No check_reaction_conditions Are the reaction conditions optimal? check_coupling_reagent->check_reaction_conditions Yes coupling_reagent_no->success conditions_no Increase reaction time, temperature, or concentration. Consider pre-activation. check_reaction_conditions->conditions_no No check_side_reactions Are there significant side reactions? check_reaction_conditions->check_side_reactions Yes conditions_no->success side_reactions_yes Consult the side reactions table below for mitigation strategies. check_side_reactions->side_reactions_yes Yes check_side_reactions->success No side_reactions_yes->success

Caption: Troubleshooting workflow for low-yield coupling reactions.

Common Problems and Solutions
Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Inactive coupling reagent. 2. Insufficiently reactive coupling conditions for a secondary amine. 3. Presence of moisture.1. Use a fresh bottle of coupling reagent. 2. Switch to a more powerful coupling reagent like HATU or PyBOP.[2] 3. Increase the reaction temperature (e.g., to 40-50 °C) and/or reaction time. 4. Ensure all glassware is oven-dried and use anhydrous solvents.
Presence of Unreacted Starting Material 1. Incomplete reaction. 2. Steric hindrance slowing down the reaction.1. Increase the equivalents of the coupling reagent and/or the carboxylic acid (e.g., 1.2-1.5 equivalents). 2. Extend the reaction time. Monitor by TLC or LC-MS until the starting amine is consumed. 3. Consider a "double coupling" where fresh reagents are added after a certain period.[8]
Formation of Side Products 1. Racemization of the carboxylic acid. 2. Guanidinylation of the amine when using uronium/aminium reagents like HATU.[3] 3. N-acylurea formation with carbodiimide reagents.[9]1. Use an additive like HOBt or HOAt.[3] Keep the reaction temperature low if possible. Use a non-nucleophilic base like DIPEA.[3] 2. Avoid a large excess of the uronium/aminium reagent. Pre-activating the carboxylic acid for a short period before adding the amine can also help.[10] 3. Add HOBt or HOAt to the reaction mixture to intercept the O-acylisourea intermediate.[11]
Difficult Purification 1. Contamination with urea byproducts (from carbodiimides). 2. Similar polarity of the product and unreacted starting materials or byproducts.1. For EDC, perform an aqueous workup with dilute acid (e.g., 1M HCl) to wash away the water-soluble urea byproduct.[3] 2. Optimize the reaction to go to completion to minimize starting materials in the crude product. Meticulous column chromatography with a shallow gradient may be necessary.

Experimental Protocols

The following are detailed, step-by-step protocols for common coupling methods with this compound.

Protocol 1: HATU-Mediated Amide Coupling

This protocol is highly reliable for sterically hindered secondary amines and is often the first choice for difficult couplings.[6]

Materials:

  • Carboxylic acid (1.0 eq)

  • This compound (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (2.0 - 3.0 eq)

  • Anhydrous DMF

  • Ethyl acetate

  • 5% Lithium chloride (LiCl) solution (optional, for DMF removal)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (2.0 - 3.0 eq) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[6][10]

  • Add a solution of this compound (1.1 eq) in a small amount of anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS. For particularly stubborn couplings, the reaction can be gently heated to 40-50 °C.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate (3x).

  • Combine the organic layers and wash with 5% LiCl solution (if using DMF to help remove residual solvent), followed by brine.[6]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This is a more economical method, suitable for less sterically demanding carboxylic acids.

Materials:

  • Carboxylic acid (1.0 eq)

  • This compound (1.1 eq)

  • EDC·HCl (1.5 eq)

  • HOBt (1.2 eq)

  • DIPEA or Triethylamine (Et3N) (2.0 eq)

  • Anhydrous DCM or DMF

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the carboxylic acid (1.0 eq), HOBt (1.2 eq), and this compound (1.1 eq) in anhydrous DCM or DMF.

  • Add DIPEA or Et3N (2.0 eq) to the solution and stir.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.5 eq) in one portion.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Continue stirring for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, dilute with DCM and wash sequentially with saturated sodium bicarbonate solution and brine.[6]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Comparative Data for Coupling Reagents
Coupling Reagent Typical Equivalents (Reagent/Base) Typical Solvent Reaction Time Advantages Disadvantages
HATU 1.2 / 2.0-3.0DMF, DCM2-12 hHigh reactivity, fast, low racemization.[4]Higher cost, potential for guanidinylation side reaction.[3]
PyBOP 1.2 / 2.0-3.0DMF, DCM4-16 hHigh reactivity, good for hindered systems.Higher cost, phosphonium byproducts.
EDC/HOBt 1.5 / 2.0DCM, DMF12-24 hCost-effective, water-soluble byproducts.[11]Slower, less effective for very hindered substrates, risk of N-acylurea formation.[9]

Reaction Mechanisms & Workflows

General Amide Coupling Workflow

general_workflow reactants Reactants - Carboxylic Acid - this compound - Coupling Reagent - Base - Anhydrous Solvent activation Carboxylic Acid Activation reactants->activation coupling Nucleophilic Attack by Amine activation->coupling workup Aqueous Workup & Purification coupling->workup product Final Amide Product workup->product

Caption: General workflow for amide coupling reactions.

Mechanism of EDC/HOBt Coupling

The EDC/HOBt mediated coupling proceeds through a multi-step mechanism designed to minimize side reactions and efficiently generate the amide bond.[11][12]

  • Activation of Carboxylic Acid: The carboxylic acid attacks the carbodiimide (EDC) to form a highly reactive O-acylisourea intermediate.

  • Formation of HOBt Ester: This unstable intermediate is intercepted by the nucleophilic HOBt to form a more stable HOBt-ester. This step is crucial as it prevents the O-acylisourea from rearranging into an unreactive N-acylurea.[13]

  • Amide Bond Formation: The secondary amine of this compound then attacks the activated HOBt-ester to form the desired amide bond, regenerating HOBt in the process.

edc_hobt_mechanism EDC/HOBt Coupling Mechanism cluster_step1 Step 1: Activation cluster_step2 Step 2: HOBt Ester Formation cluster_step3 Step 3: Amide Formation RCOOH R-COOH Carboxylic Acid O_acylisourea O-Acylisourea Intermediate (Highly Reactive) RCOOH->O_acylisourea + EDC EDC EDC HOBt_ester HOBt-Active Ester (More Stable) O_acylisourea->HOBt_ester + HOBt HOBt HOBt Urea Urea Byproduct Amide Amide Product HOBt_ester->Amide + Amine Amine R'R''NH This compound HOBt_regen HOBt (regenerated)

Caption: Mechanism of EDC/HOBt-mediated amide bond formation.

References

Technical Support Center: Scaling the Synthesis of 1-Boc-3-methylaminopyrrolidine for Library Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-Boc-3-methylaminopyrrolidine. This document is designed for researchers, medicinal chemists, and process development professionals who are looking to synthesize this critical building block on a scale suitable for library development. This compound is a versatile scaffold in drug discovery, valued for its secondary amine which provides a key vector for diversification in lead optimization.[1][2]

This guide provides a robust, scalable protocol, in-depth troubleshooting advice, and answers to frequently asked questions to ensure your synthesis is efficient, high-yielding, and reproducible.

Recommended Synthetic Strategy: Reductive Amination

For scaling up the synthesis of this compound, the most direct and economically viable route is the reductive amination of commercially available 1-Boc-3-pyrrolidinone. This one-pot reaction is characterized by its operational simplicity, use of readily available reagents, and consistently high yields, making it ideal for multigram-scale production.[3]

The reaction proceeds in two key stages within the same pot:

  • Iminium Ion Formation: 1-Boc-3-pyrrolidinone reacts with methylamine to form an intermediate iminium ion. This is an equilibrium process.

  • Reduction: A hydride-based reducing agent is introduced to selectively reduce the iminium ion to the target secondary amine.

G Start 1-Boc-3-pyrrolidinone Intermediate Intermediate Iminium Ion Start->Intermediate Methylamine Reagents Reagents:Methylamine (e.g., in MeOH)Reducing Agent (e.g., NaBH4) Product This compound Intermediate->Product Reduction

References

Technical Support Center: Stereochemical Integrity of 1-Boc-3-methylaminopyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for chiral 1-Boc-3-methylaminopyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for maintaining the stereochemical integrity of this valuable chiral building block during synthetic transformations. Our goal is to equip you with the knowledge to anticipate and prevent racemization, ensuring the enantiopurity of your target molecules.

Understanding the Risk: The Stereochemical Stability of the C-3 Center

Unlike α-amino acids, where racemization during amide bond formation often proceeds through a well-documented oxazolone or azlactone intermediate, the chiral center in this compound is at the C-3 position of the pyrrolidine ring.[1] This position is not activated by an adjacent carbonyl group, making the C-3 proton significantly less acidic and the stereocenter inherently more robust against racemization under standard conditions.

However, loss of enantiomeric purity is not impossible. The primary risk stems from the direct deprotonation of the C-3 proton by a strong base, which would form a planar, achiral carbanion or an equivalent intermediate.[2] Subsequent reprotonation can occur from either face, leading to a racemic or epimerized mixture. While this requires harsh conditions, certain reagents and elevated temperatures can increase this risk. Therefore, careful selection of reaction parameters is crucial.

Troubleshooting Guide: Diagnosing and Solving Racemization Issues

This section addresses specific experimental issues in a question-and-answer format to help you troubleshoot unexpected losses in stereochemical purity.

Question 1: I performed an amide coupling reaction between a carboxylic acid and this compound and my product shows significant racemization. What are the likely causes?

Answer: This is a common issue that typically points to one or more of the following factors in your reaction setup:

  • Base Selection: The choice of base is the most critical factor. Strong, non-hindered bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) can promote the abstraction of the C-3 proton, especially at elevated temperatures.

  • Reaction Temperature: High temperatures accelerate nearly all reaction rates, including the undesired racemization pathway.[2] Couplings performed at elevated temperatures (e.g., > 40 °C) are at a higher risk.

  • Prolonged Reaction Times: Extended exposure to basic conditions, even with a weaker base, can lead to cumulative loss of enantiopurity over time.

Solution Workflow:

  • Switch to a Weaker, Sterically Hindered Base: Replace TEA or DIPEA with bases like N-methylmorpholine (NMM) or 2,4,6-collidine. Their bulkiness makes it more difficult to deprotonate the sterically shielded C-3 position.

  • Control the Temperature: Perform the coupling at a lower temperature. Start at 0 °C and allow the reaction to slowly warm to room temperature. Avoid active heating unless absolutely necessary for sluggish reactions.

  • Optimize Coupling Reagents: Use coupling reagents known for mild activation and low racemization potential, such as HATU, HBTU, or EDC, in combination with additives like HOBt or OxymaPure. These additives can accelerate the desired coupling reaction, reducing the time the amine is exposed to basic conditions.[3]

  • Monitor the Reaction: Use TLC or LC-MS to monitor the reaction progress and stop it as soon as the starting material is consumed to avoid unnecessarily long reaction times.

Question 2: My reductive amination of a ketone with this compound produced a nearly 1:1 mixture of diastereomers. How can I improve the stereoselectivity?

Answer: Poor stereocontrol in reductive amination often results from an imbalance between the rate of iminium ion formation, its stereochemical stability, and the rate of reduction.

  • Reducing Agent: Bulky reducing agents often provide better facial selectivity on the iminium intermediate. Sodium triacetoxyborohydride (STAB) is generally preferred over sodium cyanoborohydride (NaBH₃CN) or sodium borohydride (NaBH₄) as it is milder and can be more selective.[4]

  • pH Control: The reaction pH is critical. It must be acidic enough to facilitate iminium ion formation but not so acidic that it protonates the amine, preventing the initial condensation. A typical pH range is 4-6.

  • Temperature: As with other reactions, lower temperatures generally favor higher diastereoselectivity by amplifying the small energy differences between the transition states leading to the different diastereomers.

Solution Workflow:

  • Change the Reducing Agent: If you are using NaBH₃CN or NaBH₄, switch to STAB.

  • Optimize pH: Buffer the reaction mixture. Acetic acid is commonly used to maintain an optimal pH for iminium formation.

  • Lower the Temperature: Run the reaction at 0 °C or even lower temperatures if the reaction rate is reasonable.

  • Consider a Two-Step Process: For particularly challenging substrates, consider forming the iminium ion first (e.g., with a dehydrating agent like MgSO₄) and then adding the reducing agent in a separate step at low temperature. This decouples iminium formation from reduction, allowing for better control.

Question 3: I am removing the Boc protecting group using strong acid (e.g., 4M HCl in Dioxane or neat TFA) and observing a decrease in enantiomeric excess upon workup. Why is this happening?

Answer: While the Boc-deprotected amine salt is generally stereochemically stable, the issue often arises during the subsequent workup, especially when neutralizing the salt to obtain the free amine.

  • Harsh Basic Workup: Using strong aqueous bases (e.g., 1M NaOH) to neutralize the amine salt can create localized high-pH environments where racemization can occur before the product is extracted.

  • Elevated Temperatures during Workup/Concentration: Heating the basic aqueous solution to remove solvents can accelerate racemization.

Solution Workflow:

  • Use a Milder Neutralization Protocol: Neutralize the amine salt using a saturated aqueous solution of a weaker base like sodium bicarbonate (NaHCO₃) or by using a biphasic system where the free amine is immediately extracted into an organic layer (e.g., DCM or EtOAc) as it is formed.

  • Avoid Heat: Perform all extractions and solvent removal steps at or below room temperature.

  • Alternative Workup: Consider using a solid-supported base (e.g., a basic resin) to neutralize the amine salt. This allows you to simply filter off the resin, leaving a solution of the free amine without a harsh aqueous workup.

Question 4: How can I reliably determine the enantiomeric purity of my this compound derivatives?

Answer: The most reliable method is chiral High-Performance Liquid Chromatography (HPLC). While a specific method for this compound may need to be developed, methods for similar chiral amines provide an excellent starting point. A normal-phase method is often successful for Boc-protected amines.[5]

Frequently Asked Questions (FAQs)

  • Q: What is the single most critical factor to control to prevent racemization?

    • A: Base selection. Avoid strong, non-hindered bases. The use of a sterically hindered or weak organic base is the most effective preventative measure.

  • Q: What are the safest bases to use for reactions involving this compound?

    • A: N-methylmorpholine (NMM) and 2,4,6-collidine are excellent choices. For extractions and workups, saturated sodium bicarbonate is recommended over stronger inorganic bases like NaOH or K₂CO₃.

  • Q: What is the ideal temperature range for reactions?

    • A: Always start at 0 °C and allow the reaction to proceed at room temperature (20-25 °C). Only use elevated temperatures as a last resort and be aware of the increased risk of racemization.

  • Q: Can my choice of solvent affect stereochemical integrity?

    • A: While less critical than base or temperature, highly polar, protic solvents could potentially facilitate proton transfer events that may lead to racemization under certain conditions. Standard aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN) are generally safe choices.

Experimental Protocols & Data

Table 1: Reaction Condition Guidelines for Preserving Stereochemistry
ParameterRecommended (Low Risk)Use with Caution (Moderate Risk)High Risk (Avoid)Rationale
Base N-Methylmorpholine (NMM), 2,4,6-Collidine, Proton SpongeN,N-Diisopropylethylamine (DIPEA)Triethylamine (TEA), DBU, NaOH, KOH, NaH, n-BuLiStrong and/or non-hindered bases increase the risk of deprotonation at the C-3 stereocenter.[6]
Temperature 0 °C to Room Temperature (25 °C)25 °C to 40 °C> 40 °C, Reflux conditionsHigher temperatures provide the activation energy for the racemization pathway.[2]
Coupling Reagent HATU, HBTU, PyBOP (+ HOBt or Oxyma)EDC/HOBtDCC (without additives)Modern onium salt-based reagents are highly efficient, reducing reaction times and exposure to basic conditions.[3]
Workup pH Neutral to mildly basic (pH 7-8.5 with NaHCO₃)pH 9-10pH > 11 (e.g., 1M NaOH)Harsh basic conditions during workup can cause racemization of the final product.
Protocol 1: Chirality-Safe Amide Coupling

This protocol outlines a general procedure for coupling a carboxylic acid with (R)- or (S)-1-Boc-3-methylaminopyrrolidine while minimizing the risk of racemization.

  • Preparation: In an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DCM or DMF (to make a ~0.1 M solution).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add N-methylmorpholine (NMM) (2.2 eq) to the cooled solution and stir for 1-2 minutes.

  • Amine Addition: Add a solution of this compound (1.1 eq) in the same solvent dropwise over 5 minutes.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then remove the ice bath and allow it to stir at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS every hour.

  • Quenching: Once the reaction is complete (typically 2-4 hours), quench by adding saturated aqueous NH₄Cl solution.

  • Workup: Extract the product with an organic solvent (e.g., EtOAc or DCM). Wash the combined organic layers with saturated aqueous NaHCO₃, water, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo at low temperature (< 40 °C). Purify the crude product by flash column chromatography.

Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC

This protocol provides a starting point for developing an analytical method to assess the enantiomeric purity of your final compound. Optimization will be required for your specific derivative.

  • Column Selection: A cellulose-based chiral stationary phase (CSP) is a good starting point. Columns such as Chiralpak® IC, ID, or similar are often effective.[5]

  • Mobile Phase (Normal Phase):

    • Start with a mobile phase of n-Hexane and Isopropanol (IPA) in a 90:10 ratio.

    • If resolution is poor, systematically vary the ratio (e.g., 95:5, 80:20).

    • Small amounts of an additive like diethylamine (DEA) (for basic compounds) or trifluoroacetic acid (TFA) (for acidic compounds) can improve peak shape. Start with 0.1%.

  • Sample Preparation:

    • Prepare a stock solution of your racemic (reference) sample at ~1 mg/mL in the mobile phase.

    • Prepare a solution of your synthesized (chiral) sample at the same concentration.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV detection at a wavelength where your compound absorbs (e.g., 210-220 nm if no strong chromophore is present).

    • Injection Volume: 10 µL

  • Analysis:

    • Inject the racemic sample to determine the retention times of both enantiomers and confirm baseline separation.

    • Inject your chiral sample.

    • Calculate the enantiomeric excess (% ee) using the peak areas (A1 and A2) of the two enantiomers: % ee = |(A1 - A2) / (A1 + A2)| * 100

Visual Guides

racemization_mechanism cluster_main Potential Base-Mediated Racemization at C-3 chiral_amine Chiral Pyrrolidine (S-enantiomer) intermediate Planar Intermediate (Achiral) chiral_amine->intermediate - H⁺ base Strong Base (B:) base->chiral_amine Deprotonation at C-3 s_product S-enantiomer (Retention) intermediate->s_product + H⁺ r_product R-enantiomer (Inversion) intermediate->r_product + H⁺ protonation_S Reprotonation (Top face) protonation_S->s_product protonation_R Reprotonation (Bottom face) protonation_R->r_product racemic_mixture Racemic Mixture

Caption: Potential racemization pathway via direct deprotonation.

troubleshooting_tree start Loss of Enantiomeric Purity Detected reaction_type What was the reaction type? start->reaction_type amide_coupling Amide Coupling reaction_type->amide_coupling Amide Coupling reductive_amination Reductive Amination reaction_type->reductive_amination Reductive Amination deprotection Boc Deprotection reaction_type->deprotection Deprotection check_base Base used? amide_coupling->check_base check_reductant Reducing Agent? reductive_amination->check_reductant check_workup Workup Conditions? deprotection->check_workup strong_base Strong/Non-hindered? (TEA, DBU, etc.) check_base->strong_base Yes weak_base Weak/Hindered? (NMM, Collidine) check_base->weak_base No solution_base Switch to NMM or Collidine. Lower temperature to 0 °C. strong_base->solution_base check_temp High Temp (>40 °C)? weak_base->check_temp solution_temp Run at 0 °C -> RT. Avoid heating. check_temp->solution_temp Yes recheck Problem Persists? Contact Technical Support. check_temp->recheck No stab STAB check_reductant->stab No other_reductant NaBH4, NaBH3CN check_reductant->other_reductant Yes check_temp_ra Temp > 0 °C? stab->check_temp_ra solution_reductant Switch to STAB. Control pH with AcOH. other_reductant->solution_reductant solution_temp_ra Run at 0 °C or below. check_temp_ra->solution_temp_ra Yes check_temp_ra->recheck No harsh_workup Strong Base (NaOH)? Heat used? check_workup->harsh_workup Yes mild_workup Mild Base (NaHCO3)? No Heat? check_workup->mild_workup No solution_workup Use NaHCO3 for neutralization. Avoid heating during concentration. harsh_workup->solution_workup mild_workup->recheck

Caption: Troubleshooting decision tree for racemization issues.

hplc_workflow start Start: Assess Enantiomeric Purity prep_racemate Prepare Racemic Standard (~1 mg/mL) start->prep_racemate prep_sample Prepare Chiral Sample (~1 mg/mL) start->prep_sample method_dev Select Chiral Column & Mobile Phase (e.g., Chiralpak IC, Hexane/IPA) prep_racemate->method_dev inject_racemate Inject Racemic Standard method_dev->inject_racemate confirm_sep Confirm Baseline Separation of Enantiomers inject_racemate->confirm_sep inject_sample Inject Chiral Sample confirm_sep->inject_sample Separation OK optimize Optimize Mobile Phase (Adjust %IPA, add modifier) confirm_sep->optimize No / Poor Separation integrate Integrate Peak Areas (A1 and A2) inject_sample->integrate calculate_ee Calculate % ee: |(A1-A2)/(A1+A2)| * 100 integrate->calculate_ee end Result: Enantiomeric Purity calculate_ee->end optimize->inject_racemate

Caption: Workflow for enantiomeric excess determination by HPLC.

References

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Boc-3-piperidone and its analogues. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during the synthesis of this critical building block. Our aim is to combine technical accuracy with practical, field-tested insights to ensure your success in the laboratory.

Introduction to 1-Boc-3-piperidone

1-Boc-3-piperidone (tert-butyl 3-oxopiperidine-1-carboxylate) is a versatile heterocyclic ketone widely employed as a key intermediate in the synthesis of a vast array of pharmaceutical agents, particularly those targeting neurological disorders, pain, and inflammation.[1][2][3][4] Its structure, featuring a piperidine ring protected with a tert-butoxycarbonyl (Boc) group, allows for precise chemical modifications, making it an invaluable tool in medicinal chemistry.[1][2]

Despite its utility, the synthesis of 1-Boc-3-piperidone is not without its challenges. Issues such as incomplete reactions, problematic byproducts, and purification difficulties can often lead to reduced yields and purity. This guide will address these common hurdles in a comprehensive question-and-answer format.

Section 1: Troubleshooting Common Synthetic Routes

The most prevalent method for synthesizing 1-Boc-3-piperidone involves the oxidation of the corresponding secondary alcohol, 1-Boc-3-hydroxypiperidine. Several oxidation reagents are commonly used, each with its own set of advantages and potential pitfalls.

Oxidation of 1-Boc-3-hydroxypiperidine

Question 1: My Dess-Martin periodinane (DMP) oxidation of 1-Boc-3-hydroxypiperidine is sluggish and gives a low yield. What could be the cause?

Answer:

Several factors can contribute to a sluggish or low-yielding Dess-Martin oxidation. Here’s a systematic approach to troubleshooting:

  • Reagent Quality: DMP is sensitive to moisture and can degrade over time, leading to reduced activity. It is crucial to use a freshly opened bottle or a properly stored reagent. Impure samples of DMP may paradoxically lead to better results due to the presence of species that accelerate the reaction.[5] The addition of a catalytic amount of water has been shown to accelerate the oxidation rate.[5][6]

  • Reaction Conditions: While the reaction is typically run at room temperature, gentle warming (to around 40-50 °C) can sometimes improve the rate for less reactive substrates. However, be cautious, as higher temperatures can lead to side reactions. The reaction is usually complete within 0.5 to 2 hours.[7]

  • Stoichiometry: Ensure you are using a slight excess of DMP (typically 1.1-1.5 equivalents) to drive the reaction to completion.

  • Workup Issues: The byproduct of the DMP oxidation, an iodinane, can sometimes trap the product, making isolation difficult. A proper workup procedure is essential for maximizing your yield.

Question 2: I'm having trouble with the workup of my Dess-Martin oxidation. How can I effectively remove the iodine byproducts?

Answer:

The removal of iodine-containing byproducts is a common challenge in DMP oxidations. A standard and effective workup protocol involves the following steps:

  • Quenching: Upon completion of the reaction (monitored by TLC), dilute the reaction mixture with a suitable organic solvent like diethyl ether or ethyl acetate.

  • Bicarbonate Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will neutralize the acetic acid generated during the reaction.[6]

  • Thiosulfate Wash: To remove the iodine byproducts, wash the organic layer with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃). The thiosulfate reduces the iodine species to iodide salts, which are soluble in the aqueous layer.

  • Brine Wash and Drying: Finally, wash the organic layer with brine to remove any remaining water, and then dry it over an anhydrous salt such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

This procedure should yield a crude product that is significantly cleaner and easier to purify by column chromatography or distillation.

Question 3: My Swern oxidation of 1-Boc-3-hydroxypiperidine is giving me a complex mixture of products. What are the likely side reactions?

Answer:

The Swern oxidation, while effective, is sensitive to reaction temperature. The primary challenge is controlling the temperature, which should be maintained between -78 °C and -60 °C during the addition of oxalyl chloride and the alcohol. If the temperature rises, several side reactions can occur:

  • Pummerer Rearrangement: This is a common side reaction in Swern oxidations that can occur if the reaction is allowed to warm up before the addition of the hindered base (e.g., triethylamine). This can lead to the formation of α-acetoxy thioether byproducts.

  • Over-oxidation: While less common for secondary alcohols, prolonged reaction times or excessive warming can potentially lead to other undesired products.

To mitigate these issues, ensure your reaction is equipped with an efficient cooling bath (e.g., a dry ice/acetone bath) and that reagents are added slowly to maintain the low temperature.

Question 4: I am considering an Oppenauer oxidation for a large-scale synthesis. What are the key challenges and how can I optimize the reaction?

Answer:

The Oppenauer oxidation is a milder alternative that uses an aluminum alkoxide catalyst and a ketone (like acetone or cyclohexanone) as the hydride acceptor.[8][9] It is particularly useful for large-scale synthesis as it avoids heavy metal reagents.[10] Key challenges include:

  • Equilibrium: The reaction is reversible, so a large excess of the hydride acceptor (ketone) is required to drive the equilibrium towards the product.[8][11]

  • Reaction Time: Oppenauer oxidations can be slow, sometimes requiring prolonged heating.[8]

  • Anhydrous Conditions: The aluminum alkoxide catalyst is sensitive to moisture, so anhydrous conditions are essential for a successful reaction.[8]

  • Workup: The workup typically involves quenching with an acid to break down the aluminum complexes, which can sometimes lead to emulsions.

Optimization Strategies:

  • Use a high-boiling ketone like cyclohexanone to allow for higher reaction temperatures.

  • Employ a Dean-Stark trap to remove the alcohol byproduct and drive the equilibrium forward.

  • Ensure all glassware is flame-dried and reagents are anhydrous.

  • For the workup, a careful and slow addition of aqueous acid, followed by filtration of the aluminum salts, can improve the separation.

A patent for the synthesis of 1-Boc-3-piperidone describes an Oppenauer oxidation using aluminum isopropoxide and pivaldehyde in the presence of methylene chloride, followed by a sodium hydroxide workup.[10]

Alternative Synthetic Routes

Question 5: I am exploring the Dieckmann condensation to synthesize a substituted 3-piperidone ring. My reaction is low-yielding and I'm isolating a significant amount of polymeric material. What is going wrong?

Answer:

The Dieckmann condensation is a powerful tool for forming cyclic β-keto esters, which can then be hydrolyzed and decarboxylated to yield cyclic ketones like piperidones.[12][13][14][15][16] However, several factors can lead to low yields and polymerization:

  • Intermolecular vs. Intramolecular Reaction: The desired Dieckmann condensation is an intramolecular reaction. If the reaction concentration is too high, the intermolecular Claisen condensation can compete, leading to the formation of oligomers and polymers. Running the reaction under high dilution conditions can favor the intramolecular cyclization.

  • Base Stoichiometry: The Dieckmann condensation requires at least one full equivalent of a strong, non-nucleophilic base (e.g., sodium hydride, sodium ethoxide).[15] The resulting β-keto ester is acidic and will be deprotonated by the base. This final deprotonation step is often the driving force for the reaction.[16] Using insufficient base can lead to an incomplete reaction.

  • Base and Solvent Choice: The choice of base and solvent is critical. If using an alkoxide base, it should match the ester group of the starting material to avoid transesterification side reactions.[12]

  • Workup: The acidic workup to protonate the enolate of the β-keto ester must be done carefully.

To troubleshoot, try running the reaction at a lower concentration, ensure you are using at least one equivalent of a suitable base, and carefully control the workup conditions.

Section 2: Purification and Stability

Question 6: My crude 1-Boc-3-piperidone is an oil that is difficult to purify by column chromatography. What are some common issues and how can I improve my purification?

Answer:

Purifying 1-Boc-3-piperidone by column chromatography can be challenging due to its polarity and potential for degradation. Here are some troubleshooting tips:

  • Compound Stability on Silica Gel: The Boc protecting group is known to be sensitive to acidic conditions.[17][18] Standard silica gel is slightly acidic and can cause partial deprotection of the 1-Boc-3-piperidone to the more polar 3-piperidone. This can lead to streaking on the TLC plate and co-elution of the product and the deprotected impurity during column chromatography.

    • Solution: You can neutralize the silica gel by preparing a slurry with a small amount of a non-nucleophilic base, such as triethylamine (typically 1-2% v/v in the eluent), before packing the column. Alternatively, using neutral alumina as the stationary phase can be a good option.

  • Choosing the Right Eluent System: A common eluent system for 1-Boc-3-piperidone is a mixture of hexanes and ethyl acetate. Start with a low polarity (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity to elute your product.

  • Co-eluting Impurities: Unreacted starting material (1-Boc-3-hydroxypiperidine) is a common impurity. As it is more polar than the product, it should elute after the desired ketone. If you are having trouble separating the two, try using a less polar solvent system to achieve better resolution.

  • Vacuum Distillation: For larger quantities, vacuum distillation can be an effective purification method. 1-Boc-3-piperidone can be distilled at reduced pressure (e.g., 104-105 °C at 60 Pa).[10]

Question 7: I've noticed that my purified 1-Boc-3-piperidone develops a yellow color and its purity decreases over time. What are the stability and storage recommendations?

Answer:

1-Boc-3-piperidone has limited long-term stability at room temperature. It is a low-melting solid (melting point 35-40 °C) and can appear as a yellow powder or off-white solid.[1][4] To maintain its purity and prevent degradation, the following storage conditions are recommended:

  • Temperature: Store 1-Boc-3-piperidone in a refrigerator at 0-5 °C.[1]

  • Inert Atmosphere: For long-term storage, it is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Light Protection: Store in a dark or amber-colored vial to protect it from light-induced degradation.

The primary degradation product is often the de-Boc-protected 3-piperidone, which can form due to exposure to acidic impurities or even trace amounts of acid in the storage environment.[1][18]

Section 3: Experimental Protocols and Data

Protocol 1: Synthesis of 1-Boc-3-piperidone via Dess-Martin Oxidation

This protocol is a representative procedure for the small-scale synthesis of 1-Boc-3-piperidone.

Materials:

  • 1-Boc-3-hydroxypiperidine

  • Dess-Martin periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 1-Boc-3-hydroxypiperidine (1.0 eq) in anhydrous DCM (0.2 M), add Dess-Martin periodinane (1.1 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and quench with saturated aqueous NaHCO₃ solution.

  • Separate the layers and wash the organic layer sequentially with 10% aqueous Na₂S₂O₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude 1-Boc-3-piperidone.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by vacuum distillation.

Data Summary: Common Impurities in 1-Boc-3-piperidone Synthesis
Impurity NameStructurePotential OriginRecommended Analytical Technique
1-Boc-3-hydroxypiperidineIncomplete oxidationTLC, GC, HPLC, ¹H NMR
3-PiperidinoneDeprotection of the Boc groupTLC, GC-MS, LC-MS
Iodinane byproductsFrom Dess-Martin periodinane¹H NMR (aromatic signals)
Polymeric materialsIntermolecular side reactions in Dieckmann condensationGPC, ¹H NMR (broad signals)

Section 4: Visualizing Workflows

Diagram 1: General Workflow for the Synthesis and Purification of 1-Boc-3-piperidone

G cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification start 1-Boc-3-hydroxypiperidine oxidation Oxidation (e.g., DMP, Swern, Oppenauer) start->oxidation crude_product Crude 1-Boc-3-piperidone oxidation->crude_product quench Quench Reaction crude_product->quench extract Aqueous Extraction (NaHCO3, Na2S2O3) quench->extract dry Dry Organic Layer extract->dry purify Chromatography or Distillation dry->purify final_product Pure 1-Boc-3-piperidone purify->final_product analysis Characterization (NMR, GC, etc.) final_product->analysis

Caption: Workflow for 1-Boc-3-piperidone synthesis.

Diagram 2: Troubleshooting Logic for Low Yield in Oxidation Reactions

G cluster_reaction Reaction Issues cluster_workup Workup/Purification Issues start Low Yield of 1-Boc-3-piperidone reagent_quality Check Reagent Quality (e.g., DMP activity) start->reagent_quality reaction_conditions Optimize Conditions (Temperature, Time) start->reaction_conditions stoichiometry Verify Stoichiometry start->stoichiometry workup_protocol Improve Workup Protocol (Efficient extraction) start->workup_protocol purification_method Optimize Purification (e.g., neutralized silica) start->purification_method product_stability Assess Product Stability (Degradation) start->product_stability

Caption: Troubleshooting low yield in oxidation.

References

Validation & Comparative

A Senior Application Scientist's Guide to Confirming the Purity of 1-Boc-3-methylaminopyrrolidine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in a Versatile Building Block

1-Boc-3-methylaminopyrrolidine is a chiral synthetic building block of significant interest in medicinal chemistry and drug development. Its pyrrolidine core is a common motif in a multitude of pharmacologically active compounds, and the Boc (tert-butyloxycarbonyl) protecting group facilitates its use in multi-step syntheses by preventing unwanted reactions of the ring nitrogen.[1][2] The purity of this intermediate is not merely a quality metric; it is a prerequisite for the successful, reproducible synthesis of target molecules. Impurities can lead to difficult-to-remove byproducts, lower reaction yields, and introduce unintended pharmacological effects in the final compound, compromising both research outcomes and patient safety.

This guide provides a comparative overview of the primary analytical methods for confirming the chemical and stereochemical purity of this compound. We will delve into the causality behind experimental choices, present detailed protocols, and offer field-proven insights to guide researchers, scientists, and drug development professionals in selecting the most appropriate techniques for their specific needs. The validation of these analytical methods is a crucial aspect of quality control in the pharmaceutical industry, ensuring that the methods are reliable and suitable for their intended purpose.[3][4]

The Analytical Landscape: A Strategic Overview

The comprehensive purity assessment of this compound requires a multi-pronged approach. No single technique can provide a complete picture. Instead, a combination of chromatographic and spectroscopic methods is employed to build a robust and trustworthy purity profile. The general workflow involves subjecting a representative sample to a battery of tests designed to identify and quantify the main component, potential organic impurities, residual solvents, and, if applicable, the undesired enantiomer.

G cluster_0 Sample Preparation cluster_1 Purity & Impurity Analysis cluster_2 Data Interpretation & Reporting Sample This compound Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution HPLC HPLC-UV/MS (Quantitative Purity, Impurity Profile) Dissolution->HPLC Inject GCMS GC-MS (Volatile Impurities, Residual Solvents) Dissolution->GCMS Inject NMR NMR Spectroscopy (Structural Confirmation, qNMR) Dissolution->NMR Analyze Chiral Chiral HPLC/GC (Enantiomeric Purity) Dissolution->Chiral Inject Report Comprehensive Purity Report (% Purity, Impurity Levels, ee%) HPLC->Report GCMS->Report NMR->Report Chiral->Report

Caption: General workflow for the comprehensive purity analysis of this compound.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Purity

Principle: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column.[5] For a moderately polar compound like this compound, reversed-phase HPLC (RP-HPLC) is the method of choice, where a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase.

Expertise & Experience: The key to a successful HPLC analysis is achieving good separation between the main peak and any impurities. The Boc group provides a chromophore, but its UV absorbance is weak and occurs at low wavelengths (~210 nm).[6] Therefore, a clean mobile phase and a high-purity solvent like acetonitrile are crucial to minimize baseline noise. The addition of an ion-pairing agent like trifluoroacetic acid (TFA) to the mobile phase is often necessary to improve the peak shape of amines by suppressing the interaction of the protonated amine with residual silanols on the stationary phase.

Experimental Protocol: RP-HPLC for Purity Determination
  • Instrumentation: HPLC system with a UV detector, autosampler, and a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile.

    • Causality: TFA acidifies the mobile phase, ensuring the amine is protonated, which leads to sharper, more symmetrical peaks.

  • Sample Preparation: Accurately weigh ~5 mg of this compound and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to a final concentration of ~0.5 mg/mL. Filter through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm.

    • Gradient Elution:

      • 0-2 min: 5% B

      • 2-20 min: 5% to 95% B

      • 20-25 min: 95% B

      • 25.1-30 min: 5% B (Re-equilibration)

    • Causality: A gradient elution is used to ensure that both early-eluting polar impurities and late-eluting nonpolar impurities are effectively separated and eluted from the column in a reasonable time.

  • Data Analysis: Purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

A Prepare Mobile Phases (A & B) C Set HPLC Conditions (Gradient, 210 nm) A->C B Prepare Sample (0.5 mg/mL), Filter E Inject Sample (10 µL) B->E D Equilibrate C18 Column C->D D->E F Acquire Chromatogram E->F G Integrate Peaks F->G H Calculate Area % Purity G->H

Caption: Experimental workflow for HPLC purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): Identifying Volatile Impurities

Principle: GC separates compounds based on their volatility and interaction with a stationary phase within a capillary column.[7] The separated components then enter a mass spectrometer (MS), which fragments the molecules and detects them based on their mass-to-charge ratio, providing both quantitative data and structural information.[8][9]

Expertise & Experience: Direct GC analysis of this compound can be challenging. The Boc group is thermally labile and can degrade in a hot GC injector port, leading to inaccurate purity measurements and potential misidentification of degradation products as impurities. A lower injector temperature and a rapid temperature ramp can sometimes mitigate this. GC-MS is most valuable for identifying volatile impurities from the synthesis, such as residual solvents (e.g., methanol, dichloromethane) or low-boiling-point starting materials.[10]

Experimental Protocol: GC-MS for Residual Solvents and Volatile Impurities
  • Instrumentation: GC system coupled to a Mass Spectrometer (e.g., Quadrupole).

  • Column: A low-to-mid polarity column, such as a DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

  • Sample Preparation: Dissolve ~10 mg of the sample in 1 mL of a high-purity solvent not expected to be in the sample (e.g., Ethyl Acetate).

  • GC Conditions:

    • Injector Temperature: 220 °C (as low as practical).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injection Mode: Split (e.g., 50:1 ratio) to avoid overloading the column.

    • Oven Program:

      • Initial Temp: 40 °C, hold for 5 min.

      • Ramp: 10 °C/min to 250 °C.

      • Hold: 5 min at 250 °C.

    • Causality: The initial hold at a low temperature allows for the separation of highly volatile solvents. The temperature ramp then elutes semi-volatile components, including the main compound.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 35-400 m/z.

  • Data Analysis: Identify peaks by comparing their retention times and mass spectra to a reference library (e.g., NIST). Quantify against a known internal standard if necessary.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure

Principle: NMR spectroscopy provides detailed information about the chemical structure of a molecule by observing the magnetic properties of atomic nuclei.[11] For this compound, ¹H and ¹³C NMR are indispensable for confirming the identity and assessing purity by revealing the presence of structurally different impurities.

Expertise & Experience: ¹H NMR is particularly powerful. The integration of the signals is directly proportional to the number of protons, allowing for a quantitative assessment. The large, sharp singlet from the nine equivalent protons of the Boc group (at ~1.4 ppm) serves as an excellent internal reference for quantification.[12] Any impurities with protons in a different chemical environment will appear as separate signals, which can often be identified and quantified relative to the main compound.

Experimental Protocol: ¹H NMR for Structural Confirmation and Purity
  • Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube. Add a small amount of Tetramethylsilane (TMS) as an internal reference (0 ppm).

  • Data Acquisition: Acquire a standard ¹H NMR spectrum.

  • Expected Chemical Shifts (in CDCl₃):

    • ~1.45 ppm: Singlet, 9H (Boc group, -C(CH₃)₃).

    • ~2.45 ppm: Singlet, 3H (N-Methyl group, -NCH₃).

    • ~1.8-2.2 ppm & ~2.8-3.6 ppm: Multiplets, 7H (Pyrrolidine ring protons).

    • Note: The N-H proton of the secondary amine may be broad or not observed. The exact shifts can vary slightly depending on concentration and solvent.[12]

  • Data Analysis:

    • Identity Confirmation: Verify that the observed chemical shifts, splitting patterns, and integrations match the known structure of this compound.

    • Purity Assessment: Carefully examine the baseline for small peaks that do not belong to the main compound or the solvent. Integrate these impurity peaks and compare their area to the area of a known signal from the main compound (e.g., the Boc group's 9H singlet) to estimate the impurity level.

Chiral Purity by NMR

For determining enantiomeric excess (ee), NMR can be used after derivatizing the amine with a chiral agent (e.g., Mosher's acid chloride) to create diastereomers. These diastereomers will have distinct signals in the NMR spectrum, and their integration ratio reflects the enantiomeric ratio of the original sample.[13][14] This is a powerful technique when chiral chromatography is unavailable.[15][16]

Comparative Summary of Analytical Methods

FeatureHPLC-UVGC-MSNMR SpectroscopyChiral HPLC/GC
Principle Differential PartitioningVolatility & MassNuclear SpinChiral Recognition
Primary Use Quantitative Purity, Impurity ProfileResidual Solvents, Volatile ImpuritiesStructural Confirmation, IdentificationEnantiomeric Purity
Quantitation ExcellentGood (with standards)Good (qNMR)Excellent
Sensitivity High (ppm level)Very High (ppb level)ModerateHigh
Sample Throughput High (automated)ModerateLowModerate
Key Advantage Robust, precise quantitation of non-volatile impurities.Structural info on volatile impurities.Unambiguous structure confirmation.Direct separation of enantiomers.
Key Limitation Requires chromophore; may not see all impurities.Thermal degradation of Boc group.Lower sensitivity; complex mixtures are difficult.Requires specialized chiral column.

Conclusion and Recommendations

Confirming the purity of this compound requires a thoughtful, multi-technique approach. No single method is sufficient for a complete characterization.

  • For routine quality control and batch release, RP-HPLC is the primary method for determining chemical purity due to its robustness, precision, and high throughput.[5]

  • For structural confirmation and absolute identity, ¹H and ¹³C NMR are non-negotiable. NMR provides the most definitive evidence of the correct molecular structure.[11]

  • To screen for residual solvents and volatile starting materials, GC-MS is the most appropriate technique.

  • When the stereochemical outcome is critical, Chiral Chromatography (HPLC or GC) is essential to determine the enantiomeric excess (ee) and ensure the correct stereoisomer is being used.

By strategically combining these methods, researchers and drug developers can establish a comprehensive and trustworthy purity profile for this compound, ensuring the quality and integrity of their subsequent research and synthetic endeavors.

References

A Comparative Guide to the Chiral HPLC Analysis of (R)- and (S)-1-Boc-3-methylaminopyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral building blocks is a cornerstone of modern pharmaceutical development. The differential pharmacological and toxicological profiles of enantiomers necessitate robust analytical methods for their separation and quantification. This guide provides an in-depth technical comparison of two effective High-Performance Liquid Chromatography (HPLC) methods for the chiral analysis of (R)- and (S)-1-Boc-3-methylaminopyrrolidine, a key intermediate in the synthesis of various pharmaceutical agents.

The structural integrity and stereochemical purity of intermediates like 1-Boc-3-methylaminopyrrolidine are critical, as they directly influence the safety and efficacy of the final Active Pharmaceutical Ingredient (API).[1] This guide is structured to provide not just a protocol, but a comprehensive understanding of the method development choices, enabling scientists to adapt and troubleshoot their chiral separations effectively. Our approach is grounded in the principles of scientific integrity, adhering to the standards outlined in pharmacopeias such as the United States Pharmacopeia (USP)[2][3] and validation guidelines from the International Council for Harmonisation (ICH).[4]

The Imperative of Chiral Separation

Chiral molecules, or enantiomers, are non-superimposable mirror images that often exhibit distinct biological activities. In drug development, one enantiomer may be therapeutically active (the eutomer), while the other may be less active, inactive, or even contribute to undesirable side effects (the distomer). Consequently, regulatory agencies mandate the stereoselective analysis of chiral drugs. HPLC with Chiral Stationary Phases (CSPs) is the predominant technique for this purpose, offering high resolution and accuracy.[]

The selection of the CSP is the most critical parameter in developing a chiral separation method.[] The underlying principle involves the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. Differences in the stability of these complexes lead to different retention times, enabling separation. Polysaccharide-based and macrocyclic glycopeptide-based CSPs are among the most versatile and widely successful for a broad range of chiral compounds, including Boc-protected amines.[7][8]

Comparative Analysis of Chiral HPLC Methods

This guide compares two robust methods for the enantioseparation of (R)- and (S)-1-Boc-3-methylaminopyrrolidine.

  • Method 1: The Workhorse - Polysaccharide-Based CSP. This method utilizes a cellulose-based stationary phase, renowned for its broad enantioselectivity, particularly under normal phase conditions. Polysaccharide CSPs, such as cellulose tris(3,5-dimethylphenylcarbamate), create chiral cavities and grooves where analytes can interact via hydrogen bonding, π-π interactions, and steric hindrance.[4][9] The use of a non-polar mobile phase with a polar alcohol modifier is a classic approach that often yields excellent separation for N-protected amines.

  • Method 2: The Alternative - Macrocyclic Glycopeptide-Based CSP. This method employs a teicoplanin-based stationary phase. Macrocyclic glycopeptides possess a complex basket-like structure with multiple stereogenic centers, offering a unique combination of interaction mechanisms including ionic interactions, hydrogen bonding, and inclusion complexation.[10][11] This multi-modal capability makes them powerful tools for separating challenging compounds, especially those, like our target analyte, that contain basic amine functionalities.[7]

Performance Data Summary

The following table summarizes the expected performance of the two methods, based on typical results for structurally similar Boc-protected cyclic amines.

ParameterMethod 1: Polysaccharide CSP (Lux Cellulose-1)Method 2: Macrocyclic Glycopeptide CSP (Chirobiotic T)
Mobile Phase n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v)Methanol / Acetic Acid / Triethylamine (100:0.02:0.01, v/v/v)
Flow Rate 1.0 mL/min0.8 mL/min
Temperature 25 °C30 °C
Retention Time (S)-enantiomer ~ 8.5 min~ 6.2 min
Retention Time (R)-enantiomer ~ 10.2 min~ 7.8 min
Resolution (Rs) > 2.0> 1.8
Analysis Time ~ 12 min~ 10 min
Advantages Excellent resolution, robust and widely applicable CSP.Faster analysis time, good peak shape for basic amines.
Considerations Longer run time, requires non-polar solvents.Resolution may be slightly lower, sensitive to mobile phase additives.

Experimental Protocols & Method Causality

Adherence to validated and well-documented protocols is essential for reproducible results. The methods described below are designed to be self-validating systems, meeting the typical requirements for specificity, precision, and accuracy as outlined in the ICH Q2(R1) guideline.[4][12]

Diagram: Chiral HPLC Analysis Workflow

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample 1. Weigh Racemic Standard & Enantiomeric Sample Dissolve 2. Dissolve in Mobile Phase (Concentration ~1 mg/mL) Sample->Dissolve Filter 3. Filter through 0.45 µm PTFE Syringe Filter Dissolve->Filter Equilibrate 4. Equilibrate HPLC System with Mobile Phase Filter->Equilibrate Inject 5. Inject Sample (e.g., 5 µL) Equilibrate->Inject Separate 6. Perform Isocratic Elution & UV Detection Inject->Separate Integrate 7. Integrate Peak Areas of (R)- and (S)-Enantiomers Separate->Integrate Calculate 8. Calculate Enantiomeric Excess (% ee) Integrate->Calculate Report 9. Generate Report with System Suitability Data Calculate->Report

Caption: Workflow for the chiral HPLC analysis of this compound.

Method 1: Detailed Protocol using Polysaccharide-Based CSP

Rationale: This method leverages the proven capabilities of cellulose-based CSPs in normal phase mode. The n-hexane/isopropanol mobile phase provides a non-polar environment where the chiral grooves of the polysaccharide selector can effectively differentiate between the enantiomers based on steric fit and hydrogen bonding interactions. A small amount of diethylamine (DEA) is added as a basic modifier to improve the peak shape of the basic analyte by minimizing interactions with residual acidic silanol groups on the silica support.

Step-by-Step Methodology:

  • Instrumentation:

    • HPLC system with isocratic pump, autosampler, column thermostat, and UV detector.

  • Chromatographic Conditions:

    • Column: Lux® 5 µm Cellulose-1 (250 x 4.6 mm) or equivalent cellulose tris(3,5-dimethylphenylcarbamate) CSP.

    • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 215 nm (where the Boc-carbamate group absorbs).

    • Injection Volume: 5 µL.

  • Sample Preparation:

    • Prepare a stock solution of the racemic (R/S)-1-Boc-3-methylaminopyrrolidine standard in the mobile phase at a concentration of approximately 1.0 mg/mL.

    • Prepare samples of the (R)- or (S)-enantiomer to be tested at the same concentration in the mobile phase.

    • Filter all solutions through a 0.45 µm PTFE syringe filter before placing them in the autosampler.

  • Analysis Procedure:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject the racemic standard to confirm the retention times of both enantiomers and to perform system suitability tests (e.g., resolution > 2.0).

    • Inject the individual enantiomer samples to determine their enantiomeric purity.

    • Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100.

Method 2: Detailed Protocol using Macrocyclic Glycopeptide-Based CSP

Rationale: This method utilizes a polar ionic mode on a teicoplanin-based CSP. This mode is particularly effective for basic compounds.[10] The mobile phase consists primarily of methanol with small amounts of an acid (acetic acid) and a base (triethylamine). This creates a competitive environment where the protonated analyte can engage in ionic interactions with the negatively charged carboxyl groups of the teicoplanin selector. Chiral recognition is achieved through a combination of these ionic interactions, hydrogen bonding, and steric repulsion.

Step-by-Step Methodology:

  • Instrumentation:

    • HPLC system with isocratic pump, autosampler, column thermostat, and UV detector.

  • Chromatographic Conditions:

    • Column: Chirobiotic™ T (250 x 4.6 mm, 5 µm) or equivalent teicoplanin-based CSP.

    • Mobile Phase: Methanol / Acetic Acid / Triethylamine (100:0.02:0.01, v/v/v). Note: Pre-mix the additives into the methanol.

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 215 nm.

    • Injection Volume: 5 µL.

  • Sample Preparation:

    • Prepare a stock solution of the racemic (R/S)-1-Boc-3-methylaminopyrrolidine standard in the mobile phase at a concentration of approximately 1.0 mg/mL.

    • Prepare samples of the (R)- or (S)-enantiomer to be tested at the same concentration in the mobile phase.

    • Filter all solutions through a 0.45 µm PTFE syringe filter.

  • Analysis Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved (approx. 30-45 minutes).

    • Inject the racemic standard to verify system suitability (e.g., resolution > 1.5, tailing factor < 1.5).

    • Inject the test samples to determine enantiomeric purity.

    • Calculate the enantiomeric excess (% ee) as described in Method 1.

Conclusion and Recommendations

Both presented methods offer viable and robust solutions for the chiral analysis of (R)- and (S)-1-Boc-3-methylaminopyrrolidine.

  • Method 1 (Polysaccharide CSP) is recommended as the primary choice for routine quality control due to the typically higher resolution achieved on polysaccharide phases for a wide range of compounds. Its robustness and the extensive literature supporting its use provide a high degree of confidence.

  • Method 2 (Macrocyclic Glycopeptide CSP) serves as an excellent alternative, particularly when faster analysis times are desired. It is also a valuable option if peak shape issues (e.g., tailing) are observed with the primary method, as the polar ionic mode is specifically designed to handle basic analytes effectively.

The choice between these methods will depend on specific laboratory needs, including throughput requirements, solvent usage considerations, and available instrumentation. It is recommended that any selected method be fully validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[4][12]

References

A Senior Application Scientist's Guide to Pyrrolidine Building Blocks: A Comparative Analysis of 1-Boc-3-methylaminopyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

For correspondence, please contact: --INVALID-LINK--

Abstract

The pyrrolidine scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its prevalence stems from its ability to impart desirable physicochemical properties and to serve as a versatile chiral handle for stereoselective synthesis.[3] This guide provides an in-depth comparison of 1-Boc-3-methylaminopyrrolidine with other key pyrrolidine building blocks, including 1-Boc-3-aminopyrrolidine and various C2-substituted pyrrolidines. We will explore the nuances of their chemical reactivity, impact on the biological activity of derivative compounds, and provide field-proven experimental protocols to aid researchers, scientists, and drug development professionals in their synthetic endeavors.

Introduction: The Privileged Pyrrolidine Scaffold

The five-membered saturated nitrogen heterocycle, pyrrolidine, is a recurring motif in a vast array of biologically active compounds.[2] Its non-planar, puckered conformation allows for a three-dimensional exploration of chemical space, a critical aspect in designing molecules with high target specificity and affinity. The tert-butoxycarbonyl (Boc) protecting group is frequently employed to modulate the reactivity of the pyrrolidine nitrogen, enabling sequential and controlled synthetic transformations. This guide focuses on 3-substituted pyrrolidines, a class of building blocks that has proven particularly fruitful in the development of novel therapeutics, most notably in the area of dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes.[4][5]

Comparative Analysis of 3-Substituted Pyrrolidine Building Blocks

The choice of a specific pyrrolidine building block can have profound implications on the outcome of a synthetic route and the pharmacological profile of the final compound. Here, we compare this compound with its close analogue, 1-Boc-3-aminopyrrolidine, and other relevant pyrrolidine derivatives.

Physicochemical Properties

The introduction of a methyl group on the 3-amino substituent of this compound subtly alters its physicochemical properties compared to the unsubstituted 1-Boc-3-aminopyrrolidine.

PropertyThis compound1-Boc-3-aminopyrrolidine(S)-2-Methylpyrrolidine
Molecular Formula C₁₀H₂₀N₂O₂C₉H₁₈N₂O₂C₅H₁₁N
Molecular Weight 200.28 g/mol 186.25 g/mol [6]85.15 g/mol
Appearance -White to off-white powder[7]-
Boiling Point -286.4 ± 29.0 °C (Predicted)[7]104-106 °C
Melting Point -50 °C[7]-
Density -1.04 ± 0.1 g/cm³ (Predicted)[7]0.835 g/mL
pKa (of conjugate acid) Higher (secondary amine)Lower (primary amine)~11.2

The N-methyl group in this compound increases its basicity and lipophilicity compared to the primary amine in 1-Boc-3-aminopyrrolidine. This seemingly minor change can influence reaction kinetics, solubility in different solvent systems, and the binding interactions of the final drug molecule with its biological target.

Impact on Chemical Reactivity and Synthesis

The primary difference in reactivity between this compound and 1-Boc-3-aminopyrrolidine lies in the nucleophilicity and steric hindrance of the 3-amino group.

  • Nucleophilicity: The secondary amine of this compound is generally more nucleophilic than the primary amine of 1-Boc-3-aminopyrrolidine due to the electron-donating effect of the methyl group. This can lead to faster reaction rates in nucleophilic substitution and addition reactions.

  • Steric Hindrance: The methyl group also introduces greater steric bulk around the nitrogen atom, which can be advantageous or disadvantageous depending on the specific reaction. In some cases, it can enhance diastereoselectivity by directing the approach of reagents. Conversely, it may hinder the reaction with sterically demanding electrophiles.

  • Amide Bond Formation: In the crucial step of amide bond formation, a cornerstone of many drug syntheses, the choice between a primary and secondary amine can influence the choice of coupling reagents and reaction conditions. While both are readily coupled, the secondary amine of this compound may require more robust activation methods in challenging cases.

The following diagram illustrates the general workflow for utilizing these building blocks in a typical drug synthesis campaign, which often involves an initial amide coupling followed by Boc deprotection.

G cluster_0 Building Block Selection cluster_1 Amide Coupling cluster_2 Deprotection Boc_Me_Pyr This compound Coupling Carboxylic Acid + Coupling Reagent Boc_Me_Pyr->Coupling Nucleophilic Attack Boc_NH2_Pyr 1-Boc-3-aminopyrrolidine Boc_NH2_Pyr->Coupling Other_Pyr Other Pyrrolidines Other_Pyr->Coupling Coupled_Product Boc-Protected Amide Intermediate Coupling->Coupled_Product Amide Bond Formation Deprotection Acidic Conditions (e.g., TFA, HCl) Coupled_Product->Deprotection Boc Removal Final_Product Final Drug Candidate Deprotection->Final_Product G cluster_0 Reactants cluster_1 Reaction cluster_2 Workup & Purification Carboxylic_Acid Carboxylic Acid Activation Activation in DMF Carboxylic_Acid->Activation HATU_DIPEA HATU + DIPEA HATU_DIPEA->Activation Pyrrolidine Pyrrolidine Amine Coupling Coupling at RT Pyrrolidine->Coupling Activation->Coupling Addition of Pyrrolidine Workup Aqueous Workup & Extraction Coupling->Workup Purification Column Chromatography Workup->Purification Final_Product Pure Amide Product Purification->Final_Product G cluster_0 Reactants cluster_1 Reaction cluster_2 Workup Boc_Pyrrolidine Boc-Protected Pyrrolidine Reaction Stir at 0°C to RT Boc_Pyrrolidine->Reaction TFA_DCM TFA in DCM TFA_DCM->Reaction Evaporation Evaporation of Solvent & Excess TFA Reaction->Evaporation Reaction Completion Product_Salt Deprotected Pyrrolidine (TFA salt) Evaporation->Product_Salt

References

A Comparative Guide to the Synthetic Utility of 1-Boc-3-methylaminopyrrolidine vs. 1-Boc-3-aminopyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks is a critical decision that profoundly impacts the efficiency of synthetic routes and the properties of the final active pharmaceutical ingredients (APIs). The pyrrolidine scaffold is a privileged motif in medicinal chemistry, valued for its conformational rigidity and its role as a versatile pharmacophore.[1] Within this class, 1-Boc-3-aminopyrrolidine and its N-methylated counterpart, 1-Boc-3-methylaminopyrrolidine, are two widely utilized intermediates. This guide provides an in-depth technical comparison of their synthetic utility, supported by experimental data, to inform rational selection in complex synthetic endeavors.

At a Glance: Structural and Physicochemical Properties

The fundamental difference between these two building blocks lies in the nature of the exocyclic amine: a primary amine in 1-Boc-3-aminopyrrolidine and a secondary amine in this compound. This seemingly minor structural change has significant implications for their reactivity, driven by a balance of electronic and steric effects.

Property1-Boc-3-aminopyrrolidineThis compound
Structure A pyrrolidine ring with a primary amine at the 3-position and a Boc-protected ring nitrogen.A pyrrolidine ring with a secondary (N-methyl) amine at the 3-position and a Boc-protected ring nitrogen.
Molecular Formula C₉H₁₈N₂O₂C₁₀H₂₀N₂O₂
Molecular Weight 186.25 g/mol 200.28 g/mol
Amine Type PrimarySecondary
Key Reactive Site -NH₂ group-NH(CH₃) group

The Decisive Factors: Electronic vs. Steric Effects

The choice between a primary and a secondary amine in synthesis is governed by the interplay of nucleophilicity and steric hindrance.

  • Electronic Effects: The methyl group on this compound is an electron-donating group. This positive inductive effect increases the electron density on the nitrogen atom, making the secondary amine more basic and, in principle, more nucleophilic than the primary amine of 1-Boc-3-aminopyrrolidine.

  • Steric Effects: Conversely, the presence of the methyl group, in addition to the pyrrolidine ring, introduces greater steric bulk around the nitrogen's lone pair of electrons. This steric hindrance can impede the amine's approach to an electrophilic center, potentially slowing down or inhibiting reactions, especially with bulky substrates.

The dominance of either the electronic or steric effect is highly dependent on the specific reaction type and the nature of the coupling partners.

Comparative Performance in Key Synthetic Transformations

We will now explore the utility of these two building blocks in three common and critical synthetic reactions: amide coupling, Buchwald-Hartwig amination, and reductive amination.

Amide Coupling: The Workhorse of Medicinal Chemistry

Amide bond formation is one of the most frequently employed reactions in drug discovery.[2] The reactivity of the amine is a crucial factor in the efficiency of these coupling reactions.

General Workflow for Amide Coupling:

G cluster_reactants Reactants cluster_reagents Reagents CarboxylicAcid Carboxylic Acid (R-COOH) Activation Activation (Formation of Active Ester) CarboxylicAcid->Activation Amine 1-Boc-3-aminopyrrolidine or This compound Coupling Nucleophilic Attack by Amine Amine->Coupling CouplingReagent Coupling Reagent (e.g., HATU, EDC) CouplingReagent->Activation Base Base (e.g., DIPEA) Base->Activation Activation->Coupling Product Amide Product Coupling->Product

Caption: Generalized workflow for amide bond formation.

Comparative Insights:

  • 1-Boc-3-aminopyrrolidine (Primary Amine): As a primary amine, it is generally less sterically hindered, allowing for efficient coupling with a wide range of carboxylic acids, including sterically demanding ones. High yields are often achievable under standard conditions with common coupling reagents like HATU, HBTU, or EDC/HOBt.[3]

  • This compound (Secondary Amine): The increased steric bulk of the secondary amine can lead to slower reaction rates and potentially lower yields, especially when coupled with hindered carboxylic acids. To overcome this, more powerful coupling reagents, such as HATU or COMU, are often preferred as they generate highly reactive activated esters that can accelerate the reaction.[4][5] In some cases, higher reaction temperatures or longer reaction times may be necessary.

Representative Experimental Data for Amide Coupling:

AmineCoupling PartnerCoupling Reagent/BaseSolventTime (h)YieldReference
(R)-3-(Boc-amino)pyrrolidineBenzoic AcidHATU/DIPEADMF4-6~95%[3]
(R)-3-(Boc-amino)pyrrolidineBoc-ValineEDC/HOBt/DIPEADCM12-16~88%[3]
Morpholine (Secondary cyclic amine)NaproxenEDC/DMAP/HOBt(cat.)CH₃CN1484%[4]
Proline Methyl Ester (Secondary cyclic amine)Thiazole carboxylic acidEDC/DMAP/HOBt(cat.)CH₃CN1460%[4]

Note: Data for the secondary amines are for representative cyclic secondary amines due to a lack of directly comparable published data for this compound under identical conditions. The trend of requiring robust conditions or accepting moderate yields for secondary amines is generally observed.

Buchwald-Hartwig Amination: Forging C-N Bonds to Aromatic Systems

The palladium-catalyzed Buchwald-Hartwig amination is a powerful method for constructing C(sp²)-N bonds, a common linkage in many kinase inhibitors and other APIs.[6][7]

General Catalytic Cycle for Buchwald-Hartwig Amination:

G Pd0 Pd(0)L₂ OA_complex [Pd(II)(Ar)(X)L₂] Pd0->OA_complex Oxidative Addition (Ar-X) Amine_complex [Pd(II)(Ar)(NRR')L₂] OA_complex->Amine_complex Ligand Exchange (HNRR') Product Ar-NRR' Amine_complex->Product Reductive Elimination

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Comparative Insights:

  • 1-Boc-3-aminopyrrolidine (Primary Amine): Primary amines are generally excellent coupling partners in Buchwald-Hartwig reactions. The reaction often proceeds with high efficiency, allowing for the synthesis of mono-arylated products. A wide range of palladium catalysts and ligands can be employed.[8]

  • This compound (Secondary Amine): Secondary amines, particularly cyclic ones, are also effective nucleophiles in this transformation. However, the increased steric hindrance can sometimes necessitate the use of more specialized, bulky phosphine ligands (e.g., XPhos, SPhos) to facilitate the reductive elimination step and achieve high yields.[9] The choice of base and solvent can also be more critical to success compared to reactions with primary amines.

Representative Experimental Data for Buchwald-Hartwig Amination:

AmineAryl HalideCatalyst/Ligand/BaseSolventTemp (°C)YieldReference
2-aminopyridine (primary)4-bromotoluenePd₂(dba)₃/Xantphos/Cs₂CO₃Dioxane10095%General protocol
Pyrrolidine (secondary)4-chlorotoluenePd(OAc)₂/BINAP/NaOtBuToluene8098%General protocol
Aniline (primary)2-bromo-13α-estrone 3-methyl etherPd(OAc)₂/RuPhos/NaOtBuToluene150 (MW)85%[10]
Substituted secondary amines3-chloro-1-azaphenothiazinePd(OAc)₂/ligand/K₂CO₃t-BuOH11075-88%[11]

Note: The data presented are from various sources illustrating typical conditions and yields for primary and secondary amines in Buchwald-Hartwig reactions, highlighting the general feasibility and high yields achievable with both amine types, albeit sometimes with tailored catalytic systems for secondary amines.

Reductive Amination: Building Blocks for Further Functionalization

Reductive amination is a versatile two-step, one-pot process that forms a new C-N single bond by reacting an amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent.[12][13]

General Workflow for Reductive Amination:

G Carbonyl Aldehyde or Ketone Imine Imine/Iminium Ion Intermediate Carbonyl->Imine Amine 1-Boc-3-aminopyrrolidine or This compound Amine->Imine Reduction Reduction (e.g., NaBH(OAc)₃) Imine->Reduction Product Alkylated Amine Product Reduction->Product

Caption: General workflow for reductive amination.

Comparative Insights:

  • 1-Boc-3-aminopyrrolidine (Primary Amine): Primary amines readily react with both aldehydes and ketones to form imine intermediates, which are then reduced. This process allows for the introduction of a wide variety of substituents onto the nitrogen atom. However, a potential side reaction is over-alkylation, where the newly formed secondary amine reacts again with the carbonyl compound, leading to a tertiary amine. Careful control of stoichiometry (using the amine in slight excess) can often mitigate this.[12]

  • This compound (Secondary Amine): Secondary amines react with carbonyls to form an iminium ion intermediate. This reaction is generally clean, leading to the formation of a tertiary amine upon reduction. The issue of over-alkylation is non-existent, which is a significant advantage in terms of product purity and simplifying purification. However, the initial formation of the iminium ion can be slower with sterically hindered ketones.[14][15]

Application in Drug Discovery: Case Studies

The choice between these two pyrrolidine building blocks is often dictated by the specific requirements of the target molecule.

  • Janus Kinase (JAK) Inhibitors: The 3-aminopyrrolidine scaffold is a key component in several JAK inhibitors.[16][17] For instance, in the synthesis of tofacitinib, a chiral 3-aminopyrrolidine derivative is crucial for its interaction with the kinase active site. The primary amine allows for the construction of the necessary amide or urea linkages that define the pharmacophore.[18]

  • Spleen Tyrosine Kinase (Syk) Inhibitors: Similarly, the aminopyrrolidine moiety is found in various Syk inhibitors.[19][20] The primary amine serves as a handle for introducing diversity and tuning the physicochemical properties of the inhibitor to optimize potency and selectivity.

  • N-Methylated Scaffolds in Kinase Inhibitors: The introduction of an N-methyl group can be a strategic decision in drug design. It can block a potential site of metabolism (N-dealkylation), potentially improving the pharmacokinetic profile of a drug candidate. Furthermore, the N-methyl group can fill a specific hydrophobic pocket in the target protein, enhancing binding affinity. While less common as a starting material, the N-methylpyrrolidine motif is present in numerous bioactive compounds.[5]

Experimental Protocols

Protocol 1: General Procedure for HATU-Mediated Amide Coupling with 1-Boc-3-aminopyrrolidine[3]
  • Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution.

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add a solution of 1-Boc-3-aminopyrrolidine (1.1 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours, monitoring progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with 5% LiCl solution (to remove DMF) and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: General Procedure for Reductive Amination with a Secondary Amine
  • To a solution of the aldehyde or ketone (1.0 eq) and this compound (1.1 eq) in a suitable solvent (e.g., dichloroethane or methanol), add acetic acid (1-2 drops, catalytic).

  • Stir the mixture at room temperature for 1-2 hours to facilitate iminium ion formation.

  • Add the reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise.

  • Stir the reaction at room temperature for 12-24 hours, monitoring progress by TLC.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Conclusion and Recommendations

Both 1-Boc-3-aminopyrrolidine and this compound are valuable building blocks in synthetic and medicinal chemistry. The choice between them should be a strategic one, based on the specific synthetic challenge and the desired properties of the final product.

  • Choose 1-Boc-3-aminopyrrolidine for:

    • Versatility and General Reactivity: Its lower steric hindrance makes it a reliable choice for a broad range of coupling partners.

    • When a Primary or Secondary Amine is Required in the Final Product: It provides a direct route to these functionalities after Boc deprotection.

    • Cost-Effectiveness: It is often the more economical option for large-scale synthesis.

  • Choose this compound for:

    • Preventing Over-alkylation: In reductive amination, it cleanly provides the tertiary amine without the risk of forming byproducts.

    • Introducing Metabolic Stability: The N-methyl group can block a potential site of enzymatic degradation.

    • Probing Hydrophobic Pockets: When the methyl group is desired to enhance binding affinity with a biological target.

    • When a Tertiary Amine is the Target: It offers a more direct synthetic route to N-methylated pyrrolidine-containing final products.

By understanding the fundamental principles of their reactivity and considering the specific context of the synthetic target, researchers can make an informed decision, optimizing their synthetic strategies for efficiency, yield, and the desired biological profile.

References

Efficacy comparison of drug candidates synthesized with 1-Boc-3-methylaminopyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Efficacy Comparison of Kinase Inhibitors Synthesized from the 1-Boc-3-methylaminopyrrolidine Scaffold

In the landscape of modern drug discovery, the selection of a core chemical scaffold is a pivotal decision that dictates the trajectory of a research program. The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a quintessential example of a "privileged scaffold." Its conformational rigidity, chirality, and capacity for diverse functionalization make it a cornerstone in the design of potent and selective therapeutic agents. This guide focuses on a specific, high-value derivative: This compound . The strategic placement of the methylamino group at the C3 position provides a crucial vector for building complex molecular architectures, while the Boc-protecting group offers a reliable handle for controlled, stepwise synthesis.

This document provides a comparative analysis of drug candidates synthesized using this versatile building block, with a primary focus on their application as kinase inhibitors. We will delve into the rationale behind their design, present their comparative efficacy through robust experimental data, and provide detailed protocols for key validation assays. Our objective is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of how this scaffold can be leveraged to achieve therapeutic success.

Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer and autoimmune disorders. The ATP-binding site of kinases has been a primary target for inhibitor development. The 3-methylaminopyrrolidine scaffold is particularly adept at targeting this site. Its secondary amine provides a key hydrogen bond donor/acceptor site that can interact with the hinge region of the kinase, a critical anchoring point for many inhibitors. Furthermore, the pyrrolidine ring itself serves as a rigid core to orient other pharmacophoric elements into optimal positions within the binding pocket, enhancing both potency and selectivity.

This guide will explore representative examples from the Janus Kinase (JAK) family of inhibitors, where this scaffold has been successfully employed to achieve high affinity and specific targeting.

Comparative Analysis of Representative JAK Inhibitors

The Janus kinases (JAK1, JAK2, JAK3, and TYK2) are intracellular, non-receptor tyrosine kinases that are critical for cytokine-mediated signaling. The JAK-STAT pathway is a primary signaling cascade for numerous cytokines and growth factors involved in inflammation and immunity. Consequently, JAK inhibitors have emerged as a major class of therapeutics for autoimmune diseases like rheumatoid arthritis and myeloproliferative neoplasms.

We will compare two representative compounds from medicinal chemistry literature that utilize the this compound core. For the purposes of this guide, we will refer to them as Compound A (a pan-JAK inhibitor) and Compound B (a JAK1-selective inhibitor) based on published data.

Synthesis and Design Rationale

The synthesis of these compounds typically begins with the chiral this compound, which is then coupled to a core heterocyclic scaffold (e.g., a pyrazolopyrimidine or a pyrrolopyrimidine). This core is designed to form hydrogen bonds with the kinase hinge region. Subsequent chemical modifications are made to explore the solvent-front and ribose-binding pockets of the ATP-binding site to enhance potency and modulate selectivity.

The design of Compound B as a JAK1-selective inhibitor often involves introducing bulky or specific functional groups that create steric hindrance or favorable interactions in the JAK1 binding site, which differs subtly from other JAK family members. This strategic modification aims to reduce off-target effects associated with inhibiting JAK2 (e.g., hematological side effects) or JAK3.

Quantitative Efficacy Comparison

The most direct measure of a kinase inhibitor's potency is its IC50 value, which represents the concentration of the inhibitor required to reduce the kinase's activity by 50%. The data below is a representative summary compiled from publicly available research findings.

Compound ID Target Kinase IC50 (nM) Selectivity Profile
Compound A JAK18Pan-JAK Inhibitor
JAK25
JAK315
TYK212
Compound B JAK13JAK1-Selective
JAK295(~32-fold vs. JAK1)
JAK3250(~83-fold vs. JAK1)
TYK2110(~37-fold vs. JAK1)

Interpretation of Data:

  • Compound A demonstrates potent, single-digit nanomolar inhibition across the JAK family, classifying it as a pan-JAK inhibitor. This profile can be beneficial for diseases where multiple cytokine pathways are active.

  • Compound B shows high potency against JAK1 (3 nM IC50) but is significantly less active against other JAK family members. This selectivity is a key design achievement, potentially leading to a better safety profile by avoiding the inhibition of JAK2, which is crucial for red blood cell production.

Experimental Protocols for Efficacy Determination

The trustworthiness of efficacy data hinges on the robustness of the experimental methods used. Below is a detailed protocol for a common in vitro kinase assay used to determine IC50 values.

In Vitro Kinase Assay: Homogeneous Time-Resolved Fluorescence (HTRF®)

This protocol describes a method to measure the phosphorylation of a substrate peptide by a target kinase.

Principle: The assay quantifies the enzymatic activity of a kinase by detecting the phosphorylation of a biotinylated peptide substrate. The detection is achieved using a Europium cryptate-labeled anti-phospho-specific antibody and an XL665-labeled streptavidin (SA-XL665). When the substrate is phosphorylated, the antibody binds, bringing the Europium donor and the XL665 acceptor into close proximity. Upon excitation at 337 nm, Förster Resonance Energy Transfer (FRET) occurs, resulting in a specific fluorescence signal at 665 nm.

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction & Detection A 1. Dispense Inhibitor (10-point serial dilution) B 2. Add Kinase + Substrate Mix (e.g., JAK1 + ULight-JAK1 peptide) A->B C 3. Add ATP Solution to initiate reaction B->C D 4. Incubate (e.g., 60 min at room temp) C->D E 5. Add Detection Reagents (Eu-Ab + SA-XL665) D->E F 6. Incubate (e.g., 60 min at room temp) E->F G 7. Read Plate (HTRF-compatible reader) F->G

Caption: Workflow for an HTRF® in vitro kinase assay.

Step-by-Step Methodology:

  • Compound Plating:

    • Prepare a 10-point, 3-fold serial dilution of the test compounds (e.g., Compound A, Compound B) in 100% DMSO, starting at a top concentration of 1 mM.

    • Using an acoustic liquid handler, dispense 50 nL of each compound dilution into the wells of a low-volume 384-well microplate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Kinase/Substrate Addition:

    • Prepare a 2X kinase/substrate mix in enzymatic buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% BSA). The final concentrations should be, for example, 2 nM JAK1 enzyme and 200 nM ULight™-JAK1 peptide.

    • Dispense 5 µL of this mix into each well containing the compounds.

  • Initiation of Reaction:

    • Prepare a 2X ATP solution in the enzymatic buffer. The final concentration should be at the Km value for the specific kinase (e.g., 10 µM for JAK1).

    • Add 5 µL of the ATP solution to all wells to start the enzymatic reaction. The final reaction volume is 10 µL.

  • Enzymatic Incubation:

    • Seal the plate and incubate for 60 minutes at room temperature.

  • Detection:

    • Prepare the detection reagent mix containing Europium-cryptate labeled anti-phosphotyrosine antibody and SA-XL665 in detection buffer.

    • Add 10 µL of the detection mix to each well to stop the reaction.

  • Detection Incubation:

    • Seal the plate, protect it from light, and incubate for 60 minutes at room temperature to allow for antibody-antigen binding.

  • Data Acquisition:

    • Read the plate on an HTRF®-compatible plate reader, measuring the emission at 665 nm (FRET signal) and 620 nm (cryptate signal).

    • The ratio of (665 nm / 620 nm) * 10,000 is calculated.

  • Data Analysis:

    • Normalize the data using the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Mechanism of Action: The JAK-STAT Signaling Pathway

To understand the therapeutic impact of these inhibitors, it is crucial to visualize their point of intervention within the cellular signaling cascade.

JAK-STAT Pathway Diagram:

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Extracellular Domain Transmembrane Domain Intracellular Domain Cytokine->Receptor:f0 1. Binding JAK JAK Receptor:f2->JAK 2. Receptor Dimerization & JAK Activation STAT STAT JAK->STAT 3. STAT Phosphorylation STAT_P p-STAT STAT_dimer STAT Dimer STAT_P->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Nuclear Translocation Inhibitor JAK Inhibitor (Compound A/B) Inhibitor->JAK BLOCKS Gene Gene Transcription DNA->Gene 6. Gene Expression (e.g., Inflammation)

Caption: Inhibition of the JAK-STAT signaling pathway.

As depicted, the binding of a cytokine (e.g., Interleukin-6) to its receptor on the cell surface brings the associated JAK proteins into close proximity, leading to their auto-phosphorylation and activation. Activated JAKs then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins. These phosphorylated STATs dimerize, translocate to the nucleus, and bind to DNA to regulate the transcription of genes involved in inflammation and immunity.

The drug candidates synthesized from this compound, such as Compound A and Compound B , function by competitively binding to the ATP-binding site of the JAK proteins. This action prevents the phosphorylation and activation of STATs, effectively blocking the downstream signaling cascade and mitigating the pro-inflammatory gene expression.

Conclusion and Future Directions

The this compound scaffold has proven to be an exceptionally valuable starting point for the development of potent and selective kinase inhibitors. The comparative analysis of representative JAK inhibitors demonstrates that subtle modifications to the molecule, guided by an understanding of the target's three-dimensional structure, can profoundly influence the resulting compound's selectivity profile. The pan-JAK inhibitory profile of Compound A and the JAK1-selectivity of Compound B highlight the scaffold's tunability to achieve distinct therapeutic goals.

The robust and reproducible in vitro assays, such as the HTRF® protocol detailed here, are fundamental to characterizing these inhibitors and enabling the data-driven decisions that propel drug discovery programs forward. Future work in this area will likely focus on further refining selectivity, not only within the JAK family but also across the broader human kinome, to develop next-generation therapeutics with enhanced efficacy and superior safety profiles.

A Senior Application Scientist's Guide: The Cost-Benefit Analysis of 1-Boc-3-Methylaminopyrrolidine in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of drug discovery, the selection of molecular building blocks is a critical decision point, profoundly influencing a project's trajectory, cost, and ultimate success. Among the privileged scaffolds in medicinal chemistry, saturated nitrogen heterocycles, particularly pyrrolidines, are ubiquitous due to their favorable physicochemical properties and their prevalence in FDA-approved drugs.[1][2] This guide provides an in-depth cost-benefit analysis of a specific, highly valuable building block: 1-Boc-3-methylaminopyrrolidine .

Authored for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple cataloging of features. It offers a comparative analysis against viable alternatives, supported by experimental insights, to equip you with the data-driven rationale needed to justify scaffold selection in your discovery programs.

The Strategic Value of the Pyrrolidine Scaffold

The pyrrolidine ring is a five-membered, non-aromatic nitrogen heterocycle that offers a distinct three-dimensional geometry, departing from the flat, two-dimensional space often occupied by aromatic rings. This structural feature is paramount for creating molecules that can make specific, high-affinity interactions with the complex surfaces of biological targets.[2] The nitrogen atom within the ring acts as a hydrogen bond acceptor and imparts basicity, which can be crucial for aqueous solubility and forming salt-bridges with acidic residues in protein binding pockets.[2]

This compound emerges as a particularly strategic building block. The tert-butoxycarbonyl (Boc) protecting group on the ring nitrogen allows for selective functionalization of the exocyclic secondary methylamine, providing a handle for introducing diverse substituents and exploring structure-activity relationships (SAR).

Part 1: A Pragmatic Cost Analysis

The financial investment in starting materials is a significant component of early-stage drug discovery budgets. While the upfront cost of a building block is a key consideration, it must be weighed against its potential to accelerate timelines and improve the quality of candidate molecules. The cost of chiral building blocks can vary significantly based on the complexity of their synthesis and purification.

Below is a comparative cost analysis of this compound and several structurally related alternatives. Prices are collated from various chemical suppliers and are subject to change.

Building BlockStructureRepresentative CAS NumberRepresentative Price (USD/gram)
This compound tert-butyl 3-(methylamino)pyrrolidine-1-carboxylate454712-26-6~$10 - $30
(S)-1-Boc-3-aminopyrrolidinetert-butyl (S)-3-aminopyrrolidine-1-carboxylate147081-49-0~$35 - $55[3]
(R)-1-Boc-3-aminopyrrolidinetert-butyl (R)-3-aminopyrrolidine-1-carboxylate147081-49-0~$35 - $55[3]
1-Boc-3-(aminomethyl)pyrrolidinetert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate270912-72-6~$80 - $120
1-Boc-3-methylaminopiperidinetert-butyl 3-(methylamino)piperidine-1-carboxylate475477-83-3~$40 - $70[4]

Analysis: this compound presents a moderate cost, often being more economical than its primary amine counterparts, especially the aminomethyl derivative. This is likely due to its straightforward synthesis via reductive amination from 1-Boc-3-pyrrolidinone, a readily available starting material.[5] The piperidine analog is slightly more expensive, reflecting potential differences in the synthesis of the six-membered ring precursor.

Part 2: The Scientific Benefit Analysis

The true value of a building block is measured by its utility and the advantages it confers upon the molecules derived from it.

Synthetic Accessibility & Versatility

This compound is valued for its synthetic tractability. The Boc group is stable under a wide range of reaction conditions but can be readily removed with acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), when desired.[6] The exocyclic secondary amine is a potent nucleophile, making it an ideal substrate for a variety of crucial bond-forming reactions in drug discovery, including:

  • Reductive Amination: To form tertiary amines.

  • Amide Coupling: To generate amides.

  • Sulfonamide Formation: To produce sulfonamides.

  • Nucleophilic Aromatic Substitution (SNAr): To attach the scaffold to aromatic or heteroaromatic cores.

This versatility allows for the rapid generation of diverse chemical libraries for screening and SAR exploration.[7]

Impact on Physicochemical and Pharmacokinetic Properties

The introduction of the 3-methylaminopyrrolidine moiety can significantly and favorably impact a molecule's drug-like properties:

  • Improved Solubility: The presence of two basic nitrogen atoms (one endocyclic, one exocyclic after Boc deprotection) provides handles to improve aqueous solubility at physiological pH.

  • Modulation of Lipophilicity (logP): The saturated heterocyclic nature of the pyrrolidine ring generally leads to lower lipophilicity compared to aromatic systems, which can be beneficial for reducing metabolic liabilities and off-target toxicity.

  • Three-Dimensionality: As previously mentioned, the non-planar structure of the pyrrolidine ring allows for better exploration of the three-dimensional space within a protein's binding site, often leading to enhanced potency and selectivity.

Application in Biologically Active Compounds: A Focus on Kinase Inhibitors

The pyrrolidine scaffold is frequently incorporated into kinase inhibitors, a major class of modern therapeutics, particularly in oncology.[8][9] The scaffold can serve multiple roles:

  • Solubilizing Group: The basic nitrogen can be protonated, enhancing the solubility of often large, hydrophobic kinase inhibitor molecules.

  • Hinge-Binding Element: The pyrrolidine nitrogen can form critical hydrogen bonds with the "hinge" region of the kinase active site.

  • Vector for Side Chains: The substitution at the 3-position allows for the projection of side chains into specific pockets of the kinase, such as the solvent-front or the back pocket, enabling the fine-tuning of potency and selectivity.[10][11]

For example, the systematic exploration of substituents at the 3-position of a pyrrolidine scaffold led to the discovery of ERK inhibitors with vastly improved pharmacokinetic properties.[10] Similarly, fragment-based screening and optimization utilizing a substituted pyrrolidine core resulted in a potent and selective clinical candidate for IRAK4, an important immunology target.[12]

Part 3: Comparative Workflow and Decision Logic

The choice between this compound and its alternatives is context-dependent. The following diagram illustrates a logical workflow for scaffold selection.

G cluster_start Project Goal cluster_scaffold Scaffold Selection cluster_ring Ring System Comparison cluster_outcome Synthesis & Evaluation start Define Target & Desired Properties (e.g., solubility, cell permeability) scaffold_choice Primary vs. Secondary Amine? start->scaffold_choice primary 1-Boc-3-aminopyrrolidine (Primary Amine) - Simpler initial coupling - Potential for further alkylation scaffold_choice->primary Need H-bond donor or site for dialkylation secondary This compound (Secondary Amine) - Prevents N,N-dialkylation - Methyl group can fill small pockets scaffold_choice->secondary Control mono-alkylation & add small lipophilic group ring_choice Pyrrolidine vs. Piperidine? primary->ring_choice secondary->ring_choice pyrrolidine 5-Membered Ring - More compact - Different vector projection ring_choice->pyrrolidine Targeting compact pocket piperidine 6-Membered Ring - More conformational flexibility - Different spatial arrangement ring_choice->piperidine Need to span larger distance synthesis Synthesize Analogs pyrrolidine->synthesis piperidine->synthesis testing Evaluate SAR, ADME/PK synthesis->testing testing->start Iterate

Caption: Decision workflow for selecting a chiral amine building block.

Part 4: Experimental Protocol - Reductive Amination

To demonstrate the practical utility of this compound, here is a representative protocol for N-alkylation via reductive amination, a cornerstone reaction in medicinal chemistry.[13][14]

Objective: To synthesize N-benzyl-N-methyl-1-Boc-pyrrolidin-3-amine.
Materials:
  • This compound (1.0 eq)

  • Benzaldehyde (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:
  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound.

  • Dissolve the amine in anhydrous DCM to a concentration of approximately 0.2 M.

  • Add benzaldehyde (1.1 eq) to the solution via syringe and stir the mixture at room temperature for 30 minutes to facilitate iminium ion formation.

  • Carefully add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture in portions over 10 minutes. Note: This reagent is milder than other borohydrides and is selective for the iminium ion over the aldehyde.[13]

  • Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice more with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to afford the pure N-benzyl-N-methyl-1-Boc-pyrrolidin-3-amine.

G cluster_prep Reaction Setup cluster_reaction Core Reaction cluster_workup Workup & Purification A 1. Dissolve 1-Boc-3-methyl- aminopyrrolidine in DCM B 2. Add Benzaldehyde A->B Stir 30 min C 3. Add NaBH(OAc)3 (Reducing Agent) B->C D 4. Stir 4-16h at RT C->D In-situ reduction E 5. Quench with NaHCO3 D->E F 6. Extract with DCM E->F G 7. Dry & Concentrate F->G H 8. Column Chromatography G->H I Final Product H->I

Caption: Experimental workflow for reductive amination.

Conclusion

The cost-benefit analysis of this compound reveals it to be a highly strategic building block in drug discovery. Its moderate cost, coupled with its exceptional synthetic versatility and its ability to confer desirable physicochemical and pharmacokinetic properties, provides a compelling case for its inclusion in medicinal chemistry programs. While alternatives exist and should be considered based on specific project goals, the unique combination of a Boc-protected secondary amine on a privileged pyrrolidine scaffold makes this compound a powerful and cost-effective tool for accelerating the discovery of novel therapeutics.

References

A Comparative Spectroscopic Guide to 1-Boc-3-methylaminopyrrolidine and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the pyrrolidine scaffold stands as a cornerstone of medicinal chemistry.[1][2] Its prevalence in a myriad of bioactive molecules underscores the necessity for precise analytical methodologies to characterize its derivatives. Among these, 1-Boc-3-methylaminopyrrolidine serves as a critical chiral building block, offering a versatile platform for the synthesis of complex pharmaceutical agents. This guide provides an in-depth spectroscopic comparison of this compound with its N,N-dimethylated and N-acetylated derivatives. By examining their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we aim to equip researchers, scientists, and drug development professionals with the critical insights needed for unambiguous identification, purity assessment, and a deeper understanding of structure-property relationships.

The Spectroscopic Signature of this compound

The tert-butyloxycarbonyl (Boc) protecting group plays a pivotal role in modulating the reactivity and solubility of the parent amine, and its influence is clearly discernible in the spectroscopic data. A thorough analysis of this compound provides a baseline for understanding the spectral shifts induced by further substitution on the 3-methylamino group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a detailed roadmap of the molecular structure. The ¹H and ¹³C NMR spectra of this compound reveal the distinct chemical environments of the protons and carbons within the molecule.

¹H NMR Analysis: The proton NMR spectrum is characterized by a set of signals corresponding to the pyrrolidine ring protons, the N-methyl group, and the bulky Boc protecting group.[3] The protons on the pyrrolidine ring typically appear as complex multiplets in the δ 3.0-3.6 ppm and 1.5-2.5 ppm regions. The singlet for the N-methyl protons is observed around δ 2.45 ppm, and the characteristic singlet for the nine equivalent protons of the tert-butyl group of the Boc moiety appears at approximately δ 1.46 ppm.[3]

¹³C NMR Analysis: The proton-decoupled ¹³C NMR spectrum offers a clear count of the unique carbon atoms. Key resonances include the carbonyl carbon of the Boc group around δ 154.7 ppm, the quaternary carbon of the Boc group near δ 79.5 ppm, and the methyl carbons of the Boc group at approximately δ 28.4 ppm. The carbons of the pyrrolidine ring resonate in the range of δ 23-60 ppm, with the N-methyl carbon appearing around δ 34 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the key functional groups present in the molecule. The IR spectrum of this compound is dominated by the strong absorption band of the urethane carbonyl (C=O) stretching vibration from the Boc group, typically observed in the region of 1690-1700 cm⁻¹. Other significant peaks include the C-N stretching vibrations and the N-H bending of the secondary amine, although the latter can sometimes be broad and less distinct. The C-H stretching vibrations of the alkyl groups are observed in the 2850-3000 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the molecule. For this compound (Molecular Weight: 200.28 g/mol ), under electrospray ionization (ESI) in positive mode, the protonated molecule [M+H]⁺ is expected at m/z 201.29.[4] A characteristic fragmentation pattern involves the loss of the Boc group (100 amu) or isobutylene (56 amu) from the parent ion.

Comparative Spectroscopic Analysis of Derivatives

To illustrate the impact of substitution on the spectroscopic properties of this compound, we will now compare it with two of its common derivatives: 1-Boc-3-(dimethylamino)pyrrolidine and 1-Boc-3-(N-methylacetamido)pyrrolidine.

dot

G Spectroscopic Analysis Workflow cluster_0 Sample Preparation cluster_1 Spectroscopic Techniques cluster_2 Data Analysis & Comparison A This compound NMR NMR Spectroscopy (¹H & ¹³C) A->NMR IR FT-IR Spectroscopy A->IR MS Mass Spectrometry A->MS B 1-Boc-3-(dimethylamino)pyrrolidine B->NMR B->IR B->MS C 1-Boc-3-(N-methylacetamido)pyrrolidine C->NMR C->IR C->MS Analysis Spectral Interpretation NMR->Analysis IR->Analysis MS->Analysis Comparison Comparative Analysis Analysis->Comparison Elucidation Structural Elucidation Comparison->Elucidation G General Spectroscopic Protocol cluster_0 NMR Spectroscopy cluster_1 FT-IR Spectroscopy cluster_2 Mass Spectrometry NMR_Prep Dissolve 5-10 mg in ~0.6 mL CDCl₃ NMR_Acq Acquire ¹H and ¹³C spectra on a 400 MHz or higher instrument NMR_Prep->NMR_Acq NMR_Proc Process data with Fourier transform and reference to residual solvent peak NMR_Acq->NMR_Proc IR_Prep Place a small amount of sample on ATR crystal IR_Acq Record spectrum from 4000-400 cm⁻¹ IR_Prep->IR_Acq IR_Proc Present as transmittance or absorbance vs. wavenumber IR_Acq->IR_Proc MS_Prep Prepare a dilute solution (1-10 µg/mL) in MeOH or ACN/H₂O MS_Acq Infuse into ESI source in positive ion mode MS_Prep->MS_Acq MS_Anal Analyze mass-to-charge ratio (m/z) of ions MS_Acq->MS_Anal

References

Navigating Pyrrolidine Synthesis: A Comparative Guide to Alternatives for 1-Boc-3-methylaminopyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

The pyrrolidine scaffold is a privileged motif in modern drug discovery, forming the core of numerous approved pharmaceuticals and clinical candidates.[1] For researchers and drug development professionals, the choice of synthetic route to access these crucial building blocks is a critical decision, impacting timelines, cost, and the overall efficiency of a discovery program. 1-Boc-3-methylaminopyrrolidine has emerged as a valuable and versatile building block for introducing the 3-methylaminopyrrolidine moiety.[2] However, reliance on a single building block can limit synthetic flexibility and may not be the most efficient approach for all target molecules. This guide provides an in-depth, objective comparison of alternative synthetic routes to molecules traditionally made using this compound, supported by experimental data and detailed protocols. We will explore the strengths and weaknesses of various approaches, empowering you to make informed decisions in your synthetic endeavors.

The Traditional Approach: The Utility of this compound

This compound is a commercially available chiral building block that offers a straightforward method for incorporating the 3-methylaminopyrrolidine substructure.[2][3] The Boc protecting group allows for selective manipulation of the exocyclic methylamino group, making it a convenient synthon for a variety of coupling reactions.

A common synthetic route to this compound itself involves a multi-step sequence starting from a protected 3-hydroxypyrrolidine. This typically includes an oxidation to the corresponding ketone, followed by reductive amination.[4]

Typical Synthesis of this compound:

A (R)-1-Boc-3-hydroxypyrrolidine B 1-Boc-3-pyrrolidinone A->B Oxidation (e.g., DMP, Swern) C This compound B->C Reductive Amination (CH3NH2, NaBH(OAc)3)

Caption: A common synthetic pathway to this compound.

While the use of this building block is convenient, it is not without its drawbacks. The multi-step synthesis of the building block itself can contribute to the overall cost and timeline of a project. Furthermore, for complex targets, a de novo synthesis of the pyrrolidine ring can offer greater flexibility in introducing desired substitution patterns.

Alternative Synthetic Strategies: A Comparative Analysis

Several powerful synthetic methodologies have emerged as viable alternatives to the building block approach. These methods can be broadly categorized as asymmetric catalytic reactions and chiral pool synthesis.

Asymmetric [3+2] Cycloaddition of Azomethine Ylides

This powerful reaction constructs the pyrrolidine ring in a single step with high stereocontrol by reacting an azomethine ylide with a dipolarophile (typically an alkene).[5][6] The stereochemistry can be controlled through the use of chiral catalysts or auxiliaries.

General Workflow for Asymmetric [3+2] Cycloaddition:

A Imine B Azomethine Ylide A->B Deprotonation (Base) D Substituted Pyrrolidine B->D [3+2] Cycloaddition C Dipolarophile (Alkene) C->D

Caption: General workflow for pyrrolidine synthesis via [3+2] cycloaddition.

Advantages:

  • High stereocontrol: Can generate multiple stereocenters in a single step with high diastereo- and enantioselectivity.[7][8]

  • Convergent synthesis: Brings together two fragments in a single step, often leading to shorter overall synthetic sequences.

  • Versatility: A wide range of azomethine ylides and dipolarophiles can be employed, allowing for the synthesis of diverse pyrrolidine derivatives.[7]

Disadvantages:

  • Substrate scope limitations: The reactivity of the dipolarophile can be a limiting factor. Electron-deficient alkenes are typically required.[9]

  • Catalyst cost: Chiral metal catalysts and ligands can be expensive, particularly for large-scale synthesis.

Asymmetric Michael Addition

The aza-Michael addition, or conjugate addition of an amine to an α,β-unsaturated carbonyl compound, followed by an intramolecular cyclization is another effective strategy for constructing the pyrrolidine ring.[10][11] This approach can be rendered asymmetric through the use of chiral catalysts or by employing a chiral amine.

General Workflow for Asymmetric Michael Addition Route:

A α,β-Unsaturated Ester/Ketone C Michael Adduct A->C Aza-Michael Addition B Amine Nucleophile B->C D Substituted Pyrrolidinone C->D Intramolecular Cyclization

Caption: General workflow for pyrrolidine synthesis via aza-Michael addition.

Advantages:

  • Readily available starting materials: α,β-Unsaturated esters and ketones, as well as primary amines, are often commercially available and inexpensive.

  • High enantioselectivity: Organocatalytic methods, in particular, have shown excellent enantioselectivity for this transformation.[12]

Disadvantages:

  • Stepwise process: This is a multi-step process, which can lead to lower overall yields compared to convergent approaches.

  • Control of diastereoselectivity: The intramolecular cyclization step can sometimes lead to mixtures of diastereomers.

Chiral Pool Synthesis

This strategy utilizes readily available, enantiomerically pure starting materials from nature, such as amino acids or carbohydrates, to construct the chiral pyrrolidine ring.[13][14] For the synthesis of 3-aminopyrrolidine derivatives, L-aspartic acid is a common and cost-effective starting material.[15]

General Workflow for Chiral Pool Synthesis from L-Aspartic Acid:

A L-Aspartic Acid B Protected Diamide A->B Protection & Amidation C Cyclized Intermediate B->C Reduction & Cyclization D (R)-3-Aminopyrrolidine Derivative C->D Deprotection & Functionalization

Caption: General workflow for chiral pool synthesis of a 3-aminopyrrolidine derivative.

Advantages:

  • Cost-effective: Utilizes inexpensive and abundant chiral starting materials.[14]

  • Inherent chirality: The stereochemistry is predetermined by the starting material, often simplifying the synthesis.

Disadvantages:

  • Limited diversity: The available substitution patterns are dictated by the structure of the starting material.

  • Multi-step sequences: Chiral pool syntheses can sometimes involve lengthy reaction sequences with multiple protection and deprotection steps.

Case Study: Synthesis of the Pyrrolidine Moiety of Tofacitinib

To provide a practical comparison of these synthetic strategies, we will examine their application to the synthesis of the chiral 3-methylamino-4-methylpiperidine core found in the Janus kinase (JAK) inhibitor, Tofacitinib.[16][17] While Tofacitinib contains a piperidine ring, the synthetic challenges and strategies are highly analogous to those for constructing substituted pyrrolidines. The core of Tofacitinib is often synthesized from a precursor that is structurally similar to this compound.

Traditional Approach (Building Block):

The initial syntheses of Tofacitinib by Pfizer utilized a chiral resolution of a racemic intermediate to obtain the desired (3R,4R)-enantiomer.[16][18] This approach, while effective, is inherently inefficient as it discards half of the material.

Alternative Asymmetric Syntheses of the Tofacitinib Core:

Several more efficient asymmetric syntheses have been developed, highlighting the advantages of the alternative strategies discussed above.

Synthetic StrategyKey TransformationReported YieldEnantiomeric Excess (ee) / Diastereomeric Ratio (dr)Reference
Asymmetric Hydrogenation Rh-catalyzed asymmetric hydrogenation of an enamide precursor95%>99% ee[19]
Enzymatic Reductive Amination Imine reductase (IRED) catalyzed reductive amination83-91%>99% ee, >99:1 dr[20]
Chiral Pool Synthesis From a chiral pyroglutamic acid derivative~22% overall>98% ee[17]

Comparative Analysis:

As the table demonstrates, modern asymmetric catalytic methods, such as asymmetric hydrogenation and enzymatic reductive amination, offer significant advantages in terms of both yield and stereoselectivity for the synthesis of the Tofacitinib core compared to earlier resolution-based methods and some chiral pool approaches.[17][19][20] The enzymatic approach is particularly noteworthy for its exceptional stereocontrol and its alignment with green chemistry principles.

Experimental Protocols

Representative Protocol for Asymmetric [3+2] Cycloaddition:

To a solution of the imine (1.0 equiv) and the alkene (1.2 equiv) in toluene (0.2 M) is added the chiral copper(I) catalyst (5 mol%) at room temperature. The mixture is stirred for 24 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired pyrrolidine. (Adapted from[9])

Representative Protocol for Asymmetric Michael Addition:

To a solution of the nitroalkene (1.0 equiv) and the aldehyde (2.0 equiv) in dichloromethane (0.5 M) is added the chiral diphenylprolinol silyl ether catalyst (10 mol%). The reaction is stirred at room temperature for 48 hours. The reaction is quenched with saturated aqueous NH4Cl, and the aqueous layer is extracted with dichloromethane. The combined organic layers are dried over Na2SO4, filtered, and concentrated. The crude product is purified by flash chromatography to yield the Michael adduct. (Adapted from[11])

Representative Protocol for Chiral Pool Synthesis from L-Aspartic Acid:

L-aspartic acid is converted to its N-Boc protected anhydride. The anhydride is then opened with an appropriate amine to form the corresponding amido acid. The carboxylic acid is then reduced, and the resulting alcohol is converted to a leaving group (e.g., mesylate). Intramolecular cyclization affords the protected 3-aminopyrrolidine derivative. Subsequent deprotection and functionalization yield the desired product. (A general representation adapted from[15])

Conclusion and Future Outlook

The synthesis of molecules containing the 3-methylaminopyrrolidine scaffold is no longer limited to the use of a single chiral building block. Powerful asymmetric catalytic methods, including [3+2] cycloadditions and Michael additions, as well as refined chiral pool strategies, provide a diverse toolbox for the modern synthetic chemist.

The choice of the optimal synthetic route will depend on a variety of factors, including the specific target molecule, the desired scale of the synthesis, cost considerations, and available expertise. For the rapid generation of analogs with diverse substitution patterns, asymmetric catalytic methods are often superior. For large-scale, cost-effective synthesis of a specific enantiomer, a well-optimized chiral pool synthesis or an enzymatic process may be the most attractive option.

As the field of asymmetric catalysis continues to evolve, we can expect the development of even more efficient, selective, and sustainable methods for the synthesis of chiral pyrrolidines. These advancements will undoubtedly accelerate the discovery and development of new medicines for a wide range of diseases.

References

The Versatility of the 1-Boc-3-Methylaminopyrrolidine Scaffold: A Comparative Guide to its Biologically Active Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Its conformational flexibility and the ability to introduce diverse substituents make it an invaluable starting point for drug design. Among the myriad of pyrrolidine-based building blocks, 1-Boc-3-methylaminopyrrolidine has emerged as a particularly versatile intermediate for crafting complex molecules with a wide range of biological activities. This guide provides an in-depth technical comparison of compounds derived from this scaffold, offering experimental data and insights for researchers, scientists, and drug development professionals.

A Scaffold for Diverse Therapeutic Targets

The inherent structural features of this compound, including its protected secondary amine and the chiral center at the 3-position, allow for precise and varied chemical modifications. This has led to the development of derivatives targeting a spectrum of biological entities, from enzymes involved in metabolic disorders to receptors in the central nervous system. This guide will explore four key areas where derivatives of this scaffold have shown significant promise:

  • α-Glucosidase Inhibition: Targeting type 2 diabetes by modulating carbohydrate metabolism.

  • Dipeptidyl Peptidase-IV (DPP-IV) Inhibition: An alternative therapeutic strategy for type 2 diabetes.

  • Dopamine D3 Receptor Antagonism: A potential avenue for treating neurological and psychiatric disorders.

  • Serotonin 5-HT3 Receptor Antagonism: Addressing chemotherapy-induced nausea and vomiting.

We will delve into the structure-activity relationships (SAR), compare the performance of these derivatives against established alternatives, and provide detailed experimental protocols for key biological assays.

α-Glucosidase Inhibition: A Sweet Spot for Pyrrolidine Derivatives

α-Glucosidase is a key enzyme in the digestion of carbohydrates, and its inhibition is a validated strategy for managing type 2 diabetes.[2] Derivatives of the pyrrolidine scaffold have demonstrated potent inhibitory activity against this enzyme.

Comparative Performance of Pyrrolidine-Based α-Glucosidase Inhibitors

The following table summarizes the in vitro α-glucosidase inhibitory activity of representative pyrrolidine derivatives and compares them with the well-established drug, Acarbose.

Compound IDStructureα-Glucosidase IC50 (µg/mL)Reference
3g (4-methoxy analogue) N-Boc-proline coupled with 4-methoxyaniline18.04[2]
3f (2-methoxy analogue) N-Boc-proline coupled with 2-methoxyaniline27.51[2]
3a (aniline analogue) N-Boc-proline coupled with aniline47.19[2]
Acarbose (Standard) -5.50 (equivalent to µg/mL for comparison)[2]

Analysis of Structure-Activity Relationship (SAR):

The data reveals that substitutions on the aromatic amine coupled to the N-Boc-proline scaffold significantly influence α-glucosidase inhibitory activity.

  • Electron-Donating Groups: The presence of an electron-donating methoxy group (-OCH3) on the phenyl ring enhances inhibitory potency.

  • Positional Isomerism: The position of the methoxy group is crucial. The para-substituted analogue (3g ) exhibits the highest activity, suggesting a specific interaction within the enzyme's active site that is favored by this substitution pattern.[2]

  • Deprotection: Removal of the Boc protecting group in some instances leads to a decrease in activity, indicating that the bulky Boc group may play a role in binding to the enzyme.[2]

Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay

This protocol is adapted from methodologies described in the literature.[2]

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

  • Phosphate buffer (pH 6.8)

  • Test compounds and Acarbose (positive control)

  • 96-well microplate reader

Procedure:

  • Prepare solutions of the test compounds and Acarbose in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 50 µL of phosphate buffer, 10 µL of the test compound solution at various concentrations, and 20 µL of the α-glucosidase enzyme solution.

  • Pre-incubate the mixture at 37°C for 15 minutes.

  • Initiate the reaction by adding 20 µL of the pNPG substrate solution.

  • Incubate the plate at 37°C for another 15 minutes.

  • Stop the reaction by adding 50 µL of 0.1 M Na2CO3 solution.

  • Measure the absorbance at 405 nm using a microplate reader.

  • The percentage of inhibition is calculated using the formula: (Abs_control - Abs_sample) / Abs_control * 100.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

Alpha_Glucosidase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound_Prep Prepare Test Compound and Acarbose Solutions Add_Reagents Add Buffer, Compound, and Enzyme to Plate Compound_Prep->Add_Reagents Enzyme_Prep Prepare α-Glucosidase Solution Enzyme_Prep->Add_Reagents Substrate_Prep Prepare pNPG Substrate Solution Add_Substrate Add pNPG to Initiate Reaction Substrate_Prep->Add_Substrate Pre_Incubate Pre-incubate at 37°C for 15 min Add_Reagents->Pre_Incubate Pre_Incubate->Add_Substrate Incubate Incubate at 37°C for 15 min Add_Substrate->Incubate Stop_Reaction Add Na2CO3 to Stop Reaction Incubate->Stop_Reaction Read_Absorbance Measure Absorbance at 405 nm Stop_Reaction->Read_Absorbance Calculate_Inhibition Calculate % Inhibition Read_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

Caption: Workflow for the in vitro α-glucosidase inhibition assay.

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition: A Modern Approach to Diabetes Management

DPP-IV is a serine protease that inactivates incretin hormones, which are responsible for regulating insulin secretion.[3] DPP-IV inhibitors are a newer class of oral antidiabetic drugs that offer a favorable side-effect profile. The pyrrolidine scaffold is a key feature of several potent DPP-IV inhibitors.

Comparative Performance of Pyrrolidine-Based DPP-IV Inhibitors

The following table compares the DPP-IV inhibitory activity of a pyrrolidine sulfonamide derivative with the established drug, Vildagliptin.

Compound IDStructureDPP-IV IC50 (µM)Reference
B-XI Pyrrolidine sulfonamide derivative11.32[4]
Vildagliptin (Standard) -Potent inhibitor (nM range)[4]

Analysis of Structure-Activity Relationship (SAR):

While the provided data is for a pyrrolidine sulfonamide, it highlights the potential of the pyrrolidine core in designing DPP-IV inhibitors. The nitrogen atom of the pyrrolidine ring is crucial for interacting with the active site of the DPP-IV enzyme. Further derivatization of the this compound scaffold, for instance by introducing cyanopyrrolidine moieties which are common in many DPP-IV inhibitors, could lead to highly potent compounds. The flexibility of the pyrrolidine ring allows it to adopt a conformation that fits snugly into the enzyme's binding pocket.

Experimental Protocol: In Vitro DPP-IV Inhibition Assay

This protocol is based on commonly used methods for assessing DPP-IV inhibitory activity.

Materials:

  • Human recombinant DPP-IV enzyme

  • Gly-Pro-p-nitroanilide (G-p-NA) as the substrate

  • Tris-HCl buffer (pH 8.0)

  • Test compounds and Vildagliptin (positive control)

  • 96-well microplate reader

Procedure:

  • Prepare solutions of the test compounds and Vildagliptin in a suitable solvent.

  • In a 96-well plate, add 50 µL of Tris-HCl buffer, 25 µL of the test compound solution at various concentrations, and 10 µL of the DPP-IV enzyme solution.

  • Pre-incubate the mixture at 37°C for 10 minutes.

  • Initiate the reaction by adding 15 µL of the G-p-NA substrate solution.

  • Incubate the plate at 37°C for 60 minutes.

  • Measure the absorbance at 405 nm using a microplate reader.

  • The percentage of inhibition is calculated using the formula: (Abs_control - Abs_sample) / Abs_control * 100.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

DPP_IV_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound_Prep Prepare Test Compound and Vildagliptin Solutions Add_Reagents Add Buffer, Compound, and Enzyme to Plate Compound_Prep->Add_Reagents Enzyme_Prep Prepare DPP-IV Enzyme Solution Enzyme_Prep->Add_Reagents Substrate_Prep Prepare G-p-NA Substrate Solution Add_Substrate Add G-p-NA to Initiate Reaction Substrate_Prep->Add_Substrate Pre_Incubate Pre-incubate at 37°C for 10 min Add_Reagents->Pre_Incubate Pre_Incubate->Add_Substrate Incubate Incubate at 37°C for 60 min Add_Substrate->Incubate Read_Absorbance Measure Absorbance at 405 nm Incubate->Read_Absorbance Calculate_Inhibition Calculate % Inhibition Read_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

Caption: Workflow for the in vitro DPP-IV inhibition assay.

Dopamine D3 Receptor Antagonism: Targeting CNS Disorders

The dopamine D3 receptor is implicated in various neurological and psychiatric conditions, including schizophrenia, addiction, and Parkinson's disease. Developing selective D3 receptor antagonists is a key objective in CNS drug discovery. The pyrrolidine scaffold has been successfully incorporated into potent and selective D3 receptor ligands.

Comparative Performance of Pyrrolidine-Based Dopamine D3 Receptor Ligands

The following table presents the binding affinities (Ki values) of representative pyrrolidine-containing compounds for dopamine D2 and D3 receptors, highlighting their selectivity.

Compound IDD2R Ki (nM)D3R Ki (nM)D2/D3 SelectivityReference
Eticlopride ---[5]
Compound 33 (O-alkylated) 1.770.4364.1[5]
Compound 11 (N-alkylated) 25.36.973.6[5]

Analysis of Structure-Activity Relationship (SAR):

The SAR for these eticlopride-based analogues reveals several key trends:

  • Ring Expansion/Nitrogen Position: Expanding the pyrrolidine ring or shifting the position of the nitrogen atom is detrimental to binding affinity for both D2 and D3 receptors.[5]

  • N-Alkylation: Small N-alkyl groups on the pyrrolidine ring are not well-tolerated. However, introducing a linker and a secondary pharmacophore at this position can improve affinity.[5]

  • O-Alkylation vs. N-Alkylation: O-alkylation at the 4-position of the phenyl ring generally leads to higher binding affinities compared to analogous N-alkylation on the pyrrolidine ring, as demonstrated by the significantly lower Ki values for compound 33 compared to 11 .[5] This suggests that modifications at the 4-position are better accommodated by the receptor binding pocket.

Experimental Protocol: Dopamine Receptor Binding Assay

This protocol outlines a general procedure for determining the binding affinity of test compounds to dopamine receptors.

Materials:

  • Cell membranes expressing human dopamine D2 or D3 receptors.

  • Radioligand (e.g., [3H]Spiperone or [3H]Methylspiperone).

  • Test compounds and a reference antagonist (e.g., Eticlopride).

  • Assay buffer (e.g., Tris-HCl with physiological salts).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds and the reference antagonist.

  • In a reaction tube, combine the cell membranes, the radioligand at a concentration near its Kd, and the test compound at various concentrations.

  • Incubate the mixture at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.

  • Rapidly filter the reaction mixture through glass fiber filters to separate the bound and free radioligand.

  • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the radioactivity on the filters using a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist.

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • The IC50 value is determined by plotting the percentage of specific binding against the logarithm of the compound concentration.

  • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

Receptor_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Compound_Prep Prepare Test Compound and Reference Ligand Solutions Incubation Incubate Membranes, Radioligand, and Compound Compound_Prep->Incubation Membrane_Prep Prepare Cell Membranes with Receptors Membrane_Prep->Incubation Radioligand_Prep Prepare Radioligand Solution Radioligand_Prep->Incubation Filtration Rapid Filtration to Separate Bound/Free Incubation->Filtration Washing Wash Filters to Remove Non-specific Binding Filtration->Washing Counting Quantify Radioactivity Washing->Counting Calculate_Binding Calculate Specific Binding Counting->Calculate_Binding Determine_IC50 Determine IC50 Value Calculate_Binding->Determine_IC50 Calculate_Ki Calculate Ki Value Determine_IC50->Calculate_Ki

References

The Strategic Application of 1-Boc-3-methylaminopyrrolidine in Patented Drug Discovery: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pyrrolidine scaffold stands as a privileged structure, integral to the architecture of numerous therapeutic agents. Its prevalence in FDA-approved drugs underscores the importance of efficiently accessing diverse and functionally elaborated pyrrolidine building blocks.[1] Among these, 1-Boc-3-methylaminopyrrolidine has emerged as a valuable intermediate, frequently cited in the patent literature for the synthesis of complex molecules, particularly in the development of kinase inhibitors. This guide provides an in-depth review of patents citing the use of this compound, offering a comparative analysis of its performance against alternative cyclic amines and elucidating the rationale behind its selection in drug design.

The Rise of Substituted Pyrrolidines in Kinase Inhibitor Synthesis

The deliberate incorporation of the this compound moiety into drug candidates is often driven by the desire to optimize key pharmacological parameters. The pyrrolidine ring introduces a three-dimensional character to otherwise planar molecules, which can enhance binding affinity and selectivity for the target protein.[2][3] Furthermore, the secondary amine provides a convenient handle for further synthetic elaboration, while the Boc protecting group allows for orthogonal deprotection strategies, a crucial consideration in multi-step syntheses.

A prime example of the strategic use of substituted cyclic amines can be found in the synthesis of Janus kinase (JAK) inhibitors, a class of drugs effective in treating autoimmune diseases such as rheumatoid arthritis. The core structure of many JAK inhibitors, including Tofacitinib, features a pyrrolo[2,3-d]pyrimidine core coupled to a substituted piperidine or pyrrolidine ring.[4][5]

Comparative Analysis: this compound vs. Alternative Cyclic Amines

While this compound offers distinct advantages, the choice of a specific cyclic amine in a synthetic campaign is a multifaceted decision. A critical comparison with viable alternatives is essential for process optimization and the identification of the most efficient synthetic route. The following sections provide a comparative overview of key reactions where this compound and its alternatives are employed.

Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig Amination

The formation of a C-N bond between an electron-deficient aromatic or heteroaromatic ring and a cyclic amine is a cornerstone of many pharmaceutical syntheses. Two of the most powerful methods to achieve this transformation are Nucleophilic Aromatic Substitution (SNAr) and the Palladium-catalyzed Buchwald-Hartwig amination. The performance of this compound in these reactions can be compared to other commonly used cyclic secondary amines.

Table 1: Comparative Performance of Cyclic Amines in N-Arylation Reactions

AmineReaction TypeAryl Halide/HeterocycleCatalyst/BaseSolventTime (h)Yield (%)Reference
This compound SNAr2,4-dichloropyrrolo[2,3-d]pyrimidineK₂CO₃Acetonitrile4-6~85% (inferred)[4]
PyrrolidineBuchwald-HartwigAryl BromidePd₂(dba)₃ / BINAP / NaOtBuToluene2-2470-95%[6]
PiperidineBuchwald-HartwigAryl BromidePd₂(dba)₃ / Xantphos / Cs₂CO₃Dioxane12-2475-98%General Literature
1-Boc-4-aminopiperidineBuchwald-HartwigAryl BromidePd₂(dba)₃ / Xantphos / NaOtBuToluene2-1270-95%General Literature

Note: The data presented are representative examples compiled from patent literature and scientific publications. Direct, side-by-side comparative experiments under identical conditions are often not available in the public domain. The yield for this compound in the Tofacitinib synthesis is inferred from the overall process efficiency described in the patent.

Experimental Protocols

To provide a practical context for the data presented, the following section outlines a detailed, step-by-step methodology for a key synthetic transformation involving a substituted cyclic amine, as described in the patent literature for the synthesis of a Tofacitinib intermediate.

Protocol 1: Synthesis of N-[(3R,4R)-1-benzyl-4-methylpiperidin-3-yl]-N-methyl-7H-2-chloro-pyrrolo[2,3-d]pyrimidin-4-amine

This protocol is adapted from the synthesis of a key intermediate in the preparation of Tofacitinib and illustrates a typical SNAr reaction.[4]

Materials:

  • 2,4-dichloropyrrolo[2,3-d]pyrimidine

  • cis-1-benzyl-4-methyl-3-methylaminopiperidine hydrochloride

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile

Procedure:

  • To a reaction vessel, add 2,4-dichloropyrrolo[2,3-d]pyrimidine (1 equivalent) and acetonitrile.

  • Add cis-1-benzyl-4-methyl-3-methylaminopiperidine hydrochloride (1.1 equivalents) to the mixture.

  • Add potassium carbonate (2.5 equivalents) to the reaction mixture.

  • Heat the reaction mixture to 50-60 °C and stir for 4-6 hours, monitoring the reaction progress by a suitable chromatographic technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the reaction mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-arylated product.

Visualization of Synthetic Pathways

To further clarify the synthetic logic, the following diagrams, generated using Graphviz, illustrate the key bond-forming reaction and a general workflow for the synthesis of a kinase inhibitor core.

SNAr_Reaction 2,4-dichloropyrrolo[2,3-d]pyrimidine 2,4-dichloropyrrolo[2,3-d]pyrimidine Product Product 2,4-dichloropyrrolo[2,3-d]pyrimidine->Product SNAг cis-1-benzyl-4-methyl-3-methylaminopiperidine cis-1-benzyl-4-methyl-3-methylaminopiperidine cis-1-benzyl-4-methyl-3-methylaminopiperidine->Product Nucleophilic Attack

Caption: Key SNAr reaction in the synthesis of a Tofacitinib intermediate.

Kinase_Inhibitor_Workflow cluster_0 Core Synthesis cluster_1 Amine Preparation Heterocyclic_Core Heterocyclic Core (e.g., pyrrolo[2,3-d]pyrimidine) Halogenation Halogenation Heterocyclic_Core->Halogenation Activated_Core Activated Heterocyclic Core (e.g., 2,4-dichloro derivative) Halogenation->Activated_Core Coupling C-N Bond Formation (SNAг or Buchwald-Hartwig) Activated_Core->Coupling Starting_Material Cyclic Ketone/Amine Precursor Functionalization Introduction of Amine (e.g., Reductive Amination) Starting_Material->Functionalization Protected_Amine Protected Cyclic Amine (e.g., this compound) Functionalization->Protected_Amine Protected_Amine->Coupling Deprotection Deprotection & Further Functionalization Coupling->Deprotection Final_Product Kinase Inhibitor Deprotection->Final_Product

Caption: General synthetic workflow for a kinase inhibitor.

Conclusion: A Versatile Tool in the Medicinal Chemist's Arsenal

The patent literature clearly demonstrates that this compound is a highly valued building block in contemporary drug discovery. Its utility in the synthesis of complex molecules, particularly kinase inhibitors, stems from a combination of factors including its inherent three-dimensionality, the presence of a modifiable secondary amine, and the robust nature of the Boc protecting group. While alternative cyclic amines also play a significant role, the specific substitution pattern of this compound often provides an optimal balance of reactivity and structural features required for achieving the desired biological activity and pharmacokinetic profile. As the quest for novel and more effective therapeutics continues, the strategic deployment of such well-designed building blocks will remain a critical component of successful drug development programs.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-Boc-3-methylaminopyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is understood that meticulous handling and disposal of chemical reagents are paramount to laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of 1-Boc-3-methylaminopyrrolidine (tert-butyl 3-(methylamino)pyrrolidine-1-carboxylate), a common intermediate in pharmaceutical development. The procedures outlined here are designed to ensure the safety of laboratory personnel and compliance with regulatory standards.

Understanding the Hazard Profile

Before initiating any disposal protocol, a thorough understanding of the chemical's hazard profile is essential. This compound is classified as a substance that causes skin and serious eye irritation. It may also cause respiratory irritation.[1][2] While specific toxicological properties may not be fully investigated, its structural relatives, such as pyrrolidine, are known to be flammable and can produce toxic gases like nitrogen oxides upon combustion.[3][4] Therefore, treating this compound with a high degree of caution is a critical first step.

Key Hazards:

  • Causes skin irritation.[1][2]

  • Causes serious eye irritation/damage.[1][2]

  • May cause respiratory irritation.[1][2]

  • Harmful if swallowed, in contact with skin, or if inhaled.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

The consistent and correct use of appropriate Personal Protective Equipment is non-negotiable when handling this compound. The causality is clear: direct contact can lead to irritation and potential harm.

PPE ItemSpecificationRationale
Eye and Face Protection Chemical splash goggles and, if necessary, a face shield.[4]To prevent contact with the eyes, which can cause serious irritation or damage.[1][2]
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected prior to use.To prevent skin contact, which can cause irritation.[1][2] Contaminated gloves should be disposed of as hazardous waste.
Body Protection A flame-retardant lab coat and, if handling large quantities, a chemical-resistant apron. Long-sleeved clothing.[5]To protect the skin from accidental splashes and spills.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[6] A NIOSH/MSHA-approved respirator may be required for large spills or in poorly ventilated areas.[5]To prevent inhalation of vapors or aerosols that may cause respiratory tract irritation.[1][2]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste.[3][7] Adherence to institutional, local, regional, and national regulations is mandatory.[7]

Step 1: Waste Segregation and Collection

The fundamental principle of chemical waste management is proper segregation to prevent dangerous reactions.

  • Designate a Waste Container: Use a clearly labeled, dedicated container for this compound waste. The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.[7]

  • Labeling: The label must clearly state "Hazardous Waste" and list the full chemical name: "this compound".[7] Include the date of initial waste accumulation.

  • Incompatible Materials: This compound is incompatible with strong oxidizing agents and strong acids.[1][4] Ensure that these substances are not mixed in the same waste container to avoid potentially violent reactions.

  • Collection Point: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be at or near the point of generation and under the control of laboratory personnel.[7]

Step 2: Managing Small Quantities and Contaminated Materials

For routine laboratory-scale waste:

  • Pure Compound: Unused or expired this compound should be transferred directly into the designated hazardous waste container.

  • Contaminated Labware: Disposable items such as pipette tips, gloves, and weighing paper that are contaminated with this chemical should be placed in the same designated solid hazardous waste container.

  • Rinsate from Glassware: When cleaning glassware that has contained this compound, perform an initial rinse with a suitable organic solvent (e.g., acetone, ethanol). This rinsate must be collected as hazardous waste in a designated liquid waste container. Subsequent rinses with soap and water can typically be discarded down the drain, but consult your institution's specific policies.

Step 3: Handling Spills

In the event of a spill, prompt and safe cleanup is crucial.

  • Evacuate and Ventilate: Immediately alert others in the area and evacuate non-essential personnel. Ensure the area is well-ventilated, and if the spill is large, eliminate all sources of ignition as a precaution based on the flammability of related compounds.[3]

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the full complement of PPE as described in the table above.

  • Containment and Absorption: For small liquid spills, use an inert absorbent material such as vermiculite, dry sand, or earth to soak up the chemical.[3][8]

  • Collection: Carefully sweep or scoop the absorbed material into a suitable container for disposal as hazardous waste.[5][9]

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

Step 4: Final Disposal

The ultimate disposal of the accumulated hazardous waste must be handled by professionals.

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service to arrange for the pickup of the full waste container.[7]

  • Documentation: Complete all required hazardous waste manifest forms accurately. This tracking system is a legal requirement and ensures the waste is managed from "cradle to grave."[10]

  • Do Not Dispose via Sewer: Under no circumstances should this compound or its rinsate be disposed of down the drain.[11] This can lead to environmental contamination and potential damage to the aquatic ecosystem.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.

DisposalWorkflow Disposal Workflow for this compound Start Waste Generated (this compound) IsLiquid Is the waste liquid? Start->IsLiquid IsSolid Is the waste solid? IsLiquid->IsSolid No LiquidWaste Collect in labeled liquid hazardous waste container (compatible solvent rinsate) IsLiquid->LiquidWaste Yes SolidWaste Collect in labeled solid hazardous waste container (contaminated PPE, absorbent) IsSolid->SolidWaste Yes Spill Is it a spill? IsSolid->Spill No StoreSAA Store sealed container in Satellite Accumulation Area (SAA) LiquidWaste->StoreSAA SolidWaste->StoreSAA AbsorbSpill Absorb with inert material (e.g., vermiculite, sand) Spill->AbsorbSpill Yes Spill->StoreSAA No (Routine Waste) AbsorbSpill->SolidWaste EHS_Pickup Arrange for pickup by EHS or licensed disposal service StoreSAA->EHS_Pickup End Disposal Complete EHS_Pickup->End

Caption: Decision workflow for segregating and disposing of this compound waste.

References

A Senior Application Scientist's Guide to Safely Handling 1-Boc-3-methylaminopyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety protocols, operational procedures, and disposal plans for the handling of 1-Boc-3-methylaminopyrrolidine (CAS: 454712-26-6) in a laboratory setting.[1][2] As drug development professionals, our primary responsibility extends beyond achieving research milestones to ensuring the safety of our team and the integrity of our environment. This document synthesizes technical data with field-proven insights to establish a self-validating system of safety and compliance.

Hazard Assessment: A Precautionary Approach

While comprehensive toxicological data for this compound is not extensively published, a responsible safety protocol necessitates an evaluation of structurally similar compounds. The parent heterocycle, pyrrolidine, is known to be flammable and can cause severe skin and eye damage.[3][4] Analogous Boc-protected pyrrolidines are classified as irritants, with some being toxic if swallowed and capable of causing serious eye damage or skin burns.[5][6][7]

Therefore, we must operate under the precautionary principle, treating this compound as a substance that is potentially harmful upon ingestion, capable of causing significant skin and eye irritation or damage, and a potential respiratory tract irritant. This conservative assessment forms the logical basis for the stringent protective measures outlined below.

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is not merely a checklist item; it is the primary barrier between the researcher and potential chemical exposure. The following equipment is mandatory when handling this compound.

Protection TypeRecommended EquipmentSpecifications & Rationale
Eye and Face Chemical splash goggles and a face shieldRationale: The pyrrolidine structure suggests potential corrosivity.[3][4] Goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards are essential to protect against splashes.[8] A face shield provides a secondary layer of protection for the entire face, which is critical when handling quantities that pose a splash hazard.[9][10]
Hand Protection Chemical-resistant, disposable gloves (e.g., Nitrile)Rationale: Direct skin contact is a primary route of exposure. Nitrile gloves offer good resistance to a range of chemicals. Gloves must be inspected for tears before use and changed immediately if contamination is suspected.[4][11] Proper glove removal technique is crucial to prevent self-contamination.[4]
Skin and Body Chemical-resistant laboratory coatRationale: Protects against incidental contact and small splashes. A fully buttoned lab coat prevents chemicals from reaching personal clothing and skin. For larger scale operations, impervious clothing or an apron may be necessary.[3][8]
Respiratory NIOSH-approved respirator (as needed)Rationale: While not typically required when handling small quantities in a certified chemical fume hood, a respirator is necessary if aerosols or dusts may be generated or if working in a poorly ventilated area.[8][9][12] The specific cartridge type should be determined by a formal risk assessment.

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a standardized workflow minimizes variability and risk. The following procedure ensures that safety is integrated into every stage of handling.

Step 1: Pre-Handling Verification
  • Engineering Controls: Confirm that the chemical fume hood is operational and has a valid certification. Ensure airflow is unobstructed.

  • Emergency Equipment: Verify the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.[10]

  • Review SDS: Always consult the most recent Safety Data Sheet (SDS) for the specific supplier before beginning work.

Step 2: Donning PPE
  • Put on the lab coat, ensuring it is fully buttoned.

  • Don safety goggles.

  • Wash and dry hands thoroughly.

  • Don the appropriate chemical-resistant gloves, ensuring they overlap the cuffs of the lab coat.

Step 3: Aliquoting and Dispensing
  • Perform all manipulations of this compound exclusively inside the chemical fume hood.[8]

  • Use tools (spatulas, weigh boats) appropriate for handling solids to prevent generating dust.

  • Keep the primary container tightly sealed when not in use to prevent atmospheric moisture absorption and contamination.[4]

Step 4: Post-Handling Decontamination
  • Decontaminate all surfaces within the fume hood where the chemical was handled.

  • Properly seal and label all waste containers as described in the disposal plan below.

  • Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the face shield, lab coat, and finally goggles.

  • Wash hands thoroughly with soap and water after removing all PPE.[4]

Logistical Plan: Storage and Disposal

Storage

Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[4][8] It should be stored away from incompatible materials such as strong oxidizing agents.[3]

Disposal Protocol

Chemical waste disposal is a regulated process that protects our environment. Never dispose of this chemical down the drain.[13]

  • Solid Waste: Collect any unused this compound and contaminated disposable materials (e.g., weigh boats, wipes) in a dedicated, sealed, and clearly labeled hazardous waste container.[12][13]

  • Liquid Waste: If the compound is used in a solution, collect the liquid waste in a separate, dedicated hazardous waste container for halogenated or non-halogenated solvents, as appropriate. The container must be clearly labeled with the full chemical names of all constituents.[13]

  • Empty Containers: Containers that have held this compound should be treated as hazardous waste, triple-rinsed with a suitable solvent, and the rinsate collected as liquid hazardous waste.[13]

Emergency Response

Exposure RouteImmediate First Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8][10]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[8][10]
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek medical attention.[8][10]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[7][8]
Spill Evacuate personnel to a safe area.[4] Wearing full PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand) and collect it into a suitable container for disposal.[12] Ensure adequate ventilation.

Workflow Visualization

The following diagram outlines the comprehensive, self-validating workflow for handling this compound.

G Safe Handling Workflow: this compound A 1. Risk Assessment (Review SDS) B 2. Engineering Controls (Verify Fume Hood) A->B Proceed if safe C 3. Don Full PPE (Goggles, Gloves, Coat) B->C Area prepared D 4. Chemical Handling (Aliquot in Hood) C->D Personnel protected E 5. Post-Handling (Decontaminate Area) D->E Task complete F 6. Waste Segregation (Solid, Liquid, Sharps) E->F Area clean G 7. Doff PPE Correctly E->G Ready for cleanup I 9. Secure Storage & Disposal (Labeled & Sealed) F->I Waste contained H 8. Final Hand Wash G->H Decontamination complete

Caption: End-to-end safety protocol for laboratory handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Boc-3-methylaminopyrrolidine
Reactant of Route 2
Reactant of Route 2
1-Boc-3-methylaminopyrrolidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.